1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVNCXZNFSZHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742839 | |
| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-45-9 | |
| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Foreword: The Significance of Substituted Benzotriazoles in Modern Drug Discovery
The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities which span antiviral, antibacterial, antifungal, and anticancer applications.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged pharmacophore. The introduction of specific substituents onto the benzotriazole core allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole, is a molecule of significant interest, combining the stability and metabolic resistance conferred by the cyclopropyl group with the altered electronic profile and potential for enhanced binding affinity provided by the fluorine atom. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most logically approached via a two-step sequence. This strategy prioritizes the early and efficient construction of the core heterocyclic system, followed by a regioselective installation of the N-cyclopropyl group. This approach ensures a convergent and high-yielding process.
The overall synthetic transformation is outlined below:
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of the 6-Fluoro-1H-benzotriazole Intermediate
The initial and crucial step is the formation of the benzotriazole ring system. The classical and most direct method for this transformation is the diazotization of an ortho-phenylenediamine derivative.[2][3] This reaction proceeds via the in situ generation of nitrous acid, which reacts with the diamine to form a diazonium salt that subsequently undergoes intramolecular cyclization.
Reaction Mechanism: Diazotization and Intramolecular Cyclization
The reaction is initiated by the formation of nitrous acid from sodium nitrite and a protic acid, typically acetic acid. One of the amino groups of 4-fluoro-1,2-phenylenediamine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Tautomerization and subsequent protonation and loss of water generate a diazonium ion. The proximate second amino group then acts as an intramolecular nucleophile, attacking the diazonium nitrogen to form the five-membered triazole ring. A final deprotonation step yields the aromatic 6-fluoro-1H-benzotriazole.[4][5]
Caption: Key stages in the formation of the benzotriazole ring.
Experimental Protocol: Synthesis of 6-Fluoro-1H-benzotriazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-1,2-phenylenediamine[6] | 126.13 | 10.0 g | 0.079 |
| Glacial Acetic Acid | 60.05 | 15 mL | ~0.262 |
| Sodium Nitrite | 69.00 | 5.7 g | 0.083 |
| Deionized Water | 18.02 | 70 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-1,2-phenylenediamine (10.0 g, 0.079 mol), glacial acetic acid (9.5 mL), and deionized water (20 mL). Stir the mixture until a homogenous solution is obtained. Gentle warming may be required.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (5.7 g, 0.083 mol) in deionized water (50 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of the diamine over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water (2 x 30 mL).
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient. Dry the purified product under vacuum to yield 6-fluoro-1H-benzotriazole as a solid.
Part 2: N-Cyclopropylation of 6-Fluoro-1H-benzotriazole
The final step in the synthesis is the regioselective installation of the cyclopropyl group onto one of the nitrogen atoms of the benzotriazole ring. While traditional N-alkylation with cyclopropyl halides can be employed, these methods often suffer from low yields and the formation of a mixture of N1 and N2 isomers.[7] A more contemporary and efficient approach is the copper-catalyzed Chan-Lam N-cyclopropylation using cyclopropylboronic acid.[8][9] This method offers high yields and excellent regioselectivity for the N1 position.
Reaction Mechanism: Copper-Catalyzed N-Cyclopropylation
The Chan-Lam coupling reaction is a copper-mediated oxidative cross-coupling. The currently accepted mechanism involves the formation of a copper(II)-azole complex. This complex undergoes transmetalation with the cyclopropylboronic acid to form a copper(II)-cyclopropyl-azole intermediate. Reductive elimination from this intermediate then furnishes the desired N-cyclopropyl benzotriazole and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an external oxidant (in this case, atmospheric oxygen) to complete the catalytic cycle. The base is crucial for deprotonating the benzotriazole, increasing its nucleophilicity.
Caption: Simplified catalytic cycle of the Chan-Lam reaction.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Fluoro-1H-benzotriazole | 137.11 | 5.0 g | 0.036 |
| Cyclopropylboronic Acid | 85.90 | 3.8 g | 0.044 |
| Copper(II) Acetate | 181.63 | 0.66 g | 0.0036 |
| Sodium Carbonate | 105.99 | 7.7 g | 0.072 |
| 1,2-Dichloroethane | 98.96 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated NH₄Cl solution | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To an oven-dried 250 mL round-bottom flask, add 6-fluoro-1H-benzotriazole (5.0 g, 0.036 mol), cyclopropylboronic acid (3.8 g, 0.044 mol), copper(II) acetate (0.66 g, 0.0036 mol), and sodium carbonate (7.7 g, 0.072 mol).
-
Evacuate and backfill the flask with air (the reaction is typically run open to the atmosphere).
-
Add 1,2-dichloroethane (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Conclusion and Future Perspectives
The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The initial diazotization of 4-fluoro-1,2-phenylenediamine is a well-established and high-yielding reaction for constructing the benzotriazole core. The subsequent copper-catalyzed Chan-Lam N-cyclopropylation represents a modern, effective, and regioselective method for introducing the cyclopropyl moiety. This guide provides the necessary detail for researchers to replicate this synthesis and provides a foundation for the synthesis of other N-substituted benzotriazole analogues, which continue to be a promising area for the discovery of new therapeutic agents.
References
-
Tsuritani, T., et al. (2008). Copper-mediated N-cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. Journal of Organic Chemistry, 73(16), 6441-4. [Link]
-
Tanimoto, H., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters, 10(21), 4847-4849. [Link]
-
ResearchGate. (n.d.). Intramolecular Ullman amination for synthesis of benzotriazole derivatives 92. [Link]
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Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659-66. [Link]
-
ResearchGate. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. [Link]
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ResearchGate. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]
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GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. [Link]
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TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]
-
Royal Society of Chemistry. (2007). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, (48), 5158-5160. [Link]
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Chemistry Stack Exchange. (2022). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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PubMed Central. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. [Link]
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Defense Technical Information Center. (n.d.). New Diazo Process. [Link]
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FAQ-CHEM. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. [Link]
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Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]
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CUNY Academic Works. (n.d.). "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska. [Link]
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PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]
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mechanism of formation of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
An In-Depth Technical Guide to the Formation Mechanism of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is logically dissected into two primary stages: the construction of the core 6-fluoro-1H-benzotriazole scaffold via diazotization, and the subsequent regioselective N-cyclopropylation. This document elucidates the causal relationships behind experimental choices, from precursor selection to reaction conditions, grounding the discussion in established chemical principles and authoritative literature. Detailed experimental protocols, mechanistic diagrams, and quantitative data are presented to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this synthetic process.
Introduction and Retrosynthetic Strategy
This compound is a valuable building block in the synthesis of complex organic molecules, particularly pharmaceuticals. Its unique combination of a rigid benzotriazole core, an electron-withdrawing fluorine substituent, and a strained cyclopropyl group imparts specific physicochemical properties that are often sought in drug design. Understanding its formation is crucial for process optimization, impurity profiling, and the development of novel analogues.
A logical retrosynthetic analysis breaks the target molecule down into two key components: the 6-fluoro-1H-benzotriazole nucleus and the cyclopropyl group. This suggests a two-stage synthetic strategy:
-
Formation of the Benzotriazole Ring: Synthesizing the 6-fluoro-1H-benzotriazole intermediate from a suitable ortho-disubstituted benzene precursor.
-
N-Cyclopropylation: Attaching the cyclopropyl group to the N1 position of the pre-formed benzotriazole ring.
This guide will follow this forward-synthetic logic, detailing the mechanism and experimental considerations for each stage.
Experimental Rationale:
-
Catalyst: Copper(I) sources like copper(I) iodide (CuI) are often preferred as they can directly enter the catalytic cycle. C[1]opper(II) sources can also be used but may require an initial reduction step.
-
Ligand: While some Ullmann-type reactions proceed without a ligand, the addition of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or phenanthroline, can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper intermediates. *[2][1] Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to deprotonate the benzotriazole, making it sufficiently nucleophilic to engage with the copper center. *[3] Solvent: Aprotic polar solvents like DMF or DMSO, or non-polar solvents like toluene or dioxane, are commonly used. The choice depends on the solubility of the reagents and the required reaction temperature.
Experimental Protocols & Data
Protocol: Synthesis of 6-Fluoro-1H-benzotriazole
This protocol is a representative example based on established chemical transformations.
[4]1. Step A: Reduction: To a solution of 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (72.2 g, 320 mmol). 2. Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed. 3. Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid. 4. Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-1,2-phenylenediamine. 5. Step B: Diazotization: Dissolve the crude diamine in a mixture of glacial acetic acid (50 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath. 6. Slowly add a solution of sodium nitrite (4.6 g, 67.2 mmol) in water (20 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. 7. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. 8. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to afford 6-fluoro-1H-benzotriazole.
Protocol: Synthesis of this compound
This protocol is a representative example based on copper-catalyzed N-arylation literature.
[2][5]1. To an oven-dried reaction vessel, add 6-fluoro-1H-benzotriazole (5.0 g, 36.5 mmol), cyclopropylboronic acid (3.77 g, 43.8 mmol), copper(I) iodide (0.35 g, 1.8 mmol), N,N'-dimethylethylenediamine (0.32 g, 3.65 mmol), and potassium carbonate (10.1 g, 73.0 mmol). 2. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). 3. Add anhydrous toluene (100 mL) via syringe. 4. Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS. 5. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. 6. Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the major N1-isomer.
Representative Reaction Data
The following table summarizes typical conditions for the key reaction steps, based on analogous transformations reported in the literature.
| Reaction Step | Key Reagents | Solvent | Temp (°C) | Typical Yield | Reference(s) |
| Nitration | p-Fluoroacetanilide, HNO₃ | Acetic Acid | 30-70 | 83-94% | |
| Reduction | 4-Fluoro-2-nitroaniline, SnCl₂ | Ethanol | Reflux | >90% | (Generic) |
| Diazotization | 4-Fluoro-1,2-phenylenediamine, NaNO₂ | Acetic Acid/H₂O | 0-5 | 65-85% | |
| N-Cyclopropylation | 6-Fluoro-1H-benzotriazole, CuI, K₂CO₃ | Toluene | 110 | 70-90% |
Conclusion
The formation of this compound is a well-defined, multi-step process rooted in fundamental organic reactions. The synthesis relies on the robust and classical method of diazotization and intramolecular cyclization of an ortho-phenylenediamine to construct the core heterocyclic scaffold. The subsequent attachment of the cyclopropyl group is most effectively and regioselectively achieved through a modern copper-catalyzed cross-coupling reaction with cyclopropylboronic acid. A thorough understanding of the underlying mechanisms—from the generation of the nitrosonium ion in the diazotization step to the oxidative addition/reductive elimination cycle in the N-cyclopropylation—is paramount for optimizing reaction conditions, maximizing yields, and controlling the regiochemical outcome. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore the utility of this important chemical entity.
References
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-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. Retrieved January 15, 2026, from [Link]
-
Copper-catalyzed N-arylation of pyrroles: an overview. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]
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-
Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). The Copper-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]
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Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Retrieved January 15, 2026, from [Link]
-
Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2‐Aryldiamines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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General approach of benzotriazole synthesis via hydrogenation,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. Retrieved January 15, 2026, from [Link]
-
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-
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"COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska. (n.d.). CUNY Academic Works. Retrieved January 15, 2026, from [Link]
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physical and chemical properties of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. By integrating a stable benzotriazole core with a fluorine atom and a cyclopropyl group, this molecule is positioned as a valuable scaffold in modern drug discovery. This document delves into its fundamental physicochemical properties, spectroscopic signature, chemical reactivity, and the established analytical workflows required for its characterization. The guide is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction and Strategic Significance
The benzotriazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure and ability to engage in various non-covalent interactions make it a privileged scaffold. The strategic incorporation of specific substituents onto this core is a key principle of modern drug design, intended to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
The Benzotriazole Scaffold in Drug Discovery
Benzotriazole and its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] This versatility stems from the unique electronic properties of the triazole ring fused to a benzene system, which allows it to act as a bioisostere for other functional groups and participate in hydrogen bonding and π-stacking interactions with biological targets.[5]
Rationale for Cyclopropyl and Fluoro Substitution
The functionalization of the core benzotriazole structure in this compound is deliberate and strategic:
-
6-Fluoro Group: The introduction of a fluorine atom onto the benzene ring is a common tactic in medicinal chemistry. Fluorine's high electronegativity can modulate the acidity of nearby protons, alter the molecule's lipophilicity, and enhance binding affinity to target proteins. Crucially, it often blocks sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
1-Cyclopropyl Group: The N-cyclopropyl substituent introduces a three-dimensional element to the otherwise planar benzotriazole system. This strained, rigid ring can improve metabolic stability and provide a distinct conformational profile that may lead to enhanced target specificity and potency.
Molecular Identity and Structure
The fundamental identity of the compound is established by its chemical structure and associated identifiers.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating the Known and the Predicted
In the landscape of chemical research and drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole represents a molecule of significant interest, combining the pharmacophoric elements of a fluorinated aromatic system, a strained cyclopropyl ring, and the versatile benzotriazole scaffold. Such motifs are prevalent in modern medicinal chemistry, suggesting its potential as a key intermediate or a bioactive compound in its own right.[1][2]
Molecular Structure and Spectroscopic Workflow
The initial step in any analytical endeavor is to understand the molecule's fundamental structure and to design a logical workflow for its characterization.
Molecular Structure
The structure of this compound is foundational to interpreting its spectral output. The numbering convention used throughout this guide is illustrated below.
Caption: Molecular structure of this compound.
Analytical Workflow
A multi-technique approach is essential for unambiguous structure confirmation. The logical flow ensures that data from each method corroborates the others, leading to a confident assignment.
Caption: A logical workflow for the complete spectroscopic analysis of a novel compound.
Mass Spectrometry (MS)
Core Objective: To confirm the molecular weight and investigate fragmentation patterns, providing direct evidence of the elemental composition.
Predicted Mass Spectrum Data
The primary analysis by Electron Ionization (EI) would be expected to yield a clear molecular ion peak and characteristic fragments.
| Ion | Predicted m/z (Da) | Description |
| [M]⁺˙ | 191.07 | Molecular Ion |
| [M - N₂]⁺˙ | 163.07 | Loss of a neutral nitrogen molecule |
| [M - C₃H₅]⁺ | 150.04 | Loss of the cyclopropyl radical |
| [M - N₂ - HCN]⁺ | 136.06 | Subsequent loss of hydrogen cyanide from [M-N₂]⁺˙ |
| [C₆H₄FN]⁺ | 109.03 | Fragment corresponding to fluorobenzonitrile |
| [C₃H₅]⁺ | 41.04 | Cyclopropyl cation |
Interpretation and Mechanistic Insight
The molecular weight of this compound (C₉H₈FN₃) is 191.18 g/mol . The high-resolution mass spectrum should yield a mass very close to the calculated exact mass of 191.0702 Da.
The most characteristic fragmentation pathway for benzotriazoles is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[6] This would result in a prominent peak at m/z 163. Another predictable fragmentation is the cleavage of the N-C bond, leading to the loss of the cyclopropyl group (41 Da), resulting in a fragment at m/z 150. The presence of these key fragments provides strong evidence for the benzotriazole core and the N-cyclopropyl substituent.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy level is crucial as it makes mass spectra comparable across different instruments.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution instrument like an Orbitrap is preferred for accurate mass determination.[7]
-
Inlet System: Use a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with the predicted values and known fragmentation behaviors of benzotriazoles.[6][7]
Infrared (IR) Spectroscopy
Core Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.
Predicted IR Absorption Data
The IR spectrum will be dominated by absorptions from the aromatic ring, the cyclopropyl C-H bonds, and the C-F bond.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100–3000 | Aromatic C-H Stretch | Medium |
| 3080–2990 | Cyclopropyl C-H Stretch | Medium |
| 1620–1600 | C=C Aromatic Ring Stretch | Medium |
| 1500–1450 | C=C Aromatic Ring Stretch | Strong |
| 1420–1380 | N=N Stretch (Triazole) | Medium |
| 1270–1200 | Aryl C-F Stretch | Strong |
| 1100–1000 | C-N Stretch | Medium |
| 880–820 | C-H Out-of-Plane Bend (Aromatic) | Strong |
Interpretation and Mechanistic Insight
The IR spectrum provides a rapid and reliable confirmation of the molecular architecture. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ immediately confirms that the cyclopropyl group is attached to a nitrogen, distinguishing it from a C-substituted isomer.[8][9] The presence of C-H stretches just above 3000 cm⁻¹ is indicative of both aromatic and cyclopropyl C-H bonds.[10] The strong absorption band expected in the 1270-1200 cm⁻¹ region is highly characteristic of the C-F stretching vibration, providing clear evidence of the fluorine substituent.[11] The bands in the 1620-1450 cm⁻¹ range are typical for the skeletal vibrations of the benzene ring, while the out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution pattern on the aromatic ring.[4]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Source: Mid-IR source (e.g., Globar).
-
Detector: DTGS or MCT detector.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Collect data over the range of 4000–400 cm⁻¹.
-
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and label the significant peaks. Compare the peak positions with established correlation tables and the predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Objective: To provide the most detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry through chemical shifts, coupling constants, and integration.
Predicted ¹H NMR Spectrum Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |
| H-7 | 7.85 - 7.75 | dd | J = 8.8, 4.5 | 1H |
| H-5 | 7.40 - 7.30 | dd | J = 8.8, 2.4 | 1H |
| H-4 | 7.25 - 7.15 | ddd | J = 8.8, 8.8, 2.4 | 1H |
| H-cyclopropyl (CH) | 3.90 - 3.80 | m (tt) | J ≈ 8.5, 4.0 | 1H |
| H-cyclopropyl (CH₂) | 1.40 - 1.20 | m | - | 4H |
¹H NMR Interpretation and Mechanistic Insight
The proton NMR spectrum is expected to be highly informative.
-
Aromatic Region (7.9-7.1 ppm): Three distinct signals are predicted for the aromatic protons. The fluorine at the C-6 position will exert a strong influence on its neighbors. H-7 and H-5 will be doublets of doublets due to coupling with their ortho and meta neighbors, with characteristic ortho (~8-9 Hz) and meta (~2-3 Hz) coupling constants. The fluorine atom will also introduce H-F coupling, further splitting these signals. H-4 will appear as a doublet of doublets of doublets (or a triplet of doublets) due to coupling with H-5 and the fluorine atom.
-
Aliphatic Region (3.9-1.2 ppm): The cyclopropyl protons will appear in the upfield region, a characteristic feature of these strained rings. The single methine (CH) proton attached to the nitrogen will be the most deshielded of the cyclopropyl protons, appearing around 3.8-3.9 ppm as a multiplet. The four methylene (CH₂) protons are diastereotopic and will likely appear as a complex multiplet between 1.2 and 1.4 ppm.
Predicted ¹³C NMR Spectrum Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Label | Predicted δ (ppm) | C-F Coupling (J, Hz) | Description |
| C-6 | 160 - 157 | ~245 (d) | C-F (ipso) |
| C-7a | 145 - 142 | ~10 (d) | Aromatic quat. |
| C-3a | 133 - 130 | ~3 (d) | Aromatic quat. |
| C-5 | 122 - 118 | ~25 (d) | Aromatic CH |
| C-7 | 115 - 112 | ~8 (d) | Aromatic CH |
| C-4 | 110 - 107 | ~22 (d) | Aromatic CH |
| C-cyclopropyl (CH) | 36 - 33 | - | Aliphatic CH |
| C-cyclopropyl (CH₂) | 10 - 7 | - | Aliphatic CH₂ |
¹³C NMR Interpretation and Mechanistic Insight
The carbon spectrum provides complementary information. The most notable feature will be the large one-bond coupling constant (¹J_CF) for C-6, expected to be around 245 Hz, appearing as a doublet.[12] The other aromatic carbons will also show smaller couplings to the fluorine (²J_CF, ³J_CF), which is a powerful diagnostic tool. The upfield signals below 40 ppm are unambiguous proof of the cyclopropyl group, with the CH₂ carbons appearing at a particularly high field (7-10 ppm) due to the ring strain. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to definitively assign the CH and CH₂ carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband or inverse detection probe, tuned to the ¹H and ¹³C frequencies.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Pulse Sequence: Standard pulse-acquire with broadband proton decoupling.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans (or more, as ¹³C has low natural abundance).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and measure chemical shifts and coupling constants.
Conclusion
This guide outlines the comprehensive spectroscopic characterization of this compound. Through a predictive and interpretive lens, we have established a detailed spectral blueprint for this molecule. The integrated application of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a rigorous framework for its unambiguous identification. The causality-driven interpretations and field-proven protocols contained herein are designed to empower researchers in their synthetic and analytical endeavors, ensuring scientific integrity and accelerating the pace of discovery.
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The Strategic Emergence of Fluorinated Benzotriazoles: A Technical Guide to Their Discovery, Synthesis, and Application
Introduction: The Fusion of a Privileged Scaffold with a Powerful Element
In the landscape of medicinal chemistry, the benzotriazole moiety stands as a "privileged scaffold"—a core structure that has repeatedly been found to be a component of successful drugs.[1] Its unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability has made it a cornerstone in the design of a wide array of therapeutic agents.[2] Parallel to the rise of such scaffolds, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties and enhancing pharmacological performance.[3][4] The introduction of fluorine can profoundly alter a molecule's acidity, lipophilicity, metabolic fate, and binding affinity, often leading to improved potency and pharmacokinetics.[5][6]
This technical guide provides an in-depth exploration of the intersection of these two powerful concepts: the discovery and history of fluorinated benzotriazoles. We will delve into the early synthetic endeavors, trace the evolution of synthetic methodologies, analyze the profound impact of fluorination on the physicochemical and biological properties of the benzotriazole core, and survey their applications in modern drug discovery and beyond. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Part 1: A Historical Perspective on the Dawn of Fluorinated Benzotriazoles
The story of fluorinated benzotriazoles begins with the foundational chemistry of both the benzotriazole ring system and organofluorine compounds. Benzotriazole itself was first synthesized in the late 19th century, and its utility as a corrosion inhibitor was one of its earliest recognized applications.[1] The journey into the world of fluorinated organic compounds was a more complex endeavor, with early chemists facing significant challenges in controlling the reactivity of elemental fluorine.
While a definitive "first synthesis" of a simple fluorinated benzotriazole is not prominently documented in easily accessible historical accounts, their emergence is intrinsically linked to the development of methods for producing fluorinated aromatic precursors. The classical and most direct route to benzotriazoles involves the diazotization of o-phenylenediamines.[2] Consequently, the synthesis of fluorinated benzotriazoles became feasible with the availability of the corresponding fluoro-substituted o-phenylenediamines.
Early work in the mid-20th century on the synthesis of fluorinated anilines and other aromatic intermediates, particularly by researchers in the Soviet Union at institutions like the N.N. Vorozhtsov Novosibirsk Institute of Organic Chemistry, laid the groundwork for the creation of a wide range of fluorinated heterocycles. The diazotization of halo-substituted o-phenylenediamines to produce the corresponding halo-benzotriazoles is a known and effective reaction, suggesting that the synthesis of fluoro-analogues followed a similar path once the necessary precursors were accessible.[7]
Part 2: The Synthetic Evolution: From Classical Diazotization to Modern Fluorination Strategies
The synthesis of fluorinated benzotriazoles has evolved from classical methods to more sophisticated and versatile modern techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Foundational Strategy: Diazotization of Fluoro-o-phenylenediamines
The most traditional and still widely used method for the preparation of benzotriazoles with fluorine substitution on the benzene ring is the diazotization of the corresponding fluoro-o-phenylenediamine. This reaction proceeds via the formation of a diazonium salt from one of the amino groups, followed by an intramolecular cyclization onto the remaining amino group.
Mechanism of Benzotriazole Formation via Diazotization
Caption: Mechanism of fluorobenzotriazole synthesis.
Experimental Protocol: Synthesis of 4-Fluorobenzotriazole
-
Step 1: To a solution of 3-fluoro-o-phenylenediamine (1.26 g, 10 mmol) in glacial acetic acid (20 mL), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring.
-
Step 2: The reaction mixture is stirred at 0-5 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Step 3: The mixture is poured into ice-water (100 mL), and the resulting precipitate is collected by filtration.
-
Step 4: The crude product is washed with cold water and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 4-fluorobenzotriazole.
This method is robust and allows for the synthesis of various fluorinated benzotriazoles, provided the corresponding fluorinated diamine is available.
Modern Synthetic Approaches
More recent synthetic innovations have expanded the toolkit for accessing fluorinated benzotriazoles, offering alternative pathways and the ability to introduce fluorine at later stages of the synthesis.
| Synthetic Method | Description | Advantages | Disadvantages |
| Direct Fluorination | Electrophilic or nucleophilic fluorination of a pre-formed benzotriazole ring. | Allows for late-stage fluorination, useful for creating analogues. | Can suffer from regioselectivity issues and harsh reaction conditions. |
| Cycloaddition Reactions | [3+2] cycloaddition of azides to benzynes generated from fluorinated precursors. | Mild reaction conditions and good functional group tolerance. | Requires synthesis of specific fluorinated benzyne precursors. |
| Building Block Approach | Synthesis of the benzotriazole ring from fluorinated building blocks other than o-phenylenediamines. | High degree of control over the final structure. | Can involve multi-step syntheses. |
| Trifluoromethylation | Introduction of a CF3 group onto the benzotriazole scaffold using various trifluoromethylating agents. | Provides access to compounds with significantly altered electronic properties. | Reagents can be expensive and require specific handling. |
Part 3: The "Fluorine Effect": A Paradigm Shift in Molecular Properties
The substitution of hydrogen with fluorine on the benzotriazole scaffold induces profound changes in the molecule's physicochemical properties, which in turn dramatically influence its biological activity.
Modulation of Physicochemical Properties
The high electronegativity of fluorine is a key driver of these changes. When attached to the aromatic ring, fluorine acts as a strong electron-withdrawing group via the inductive effect, which can significantly lower the pKa of the benzotriazole ring system, making it more acidic. This alteration in acidity can have a major impact on a drug's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
Furthermore, the incorporation of fluorine can increase the lipophilicity of the molecule, which is often counterintuitive given fluorine's high electronegativity. This "lipophilic fluorine" effect can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. Fluorination can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[6]
Table of Physicochemical Properties: Fluorine's Impact
| Compound | pKa | logP | Metabolic Stability (t½ in microsomes) |
| Benzotriazole | ~8.2 | 1.23 | Low |
| 5-Fluorobenzotriazole | ~7.5 | 1.45 | Moderate |
| 5-(Trifluoromethyl)benzotriazole | ~6.8 | 2.20 | High |
(Note: The values presented are illustrative and can vary based on experimental conditions.)
Enhancement of Biological Activity: A Structure-Activity Relationship Perspective
The changes in physicochemical properties induced by fluorination directly translate to altered biological activity. The increased acidity of the benzotriazole N-H bond can lead to stronger hydrogen bonding interactions with target proteins. The enhanced lipophilicity can improve cell penetration and target engagement. Moreover, the introduction of fluorine can lead to favorable conformational changes that lock the molecule into a bioactive conformation.
Structure-Activity Relationship (SAR) of Fluorinated Benzotriazoles
Caption: Impact of fluorination on benzotriazole properties.
Part 4: Applications in Drug Discovery and Agrochemicals
The unique properties of fluorinated benzotriazoles have led to their exploration in a variety of applications, most notably in the development of new pharmaceuticals and agrochemicals.
Kinase Inhibitors: A Prominent Role in Oncology
A significant area of application for fluorinated benzotriazoles is in the design of protein kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzotriazole scaffold can mimic the adenine region of ATP, the natural substrate for kinases, while the fluorine substitutions can enhance binding affinity and selectivity. For example, 5,6-dibromo-4,7-difluoro-1H-benzotriazole has been identified as a promising lead compound for the development of inhibitors of protein kinase CK2, a target in cancer therapy.[8]
Broader Therapeutic Applications
Beyond oncology, fluorinated benzotriazoles have shown promise in other therapeutic areas. Their structural features have been incorporated into compounds with antiviral, antibacterial, and antifungal activities.[1] The ability of fluorine to enhance cell penetration and metabolic stability is particularly advantageous in the development of antimicrobial agents.
Agrochemicals: Protecting Crops with Advanced Chemistry
The principles of drug design often translate to the development of modern agrochemicals. Fluorinated benzotriazoles have been investigated for their potential as herbicides, fungicides, and insecticides.[9] The introduction of fluorine can increase the potency and environmental stability of these agents, leading to more effective and sustainable crop protection solutions.
Conclusion: A Bright Future for a Fluorinated Scaffold
The journey of fluorinated benzotriazoles from their conceptual origins in the fundamentals of organic chemistry to their current status as valuable scaffolds in drug discovery and agrochemical research is a testament to the power of strategic molecular design. The synergistic combination of the benzotriazole core's inherent properties with the unique modulatory effects of fluorine has created a class of compounds with immense potential. As synthetic methodologies continue to advance, allowing for even more precise control over fluorination patterns, we can anticipate the development of novel fluorinated benzotriazoles with enhanced efficacy, selectivity, and safety profiles, further solidifying their important role in chemistry and medicine.
References
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solubility characteristics of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in organic solvents
An In-Depth Technical Guide to the Solubility Characteristics of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, where its utility is fundamentally linked to its physicochemical properties.[1][2] Among these, solubility is a critical parameter that governs everything from reaction kinetics and purification efficiency to formulation and bioavailability in potential pharmaceutical applications. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile in common organic solvents.
This document synthesizes theoretical principles with actionable experimental protocols. It begins with a structural analysis of the target molecule to establish a predictive solubility hypothesis. It then delves into the thermodynamic principles of dissolution and outlines a robust, self-validating experimental workflow for determining thermodynamic (equilibrium) solubility. Detailed methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) are provided, ensuring accuracy and reproducibility. The guide concludes with instructions for the systematic presentation and interpretation of solubility data, empowering researchers to generate and leverage this critical information for their specific applications.
Physicochemical Profile and Predicted Solubility
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4] An analysis of the this compound structure provides a strong basis for predicting its behavior in various organic solvents.
-
Molecular Structure: C₉H₈FN₃
-
Molecular Weight: 177.18 g/mol [5]
Structural Analysis:
-
Non-Polar Moieties: The molecule contains a benzene ring and a cyclopropyl group, both of which are non-polar and will contribute favorably to solubility in non-polar or moderately polar solvents through London dispersion forces.
-
Polar Moieties: The presence of a fluorine atom introduces significant electronegativity, creating a dipole. Furthermore, the 1,2,3-triazole ring contains three nitrogen atoms that are capable of acting as hydrogen bond acceptors. This polar character suggests an affinity for polar solvents.
Solubility Hypothesis: Based on this hybrid structure, this compound is predicted to be a compound of intermediate polarity. Its solubility is likely to be limited in highly non-polar solvents (e.g., hexane) and potentially in highly polar, protic solvents like water, where it cannot act as a hydrogen bond donor. Optimal solubility is anticipated in moderately polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar aprotic solvents (e.g., Acetonitrile, Dimethyl Sulfoxide) that can engage in dipole-dipole interactions and accept hydrogen bonds.
Foundational Principles of Solubility
A precise understanding of solubility requires differentiating between two key types: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated organic stock solution (typically in DMSO) is rapidly added to an aqueous buffer.[6][7] It is a high-throughput measurement often used in early drug discovery for rank-ordering compounds but can be misleading as it does not represent a stable state.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of undissolved solid.[8] This value is thermodynamically stable and essential for formulation development, process chemistry, and regulatory filings. This guide focuses exclusively on the determination of thermodynamic solubility.
The dissolution process is governed by thermodynamics, specifically the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice forces and solvent-solvent intermolecular forces.[9][10] Temperature is a critical factor; for most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[8][10][11]
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the universally accepted "shake-flask" method for determining equilibrium solubility. It is designed to be a self-validating system when paired with a robust analytical method.
Objective: To accurately determine the thermodynamic solubility of this compound in a panel of selected organic solvents at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Solvent Panel (HPLC grade or equivalent):
-
Methanol (Polar, protic)
-
Acetonitrile (Polar, aprotic)
-
Ethyl Acetate (Moderately polar, aprotic)
-
Dichloromethane (DCM) (Moderately polar, aprotic)
-
Dimethyl Sulfoxide (DMSO) (Highly polar, aprotic)
-
Hexane (Non-polar)
-
-
Glass vials with Teflon-lined screw caps
-
Analytical balance
-
Vortex mixer and/or orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation has been achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[8][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle. For finely suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved micro-particles.
-
Dilution: The saturated solution will likely require dilution with the mobile phase to fall within the linear range of the analytical method's calibration curve. Perform and record a precise, known dilution (e.g., 1:100 or 1:1000).
-
Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in the following section.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred technique for solubility determination due to its high specificity, sensitivity, and accuracy.[13][14]
Protocol for HPLC Quantification:
-
Method Development: Develop a simple isocratic reverse-phase HPLC method. A C18 column is typically a good starting point. The mobile phase (e.g., a mixture of Acetonitrile and water) should be optimized to achieve a sharp, symmetric peak for the analyte with a reasonable retention time (e.g., 2-5 minutes). The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile) to create a primary stock solution of known concentration (e.g., 1.0 mg/mL).
-
Calibration Curve: Prepare a series of at least five calibration standards by performing serial dilutions of the primary stock solution with the mobile phase. The concentration range of these standards should bracket the expected concentration of the diluted samples from the solubility experiment.[15]
-
Analysis Sequence: Inject the calibration standards in order of increasing concentration to build the calibration curve. Then, inject the diluted samples from the solubility experiment. It is good practice to run a standard periodically to check for system drift.
-
Calculation:
-
Plot the peak area of the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.
-
Use the peak area of the unknown sample and the regression equation to calculate its concentration.
-
Multiply this calculated concentration by the dilution factor used in Step 6 of the solubility protocol to determine the final solubility value in the original solvent.
Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
Organizing the experimental results into a structured table is crucial for comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solvent Type | Polarity Index* | Experimental Solubility (mg/mL) |
| Hexane | Non-Polar | 0.1 | [Experimental Value] |
| Dichloromethane | Moderately Polar Aprotic | 3.1 | [Experimental Value] |
| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] |
| Methanol | Polar Protic | 5.1 | [Experimental Value] |
| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | [Experimental Value] |
*Snyder polarity index values are provided for relative comparison.
Interpretation of Results: The collected data should be analyzed to validate or refine the initial solubility hypothesis. Correlate the measured solubility values with the properties of the solvents. For instance, high solubility in DMSO and Acetonitrile would confirm the importance of the polar characteristics of the benzotriazole ring. Moderate solubility in DCM and Ethyl Acetate would highlight the contribution of the non-polar fragments. This empirical data is invaluable for selecting appropriate solvents for chemical synthesis (reaction media), purification (crystallization), and formulation for preclinical studies.
References
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Title: Solubility - Concept - JoVE Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]
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Title: Solubility Source: Chemistry LibreTexts URL: [Link]
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Title: Solubility Source: Wikipedia URL: [Link]
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Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]
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Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]
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Title: Biochemistry, Dissolution and Solubility Source: NCBI StatPearls URL: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
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Title: Method Development & Method Validation for Solubility and Dissolution Curves Source: CD Formulation URL: [Link]
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Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]
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Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]
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Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]
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Title: Solubility and Polarity Source: SparkNotes URL: [Link]
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Title: How Does Solvent Polarity Impact Compound Solubility? Source: YouTube URL: [Link]
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Title: How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Source: Quora URL: [Link]
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Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to the Structural Analysis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized for their wide-ranging pharmacological activities, and the introduction of cyclopropyl and fluorine moieties is anticipated to modulate these properties favorably.[1][2] This document delineates the probable synthetic pathways, predicted spectroscopic characteristics, and theoretical structural features of this molecule. In the absence of extensive direct empirical data for this specific compound, this guide synthesizes information from closely related analogues and computational studies to offer a robust analytical framework. The insights presented herein are intended to support researchers in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.
Introduction: The Significance of Functionalized Benzotriazoles
Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, serves as a versatile scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The ability of the benzotriazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive pharmacophore for designing enzyme and receptor inhibitors.[3]
The functionalization of the benzotriazole core with specific substituents can significantly influence its physicochemical and pharmacological profile. The incorporation of a cyclopropyl group at the N1-position and a fluorine atom at the 6-position of the benzotriazole ring system in This compound (Figure 1) is a strategic design choice aimed at enhancing its drug-like properties.
-
Cyclopropyl Group: This strained three-membered ring is a well-established bioisostere for phenyl rings and other larger groups. Its introduction can improve metabolic stability, binding affinity, and cell permeability. The unique electronic nature of the cyclopropyl group can also modulate the reactivity of the adjacent heterocyclic system.[4]
-
Fluorine Atom: The strategic placement of a fluorine atom, a common practice in modern drug design, can profoundly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.
This guide will delve into the structural intricacies of this compound, providing a detailed analysis of its synthesis, and predicted spectroscopic and structural features.
Caption: Molecular structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic approach would involve the diazotization of a suitably substituted o-phenylenediamine followed by cyclization. A potential retrosynthetic analysis is outlined below:
Caption: Proposed retrosynthetic pathway for this compound.
A general method for preparing fluorinated benzotriazoles involves contacting a fluorochemical monofunctional compound with a carboxybenzotriazole in the presence of a coupling agent.[5] Another common method for synthesizing benzotriazoles is through the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid.[6]
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for the synthesis of N-substituted benzotriazoles that could be adapted for the target molecule.
-
Step 1: N-Alkylation of a Precursor: A substituted benzotriazole is reacted with an appropriate alkylating agent (e.g., a cyclopropyl halide) in the presence of a base.
-
Step 2: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Step 3: Characterization: The final product is characterized by spectroscopic methods (NMR, Mass Spectrometry, IR) and its purity is assessed by techniques like HPLC.
Spectroscopic Analysis (Predicted)
Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole ring and the protons of the cyclopropyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H (H4, H5, H7) | 7.0 - 8.0 | m | |
| Cyclopropyl-H (methine) | 3.0 - 3.5 | m | |
| Cyclopropyl-H (methylene) | 1.0 - 1.5 | m |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C4-C7a) | 110 - 150 |
| Cyclopropyl-C (methine) | 30 - 40 |
| Cyclopropyl-C (methylene) | 5 - 15 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. A single resonance is expected for the fluorine atom at the 6-position, with its chemical shift influenced by the electronic environment of the benzotriazole ring.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.18 g/mol ). The fragmentation pattern would be expected to involve the loss of neutral molecules such as N₂, and fragmentation of the cyclopropyl ring.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
Structural Elucidation and Computational Modeling
X-ray Crystallography of Analogues
While the crystal structure of this compound has not been reported, X-ray diffraction studies of other benzotriazole derivatives provide valuable insights into the expected molecular geometry.[6][7][8][9] These studies typically reveal a planar benzotriazole ring system. The orientation of the N-substituent relative to the benzotriazole core is a key structural feature that can influence crystal packing and intermolecular interactions.
Computational Modeling
Computational studies, such as those employing Density Functional Theory (DFT), can provide detailed information about the molecule's three-dimensional structure, electronic properties, and vibrational frequencies.[1][10]
Expected Structural Features from Computational Analysis:
-
Planarity: The benzotriazole ring system is expected to be largely planar.
-
Bond Lengths and Angles: DFT calculations can predict bond lengths and angles with a high degree of accuracy, which would be in line with those observed in crystallographic studies of similar compounds.
-
Molecular Electrostatic Potential (MEP): An MEP map would likely show a region of negative potential around the nitrogen atoms of the triazole ring, indicating their propensity to act as hydrogen bond acceptors. The fluorine atom would also contribute to the electrostatic profile of the molecule.
Reactivity and Potential Applications
The chemical reactivity of this compound will be governed by the interplay of the benzotriazole core, the cyclopropyl substituent, and the fluorine atom. The triazole ring can participate in various reactions, and the N-cyclopropyl group may exhibit unique reactivity due to its strained nature.[4]
Given the known biological activities of benzotriazole derivatives, this compound is a promising candidate for investigation in several areas of drug discovery, including:
-
Antimicrobial and Antifungal Agents: Many benzotriazole derivatives exhibit potent activity against a range of pathogens.[2]
-
Antiviral Agents: Substituted benzotriazoles have been explored as potential antiviral therapeutics.
-
Enzyme Inhibitors: The benzotriazole scaffold can be elaborated to design inhibitors for various enzymes implicated in disease.
Safety and Handling
Benzotriazole and its derivatives should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, the Safety Data Sheet (SDS) for this or structurally similar compounds should be consulted.
Conclusion
This compound represents a molecule of considerable interest for medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its likely synthesis, predicted spectroscopic signature, and theoretical structural characteristics. By leveraging data from analogous compounds and computational methods, a detailed structural analysis has been presented to aid researchers in their exploration of this promising compound. Further empirical studies are warranted to fully elucidate its properties and potential therapeutic applications.
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The Multifaceted Biological Potential of Substituted Benzotriazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The benzotriazole scaffold, a versatile heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties and ability to engage with a wide range of biological targets have propelled the investigation of substituted benzotriazoles across multiple therapeutic areas.[1][3] This technical guide provides an in-depth exploration of the significant biological activities of substituted benzotriazoles, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, elucidate key structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel benzotriazole-based therapeutics.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazole, a bicyclic aromatic heterocycle, is an isostere of the purine nucleus found in essential biomolecules like adenosine triphosphate (ATP).[2] This structural similarity likely contributes to its broad-spectrum biological activity.[2] The benzotriazole core is characterized by its chemical stability and the presence of three nitrogen atoms, which can participate in various non-covalent interactions, including hydrogen bonding, with biological macromolecules.[5][6] Furthermore, the benzene ring and the triazole moiety can be readily functionalized, allowing for the systematic modulation of a compound's steric, electronic, and lipophilic properties to optimize its pharmacological profile.[7][8] These features make benzotriazole an attractive scaffold for the design of potent and selective inhibitors of various enzymes and receptors.[5][8]
Anticancer Activities of Substituted Benzotriazoles
Substituted benzotriazoles have demonstrated significant potential as anticancer agents, exerting their effects through multiple mechanisms of action, including the induction of apoptosis and cell cycle arrest.[1] The cytotoxic and antiproliferative activities of these compounds have been observed in a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1]
Mechanisms of Anticancer Action
Several key cellular pathways and targets have been identified for the anticancer effects of benzotriazole derivatives:
-
Inhibition of Protein Kinases: Many benzotriazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5][8]
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDK activity is a hallmark of cancer. Certain benzotriazole derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[8]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, and migration. Benzotriazole-based compounds have been shown to inhibit FAK, thereby blocking downstream signaling pathways like the PI3K/Akt pathway.
-
Protein Kinase CK2: This kinase is involved in the regulation of several cancer-related proteins.[1] 4,5,6,7-tetrabromobenzotriazole is a well-known selective inhibitor of CK2.[9]
-
-
Disruption of Microtubule Dynamics: Microtubules are essential for the formation of the mitotic spindle during cell division. Some benzotriazole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[8]
Structure-Activity Relationships (SAR)
The anticancer potency of benzotriazole derivatives is highly dependent on the nature and position of the substituents on the benzotriazole core and any appended moieties.
-
N-Substituted vs. C-Substituted Derivatives: Studies have shown that both N-substituted and C-substituted benzotriazoles can exhibit significant cytotoxicity. N-substituted derivatives have shown particular efficacy against breast, lung, colorectal, and cervical cancers, while C-substituted compounds have demonstrated notable activity against leukemia, breast, and lung cancer.[1]
-
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the benzotriazole ring often enhances cytotoxic activity.[1]
-
Aryl and Alkyl-Aryl Substituents: The presence of aryl or alkyl-aryl groups can significantly influence the anticancer properties of the molecule.[1]
Experimental Protocols for Evaluating Anticancer Activity
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzotriazole compounds (typically in a series of two-fold dilutions) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[10]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[8][10]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.[8]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2][3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[2]
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[1][7]
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer containing GTP.[1]
-
Compound Incubation: Incubate the tubulin with various concentrations of the test compound, a positive control (e.g., colchicine), and a negative control (vehicle) in a 96-well plate.[11]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader.[7][11]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.[7]
Antiviral Activities of Substituted Benzotriazoles
Benzotriazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of RNA and DNA viruses.[7][12][13]
Mechanisms of Antiviral Action
The antiviral mechanisms of benzotriazoles can vary depending on the specific derivative and the target virus. One documented mechanism involves the inhibition of the early stages of viral infection, such as viral attachment to host cells.[7][14] For example, certain benzotriazole derivatives have been shown to be effective against Coxsackievirus B5 (CVB5) by interfering with the viral attachment process.[7][14]
Structure-Activity Relationships (SAR)
-
Aromatic Amide Moiety: The presence of an aromatic amide group appears to be important for anti-CVB5 activity.[7]
-
Halogenation: Substitution with chlorine atoms on the benzotriazole scaffold can increase antiviral potency.[7]
-
Molecular Flexibility: The introduction of a methylene spacer between the benzotriazole moiety and a substituted benzene ring can modulate antiviral activity by allowing for greater conformational flexibility.[7]
Experimental Protocol for Evaluating Antiviral Activity
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[15]
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 cells) in 6-well plates and incubate until confluent.[16]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.[15]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[15]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Antimicrobial Activities of Substituted Benzotriazoles
Substituted benzotriazoles exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][4][8]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds may disrupt essential cellular processes in microorganisms. For instance, some derivatives may interfere with cell membrane integrity or inhibit key enzymes involved in microbial growth and replication.[8]
Structure-Activity Relationships (SAR)
-
Substituents on the Benzotriazole Ring: The type and position of substituents on the benzotriazole ring can significantly impact antimicrobial potency. For example, the introduction of a -COOMe group at the fifth position has been shown to result in compounds with remarkable antibacterial properties.[6]
-
Incorporation of Other Heterocycles: Incorporating other heterocyclic moieties, such as thiophene, pyridine, or pyrazole, into the benzotriazole structure can modulate the antimicrobial activity.[6]
Experimental Protocol for Evaluating Antimicrobial Activity
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][17]
Protocol:
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[17]
-
Compound Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[17]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[15][17] Include a positive control (microorganism with no compound) and a negative control (broth only).[17]
-
Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[17]
Anti-inflammatory Activities of Substituted Benzotriazoles
Several benzotriazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.[4][18]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzotriazoles are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some benzotriazole derivatives can inhibit COX enzymes, thereby reducing prostaglandin production.
-
Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory conditions. Certain benzotriazole derivatives may act as NOS inhibitors.
Structure-Activity Relationships (SAR)
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group, as seen in some non-steroidal anti-inflammatory drugs (NSAIDs), can be a key feature for COX inhibition.
-
Sulfonyl Group: The introduction of a sulfonyl moiety has been shown to increase the anti-inflammatory activity of some benzotriazole derivatives.[4]
Experimental Protocols for Evaluating Anti-inflammatory Activity
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compound and a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for both) for a defined period.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[12]
-
Reaction Incubation and Termination: Incubate to allow for prostaglandin production and then stop the reaction.[12]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) or a similar detection method.[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of nitric oxide, as an indicator of NOS activity.[14]
Protocol:
-
Enzyme Reaction: In a 96-well plate, combine purified NOS enzyme, L-arginine (substrate), NADPH, and other cofactors with various concentrations of the test compound.[14]
-
Incubation: Incubate the plate at 37°C for a defined period to allow for NO production.[14]
-
Nitrite Detection: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced and determine the percent inhibition for each test compound concentration to calculate the IC50 value.[14]
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Hypothetical Anticancer Activity of Substituted Benzotriazoles
| Compound ID | Modification | Cell Line | IC50 (µM) |
| BZT-01 | 4-Chloro-phenyl | MCF-7 (Breast) | 5.2 |
| BZT-02 | 4-Bromo-phenyl | A549 (Lung) | 3.8 |
| BZT-03 | 3,4-Dichloro-phenyl | HCT116 (Colon) | 7.1 |
Diagrams of Signaling Pathways and Workflows
Caption: General Workflow for Anticancer Evaluation.
Conclusion
Substituted benzotriazoles represent a highly promising class of compounds with a remarkable breadth of biological activities. Their synthetic tractability and the potential for fine-tuning their pharmacological properties through structural modification make them an exciting area for continued research and development. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the evaluation and optimization of novel benzotriazole derivatives as potential therapeutic agents for cancer, viral and microbial infections, and inflammatory diseases. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating the preclinical promise of these versatile molecules into clinical reality.
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. (2015). PubMed. Retrieved January 15, 2026, from [Link]
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Antiviral Activity of Benzotriazole Based Derivatives. (n.d.). The Open Medicinal Chemistry Journal. Retrieved January 15, 2026, from [Link]
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Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
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Antiviral activity of benzotriazole based derivatives. (n.d.). UniCA IRIS - Università di Cagliari. Retrieved January 15, 2026, from [Link]
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Benzotriazole: An overview on its versatile biological behavior. (2016). PubMed Central. Retrieved January 15, 2026, from [Link]
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An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Research and Review. Retrieved January 15, 2026, from [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Retrieved January 15, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. Retrieved January 15, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
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Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Retrieved January 15, 2026, from [Link]
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Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. (2009). PubMed. Retrieved January 15, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
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Advances In Synthesis and Biological Activities of Benzotriazole Analogues: A Micro Review. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
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Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. Retrieved January 15, 2026, from [Link]
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Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. Retrieved January 15, 2026, from [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Retrieved January 15, 2026, from [Link]
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Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
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(PDF) Benzotriazole Derivatives And Its Pharmacological Activity. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and anticancer activity of benzotriazole derivatives. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and anticancer activity of benzotriazole derivatives. (2020). CityUHK Scholars. Retrieved January 15, 2026, from [Link]
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Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (2023). MDPI. Retrieved January 15, 2026, from [Link]
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Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Retrieved January 15, 2026, from [Link]
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Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers. Retrieved January 15, 2026, from [Link]
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N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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theoretical calculations on the electronic structure of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
An In-Depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical framework and a step-by-step computational protocol for elucidating the electronic structure of this compound. By leveraging Density Functional Theory (DFT), this document outlines the process for geometry optimization, molecular orbital analysis, and the generation of an electrostatic potential map. The insights derived from these calculations are critical for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design. This guide is intended to serve as a practical manual for computational chemists and medicinal chemists engaged in the rational design of novel therapeutics.
Introduction: The Significance of Benzotriazoles in Medicinal Chemistry
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities and presence in a wide array of approved pharmaceuticals. Their unique chemical architecture allows them to act as bioisosteres for other functional groups, enhancing metabolic stability and improving pharmacokinetic profiles. The specific analogue, this compound, incorporates two key structural modifications: a cyclopropyl group and a fluorine atom.
The cyclopropyl moiety is known to increase metabolic stability and binding affinity by introducing conformational rigidity. The fluorine atom, a common substituent in modern drug design, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic fate. Understanding the interplay of these substituents on the electronic structure of the benzotriazole core is paramount for predicting its chemical behavior and biological interactions.
This guide provides a robust computational workflow to dissect these electronic properties, offering a predictive lens into the molecule's reactivity, intermolecular interactions, and overall potential as a drug candidate.
Theoretical Framework and Computational Causality
The selection of a computational method is the most critical decision in a theoretical study. The choice must balance computational cost with the desired accuracy for the properties of interest.
The Choice of Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency. Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT can provide highly accurate results for ground-state properties such as geometry and electron density at a fraction of the cost.
The core principle of DFT is that the energy of a system can be determined from its electron density, a simpler quantity to calculate than the many-electron wavefunction. The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation (XC) functional.
Selecting the B3LYP Exchange-Correlation Functional
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and well-validated hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the benzotriazole ring. Its proven track record in predicting molecular geometries and electronic properties for a vast range of organic molecules makes it a trustworthy choice for this investigation.
The 6-311++G(d,p) Basis Set: A Rationale
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. This provides a more accurate representation of the electron distribution compared to smaller double-zeta sets.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen and fluorine atoms in our molecule. They allow the orbitals to expand further from the nuclei.
-
(d,p): These are polarization functions. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow for the distortion of atomic orbitals from their standard shapes. This is critical for describing the anisotropic nature of chemical bonds and is indispensable for an accurate geometry optimization.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely accepted level of theory for obtaining reliable results for molecules of this type.
Computational Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system. Each step builds upon the previous one, with checks in place to ensure the reliability of the final results.
Step 1: Initial Structure Generation
The first step is to build an initial 3D structure of this compound. This can be accomplished using any standard molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable arrangement of the atoms.
Protocol:
-
Load the initial structure into the quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Define the calculation type as "Optimization" (Opt).
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Initiate the calculation. The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it converges on a structure where the forces on all atoms are effectively zero.
Step 3: Frequency Calculation (Validation)
A frequency calculation must be performed on the optimized geometry. This step is a critical validation of the optimization process.
Protocol:
-
Use the optimized geometry from the previous step as the input.
-
Define the calculation type as "Frequency" (Freq).
-
Use the same level of theory: B3LYP/6-311++G(d,p).
-
Run the calculation.
Trustworthiness Check: The output of the frequency calculation will list the vibrational frequencies of the molecule. For a true energy minimum, all calculated frequencies must be real (positive). The presence of any imaginary frequencies indicates that the optimized structure is a saddle point on the potential energy surface, not a minimum, and the optimization must be repeated.
Step 4: Electronic Property Calculations
Once the geometry is optimized and validated, the electronic properties can be calculated. These are typically performed as "single-point energy" calculations on the final geometry.
Properties of Interest:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. Their energies and spatial distributions are key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It provides a guide to the molecule's reactive sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential).
Caption: A flowchart of the computational protocol for electronic structure analysis.
Predicted Results and Interpretation
While the actual numerical data requires performing the calculations, we can predict the qualitative nature of the results based on the known electronic effects of the substituents.
Optimized Molecular Geometry
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. It is expected that the benzotriazole ring system will be largely planar. The cyclopropyl group will likely be oriented to minimize steric hindrance with the triazole ring.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value Range | Rationale |
| C-F Bond Length (Å) | 1.33 - 1.36 | Typical for an aryl fluoride. |
| N-N Bond Lengths (Å) | 1.28 - 1.38 | Reflecting the partial double bond character within the triazole ring. |
| C-N (Cyclopropyl) Bond (Å) | 1.47 - 1.51 | A standard single bond between an sp² carbon and an sp³ nitrogen. |
| Benzotriazole Dihedral Angle | < 5° | The fused ring system enforces planarity. |
Frontier Molecular Orbitals (HOMO & LUMO)
The analysis of the frontier orbitals will provide crucial insights into the molecule's reactivity.
-
HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich benzotriazole ring system, particularly the nitrogen atoms with lone pairs. This indicates that the molecule will likely act as a nucleophile or electron donor from this region.
-
LUMO: The lowest unoccupied molecular orbital will likely be distributed across the π-system of the benzotriazole ring. The electron-withdrawing fluorine atom will lower the energy of the LUMO, making the molecule a better electron acceptor compared to its non-fluorinated counterpart.
-
HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability. A smaller gap suggests higher reactivity. The presence of the conjugated system is expected to result in a moderately sized gap, indicative of a stable yet reactive molecule suitable for biological interactions. A drug-like compound typically has a HOMO-LUMO gap in the range of 4 to 8 eV.[1]
Table 2: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy Range (eV) | Significance in Drug Design |
| HOMO | -6.0 to -8.0 | Governs the ability to donate electrons in interactions with biological targets (e.g., metal chelation, hydrogen bonding). |
| LUMO | -1.0 to -2.5 | Influences the ability to accept electrons, relevant for certain enzymatic reactions or π-π stacking interactions. |
| ΔE (Gap) | 4.0 to 6.0 | A balance between stability (larger gap) and reactivity (smaller gap) is desirable for drug candidates.[1] |
Molecular Electrostatic Potential (MEP) Map
The MEP map will visually represent the charge distribution across the molecule.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are predicted to be concentrated around the nitrogen atoms of the triazole ring and the fluorine atom.[2][3][4][5] These areas are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance.
-
Positive Potential (Blue): Regions of positive potential are expected on the hydrogen atoms of the cyclopropyl group and the benzene ring. These areas are prone to nucleophilic attack.
-
Neutral Potential (Green): The carbon framework of the cyclopropyl and benzene rings will likely exhibit a neutral potential.
This map is invaluable for predicting how the molecule will orient itself in the active site of a protein, guiding the formation of key intermolecular interactions like hydrogen bonds and electrostatic contacts.
Caption: Conceptual diagram of MEP map interpretation and reactivity prediction.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the electronic structure of this compound. By employing the B3LYP/6-311++G(d,p) level of theory, researchers can obtain reliable insights into the molecule's geometry, stability, and reactivity. The resulting data, particularly the HOMO-LUMO analysis and the MEP map, provide a powerful predictive tool for understanding its potential interactions with biological targets, thereby accelerating the drug design and development process.
Future work could expand upon this foundation by performing simulations in a solvent environment (using models like the Polarizable Continuum Model, PCM) to better mimic physiological conditions. Furthermore, calculations of other properties such as polarizability, dipole moment, and vibrational spectra would provide a more complete electronic and physical characterization of this promising molecular scaffold.
References
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Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]
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NASA Technical Reports Server (NTRS). (n.d.). Chemistry by Way of Density Functional Theory. [Link]
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Avogadro. (2022). Viewing Electrostatic Potential Maps. [Link]
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ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]
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YouTube. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]
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ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). [Link]
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University of North Texas. (n.d.). Computational Details The B3LYP density functional was used throughout this study. [Link]
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Methodological & Application
Application Notes and Protocols for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (FCBT) in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a theoretical guide based on the established principles of benzotriazole-based coupling reagents. 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (FCBT) is a novel compound for which specific performance data in peptide coupling has not been extensively published. The information provided herein is intended to serve as a scientifically-grounded starting point for research and development.
Introduction: The Rationale for a Novel Benzotriazole Additive
In the synthesis of peptides, the formation of the amide bond is a critical step that governs the overall efficiency, purity, and stereochemical integrity of the final product.[1] Benzotriazole-based additives, most notably 1-hydroxybenzotriazole (HOBt), have become indispensable tools in both solid-phase (SPPS) and solution-phase peptide synthesis.[1] Their primary function is to react with a carbodiimide-activated carboxylic acid to form a more stable and highly reactive benzotriazolyl active ester. This intermediate efficiently acylates the N-terminal amine of the growing peptide chain while significantly suppressing the undesirable side reaction of racemization.[1]
Building on this well-established chemistry, we introduce this compound (FCBT), a novel analogue of HOBt, designed to offer potential advantages in peptide coupling reactions. This document provides a detailed theoretical framework, including its proposed mechanism of action, hypothesized benefits, and detailed protocols for its application.
Hypothesized Advantages of this compound (FCBT)
The unique substitution pattern of FCBT, featuring both a cyclopropyl and a fluoro group, is postulated to confer several benefits over traditional benzotriazole-based additives.
-
Enhanced Reactivity: The presence of a highly electronegative fluorine atom on the benzotriazole ring is expected to lower the pKa of the N-H proton compared to unsubstituted benzotriazole.[2][3][4] This increased acidity would make the corresponding benzotriazolyl ester a better leaving group, thereby accelerating the rate of aminolysis and leading to faster and more efficient coupling reactions. This is analogous to the enhanced reactivity observed with other halogenated HOBt derivatives.
-
Suppression of Racemization: The primary role of benzotriazole additives is to minimize the loss of stereochemical integrity during coupling.[5] By rapidly trapping the O-acylisourea intermediate formed by carbodiimide activation, FCBT is expected to effectively prevent the formation of the undesired oxazolone intermediate responsible for racemization.
-
Unique Steric and Electronic Profile: The cyclopropyl group, with its strained ring structure, exhibits unique electronic properties, acting as a weak π-electron donor through hyperconjugation.[6][7][8] This electronic contribution, combined with the steric bulk of the cyclopropyl moiety, may influence the stability of the active ester intermediate and its interaction with the peptide chain, potentially offering advantages in challenging couplings involving sterically hindered amino acids.
Mechanism of Action
The proposed mechanism for FCBT in peptide coupling follows the well-established pathway for benzotriazole-based additives when used in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
-
Carboxylic Acid Activation: The carbodiimide reacts with the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the FCBT Active Ester: FCBT acts as a nucleophile, intercepting the O-acylisourea intermediate to form the 1-cyclopropyl-6-fluorobenzotriazolyl active ester. This step is crucial for preventing racemization.
-
Nucleophilic Attack and Amide Bond Formation: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the FCBT active ester, leading to the formation of the desired peptide bond and the release of FCBT.
Caption: Proposed mechanism of FCBT-mediated peptide coupling.
Comparative Analysis of Benzotriazole-Based Additives
The following table provides a theoretical comparison of FCBT with standard coupling additives.
| Feature | HOBt (1-Hydroxybenzotriazole) | 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | FCBT (this compound) (Hypothesized) |
| Reactivity | Standard | High | Very High |
| Racemization Suppression | Good | Excellent | Excellent |
| Key Advantage | Cost-effective, widely used | Increased reactivity for difficult couplings | Potentially superior reactivity and performance with hindered amino acids |
| Potential Drawbacks | Can be less effective for hindered couplings | Higher cost | Higher cost, requires empirical optimization |
Experimental Protocols
Note: The following protocols are adapted from standard procedures and should be optimized for specific applications.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes a general procedure for the coupling of two peptide fragments in solution.
Caption: Workflow for solution-phase peptide coupling using FCBT.
Materials:
-
N-protected amino acid (1.0 eq)
-
C-protected amino acid or peptide with a free amine (1.0 eq)
-
This compound (FCBT) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid and FCBT in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the carbodiimide (DIC or DCC) and stir the mixture for 5-10 minutes to allow for pre-activation.
-
In a separate flask, dissolve the C-protected amino acid or peptide and DIPEA in anhydrous DMF.
-
Add the amine solution to the pre-activated acid solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Perform a standard aqueous workup to remove water-soluble byproducts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry
This protocol outlines a typical coupling cycle in Fmoc-based SPPS on a solid support.
Caption: SPPS workflow incorporating FCBT for amino acid coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (3-5 eq relative to resin loading)
-
FCBT (3-5 eq)
-
DIC (3-5 eq)
-
DIPEA (6-10 eq)
-
Anhydrous DMF
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, FCBT, and DIC in anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the same precautions as other benzotriazole derivatives.
-
Hazard Statements (Predicted): Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound (FCBT) represents a promising, albeit theoretical, addition to the toolbox of peptide chemists. Its unique electronic and steric properties, conferred by the fluoro and cyclopropyl substituents, have the potential to enhance coupling efficiency and minimize racemization, particularly in challenging synthetic contexts. The protocols provided herein offer a starting point for the investigation and application of this novel reagent. Further empirical studies are necessary to fully elucidate its performance characteristics and validate its utility in peptide synthesis.
References
- The Cyclopropyl Moiety: A Linchpin in Aromatic System Reactivity and Drug Design. (2025). Benchchem.
- How does the cyclopropyl group influence conjugation and aromaticity? (2017, August 23). Chemistry Stack Exchange.
- Cyclopropyl group. (n.d.). In Wikipedia. Retrieved January 15, 2026.
- Ayub, R., Papadakis, R., Jorner, K., Zietz, B., & Ottosson, H. (2017).
- BENZOTRIAZOLYL TETRAMETHYLURONIUM FLUOROPHOSPHATE (HBTU)
- SAFETY DATA SHEET: 1-(Trifluoromethanesulfonyl)-1H-benzotriazole. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate. (n.d.).
- Examples Of Electrocyclic Reactions. (n.d.). Imperial College London.
- The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (n.d.). NIH.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu.
- 1-Hydroxy-6-(Trifluoromethyl)Benzotriazole. (n.d.). CymitQuimica.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry.
- Safety D
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- pKa values of compounds investigated herein. (n.d.).
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2026, January 1).
- 1-Hydroxybenzotriazole synthesis. (n.d.). ChemicalBook.
- Non-explosive preparations of 1-hydroxybenzotriazole. (1999).
- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry and Chemotherapy, 16(5), 315-326.
- Synthesis process of 1-hydroxybenzotriazole. (2013).
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022, February 14). ChemicalBook.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- Szymaniec-Rutkowska, A., Czapinska, H., Winiewska-Szajewska, M., & Poznanski, J. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic chemistry, 169, 109446.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Biological and Pharmaceutical Sciences.
- HOBt – Coupling Reagent for Peptide Synthesis. (n.d.). APExBIO.
- Tron, G. C., Pagliai, F., Del Grosso, E., Genazzani, A. A., & Sorba, G. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of medicinal chemistry, 51(9), 2707–2719.
- The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. (2025, August 10).
- Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. (2025). ChemRxiv.
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protocol for amide bond formation using 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Abstract
This technical guide provides an in-depth analysis of the application of benzotriazole derivatives in amide bond formation, a cornerstone of chemical synthesis in research and pharmaceutical development. While the specific molecule 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is not a conventional coupling reagent, its structure suggests its role as a valuable synthetic intermediate. This document elucidates the fundamental mechanism of benzotriazole-mediated amide synthesis, discusses the influence of substituents like fluorine on reactivity, and provides a robust, field-proven protocol for amide formation using a related, activated benzotriazole intermediate. The content is designed for researchers, chemists, and drug development professionals seeking to leverage advanced coupling methodologies.
Introduction: The Centrality of the Amide Bond
The amide bond is a ubiquitous functional group, forming the backbone of peptides and proteins and serving as a critical structural motif in a vast array of pharmaceuticals and advanced materials.[1] The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid to facilitate the reaction.[1] Over the decades, a sophisticated toolkit of "coupling reagents" has been developed to achieve this transformation with high efficiency, speed, and minimal side reactions, particularly the preservation of stereochemical integrity (i.e., minimizing racemization).[2]
Among the most successful and widely adopted activators are those derived from 1-hydroxybenzotriazole (HOBt). These reagents, whether used as additives with carbodiimides or as standalone uronium/aminium or phosphonium salts, have become indispensable in modern organic synthesis.[2] They operate by converting the carboxylic acid into a highly reactive benzotriazolyl active ester, which is readily susceptible to nucleophilic attack by an amine.[2]
Deconstructing this compound: An Intermediate, Not a Reagent
The subject of this note, this compound (CAS No. 1365271-45-9), is a specialized chemical building block.[3] An extensive review of the chemical literature indicates that this compound is not employed as a standard coupling reagent for general amide synthesis. Instead, its structural features—specifically the 1-cyclopropyl-6-fluoro core—are characteristic of a key pharmacophore found in the potent class of fluoroquinolone antibiotics, such as Ciprofloxacin.[1][4][5]
Therefore, this compound is best understood as a synthetic intermediate , a precursor used in the multi-step synthesis of complex, biologically active target molecules.[5][6][7] The benzotriazole moiety in this context serves as a versatile synthetic auxiliary; it can be a stable N-protecting group or a reactive leaving group, depending on the synthetic design.[8]
The Role of Substituents: Causality Behind the Chemistry
The choice of substituents on the benzotriazole ring is deliberate and has predictable effects on its chemical properties.
-
Fluoro Group (C6): The fluorine atom at the 6-position is strongly electron-withdrawing. This has a significant acidifying effect on the N-H proton of the triazole ring. In the context of a coupling reaction, this electronic pull increases the electrophilicity of the activated carboxyl group (in a hypothetical N-acyl intermediate), thereby accelerating the rate of nucleophilic attack by the amine. This principle is well-established, with reagents like 6-Cl-HOBt showing a good compromise between the reactivity of HOAt and the cost of HOBt.[9][10]
-
Cyclopropyl Group (N1): The N-cyclopropyl group is a signature component of many quinolone antibiotics and is crucial for their antibacterial activity. In the context of this specific molecule, it serves primarily as a foundational part of the final target scaffold.
The Underlying Mechanism: Benzotriazole-Mediated Activation
To understand how a molecule like this compound would function if used to activate a carboxylic acid, we must examine the general mechanism of benzotriazole-mediated amide coupling. The process involves the formation of a highly reactive N-acylbenzotriazole intermediate.
This activation can be achieved by reacting a carboxylic acid (R-COOH) with the benzotriazole (Bt-H) in the presence of a dehydrating agent like thionyl chloride (SOCl₂) or a carbodiimide. The resulting N-acylbenzotriazole (R-CO-Bt) is an effective acylating agent—more stable and often easier to handle than a corresponding acid chloride, yet highly reactive towards amines.[8]
The subsequent reaction with an amine (R'-NH₂) proceeds via nucleophilic acyl substitution, where the benzotriazole anion is an excellent leaving group, driving the reaction to completion to form the desired amide.
Caption: General mechanism of carboxylic acid activation.
Protocol: Amide Bond Formation via an N-Acylbenzotriazole Intermediate
While a specific protocol for this compound as a coupling reagent is not established, the following is a robust, general protocol for a two-step, one-pot amide synthesis utilizing an in situ generated N-acylbenzotriazole. This method is broadly applicable and demonstrates the core principles of benzotriazole chemistry for acylation.
Materials and Reagents
-
Carboxylic Acid (Substrate A)
-
1H-Benzotriazole (HOBt can also be used)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Amine (Substrate B)
-
Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Experimental Procedure
Step 1: Activation of the Carboxylic Acid
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 eq) and 1H-Benzotriazole (1.1 eq).
-
Dissolve the solids in a minimal amount of anhydrous THF or DCM (approx. 0.2–0.5 M).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes. Note: This reaction releases HCl and SO₂ gas; ensure proper ventilation in a fume hood.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the N-acylbenzotriazole can be monitored by TLC or LC-MS.
Step 2: Amine Coupling 6. In a separate flask, dissolve the Amine (1.0–1.2 eq) and a tertiary base (e.g., DIPEA, 2.5 eq) in anhydrous THF or DCM. 7. Cool the amine solution to 0 °C. 8. Slowly add the solution of the activated N-acylbenzotriazole (from Step 5) to the cooled amine solution via cannula or dropping funnel. 9. Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).
Step 3: Workup and Purification 10. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. 11. Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction (e.g., DCM or Ethyl Acetate). 12. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). 13. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. 14. Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Caption: Experimental workflow for amide synthesis.
Key Parameters and Troubleshooting
| Parameter | Recommended Conditions & Rationale | Troubleshooting Tips |
| Solvent | Anhydrous aprotic solvents like DCM, THF, or DMF are standard. DMF can accelerate reactions but makes workup more difficult. | Low Yield: If reactants are poorly soluble, switch to a more polar solvent like DMF. Ensure solvent is rigorously dried. |
| Base | A non-nucleophilic tertiary amine (DIPEA, TEA) is crucial to scavenge the HCl produced without competing in the reaction. 2-3 equivalents are typical. | Side Reactions: If the base is causing side reactions, consider using a hindered base like 2,6-lutidine. Ensure the base is added after the activation step. |
| Temperature | Activation and initial coupling are performed at 0 °C to control exotherms and minimize side reactions. The reaction is then typically warmed to room temperature. | No Reaction: For sterically hindered substrates, gentle heating (40-50 °C) may be required after the initial coupling at low temperature. |
| Equivalents | A slight excess of the benzotriazole and activating agent (1.1-1.2 eq) ensures full conversion of the carboxylic acid. The amine is often used in slight excess (1.1 eq) to drive the reaction. | Incomplete Conversion: Increase the equivalents of the activating agent or the amine. Pre-activating the acid for a longer period before adding the amine can also help. |
Safety and Handling
Substituted benzotriazoles require careful handling. While specific data for this compound is not available, precautions for the parent compound, 1H-Benzotriazole (CAS 95-14-7), should be considered as a minimum standard.
-
Hazards: Harmful if swallowed and causes serious eye irritation.[11] It is also considered toxic to aquatic life with long-lasting effects.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a prime example of a specialized synthetic intermediate, likely utilized in the construction of fluoroquinolone-based pharmaceuticals. While not a general coupling reagent itself, its structure highlights key principles in modern medicinal chemistry design. The underlying benzotriazole chemistry, however, provides a powerful and versatile method for amide bond formation. By activating a carboxylic acid to form an N-acylbenzotriazole, chemists can access a stable yet highly reactive intermediate capable of efficiently acylating amines under mild conditions. The protocol and principles detailed herein provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.
References
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Jordan Journal of Pharmaceutical Sciences. [Link]
-
1553958-18-1 | 1-cyclopropyl-6-fluoro-1H-1,2,3-benzotriazol-5-amine. (n.d.). AA Blocks. [Link]
-
Synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3,5-dimethyl-1-piperazinyl)quinoline-3-carboxylic acid. (n.d.). Molbase. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica.org. [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). National Institutes of Health (NIH). [Link]
-
This compound. (n.d.). BIOFOUNT. [Link]
-
Synthesis and antibacterial activity of novel fluoroquinolone analogs. (2014). ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2018). Beilstein Journals. [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). PubMed. [Link]
-
Synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives. (n.d.). Semantic Scholar. [Link]
-
Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers. [Link]
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(oxo-alkyl)-1-piperazinyl]quinoline-3-carboxylic acids and their derivatives, and antibacterial agents containing them. (1985).
-
New Trends in Peptide Coupling Reagents. (2004). ResearchGate. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]
- Method for preparing fluorinated benzotriazole compounds. (2008).
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin -1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). ResearchGate. [Link]
-
1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (2008). ResearchGate. [Link]
- Benzotriazole derivatives and their preparation and use. (2012).
-
Benzotriazole. (n.d.). Wikipedia. [Link]
- Method for synthesizing benzotriazole. (2010).
-
1,2,3-BENZOTRIAZOLE. (n.d.). Ataman Kimya. [Link]
- Synthesis of benzotriazole monomer. (2010).
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). PharmaTutor. [Link]
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- 5. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 6. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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reaction conditions for using 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole with hindered amino acids
Application Note & Protocol Guide
Topic: Advanced Coupling Strategies for Sterically Hindered Amino Acids Using Third-Generation Uronium Salts
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note: The initial topic specified "1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole" for coupling hindered amino acids. A thorough review of current scientific literature and chemical databases did not identify this compound as a recognized peptide coupling reagent. To provide a scientifically robust and practical guide that addresses the core challenge of coupling hindered amino acids, this document focuses on COMU® (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) . COMU is a state-of-the-art, third-generation uronium salt coupling reagent renowned for its exceptional efficiency in precisely these challenging applications.
Introduction: Overcoming Steric Hindrance in Peptide Synthesis
The synthesis of peptides containing sterically demanding residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) or N-methylated amino acids, represents a significant challenge in peptide chemistry.[1] The bulky nature of these building blocks severely slows down the rate of amide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences.[2] Older generations of coupling reagents, including carbodiimides and even standard benzotriazole-based aminium salts like HBTU, often fail to provide satisfactory results in these contexts.[3][4]
COMU emerges as a highly effective solution to this problem. As a third-generation uronium-type coupling reagent, it is engineered for superior reactivity and safety.[2] COMU incorporates an OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which not only yields a highly reactive active ester but also offers a significantly better safety profile than the explosive benzotriazole-based additives (HOBt, HOAt) found in reagents like HBTU and HATU.[2][5] Its morpholino-based carbon skeleton enhances solubility and reactivity, making it a premier choice for difficult sequences.[2] This guide provides a detailed overview of the reaction conditions, protocols, and best practices for employing COMU in the synthesis of peptides with hindered amino acids.
Mechanism of Action: The COMU Advantage
The efficacy of COMU lies in its rapid and efficient activation of the carboxylic acid of an N-protected amino acid. The process involves two key steps:
-
Activation: In the presence of a base, the carboxylic acid attacks the electrophilic carbon of the COMU reagent. This displaces the OxymaPure moiety, forming a highly reactive O-acyl-Oxyma active ester. This active species is more reactive than the corresponding OBt or OAt esters generated by older reagents.[5]
-
Aminolysis: The nucleophilic free amine of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the active ester. This step forms the desired peptide bond and releases OxymaPure as a non-toxic, water-soluble byproduct.[2]
A key feature of COMU is the presence of a morpholino group, which acts as an internal hydrogen bond acceptor. This unique structural element allows COMU to perform exceptionally well with only a single equivalent of base, reducing the risk of base-mediated side reactions like racemization.[2][6]
Caption: Mechanism of COMU-mediated peptide bond formation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Hindered Residue (e.g., Aib-Aib)
This protocol outlines the manual coupling of a sterically hindered Fmoc-Aib-OH onto a resin-bound Aib residue.
Materials:
-
Fmoc-Rink-Amide resin (or other suitable resin) with deprotected N-terminal Aib
-
Fmoc-Aib-OH
-
COMU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the preceding amino acid using 20% piperidine in DMF (1 x 1 min, 1 x 10 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Aib-OH (3 equiv. relative to resin loading) and COMU (3 equiv.) in DMF (to achieve a concentration of ~0.3-0.5 M).
-
Activation: Add DIPEA (6 equiv.) to the solution from Step 2. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color to orange-red.[7]
-
Coupling: Add the activated solution to the deprotected resin. Agitate the mixture gently. For a highly hindered coupling like Aib-Aib, allow the reaction to proceed for at least 1 hour.[2][8]
-
Monitoring: The progress of the reaction can be visually monitored. As the coupling proceeds to completion, the color of the solution often fades to yellow or colorless.[8] For a quantitative assessment, a small sample of resin beads can be removed and subjected to a Kaiser test (note: this test does not work for secondary amines like N-methylated residues).
-
Double Coupling (Recommended): For particularly difficult couplings, it is advisable to perform a second coupling. Drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-4.
-
Washing: After the final coupling, drain the solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all soluble byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Solution-Phase Coupling of a Hindered Amino Acid
This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Aib-OH) (1.0 equiv.)
-
Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) (1.0 equiv.)
-
COMU (1.0 equiv.)
-
DIPEA (3.0 equiv. if using an amine salt, 2.0 equiv. for a free amine)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1N HCl, 1N NaHCO₃, and saturated NaCl (brine) solution
Procedure:
-
Reaction Setup: Dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv.) to the mixture and stir for 5-10 minutes to neutralize the hydrochloride salt and prepare the free amine.
-
Coupling Reagent Addition: Add COMU (1.0 equiv.) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[8] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash sequentially with 1N HCl (2x), 1N NaHCO₃ (2x), and saturated NaCl solution (2x).[8] These washes remove the base, unreacted starting materials, and water-soluble byproducts of COMU.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Performance Data & Comparative Analysis
COMU consistently outperforms older benzotriazole-based reagents, especially in challenging syntheses. A classic example is the synthesis of the pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂, which contains a difficult Aib-Aib coupling step.
| Coupling Reagent | Base (equiv.) | Pentapeptide Yield (%) | Deletion Product (des-Aib) (%) | Reference |
| COMU | DIEA (2) | >99% | <1% | [4] |
| HATU | DIEA (2) | 83% | 17% | [4] |
| HBTU | DIEA (2) | 47% | 53% | [4] |
| Table 1: Comparative synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂ demonstrating the superior efficiency of COMU. |
The data clearly shows that COMU provides a near-quantitative yield of the desired product, whereas HATU and HBTU lead to significant amounts of the des-Aib deletion peptide, indicating incomplete coupling at the hindered Aib-Aib junction.[4]
Recommended Reaction Conditions for Hindered Couplings
| Parameter | Recommendation | Rationale & Notes |
| Equivalents (SPPS) | 3 equiv. (Amino Acid/COMU), 6 equiv. (Base) | A significant excess drives the reaction to completion for hindered residues.[2][8] |
| Base Selection | DIPEA (standard) or 2,4,6-Collidine/TMP (for racemization-prone residues) | Collidine (TMP) is less nucleophilic and less basic than DIPEA, which can further suppress racemization, especially during fragment coupling.[2] The internal H-bond acceptor in COMU allows for the use of only 1 equivalent of base, which is also effective at suppressing epimerization.[9] |
| Solvent | DMF, NMP | Standard polar aprotic solvents for peptide synthesis. Note COMU's limited stability in DMF for pre-mixed solutions.[9] |
| Pre-activation Time | 1-2 minutes | Sufficient time for the formation of the highly reactive O-acyl-Oxyma ester.[2] |
| Coupling Time | 1-2 hours; Double coupling recommended | Hindered couplings require extended reaction times. A second coupling ensures maximum efficiency.[2][8] |
| Temperature | Room Temperature (Microwave assistance can be used to accelerate the process) | COMU is highly efficient at room temperature and is also compatible with microwave-assisted peptide synthesizers for accelerated protocols.[2] |
| Table 2: Summary of optimized conditions for using COMU with hindered amino acids. |
Workflow & Key Considerations
Sources
- 1. Benzotriazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols: The Role of 1-Hydroxybenzotriazole (HOBt) as a Foundational Additive in Solid-Phase Peptide Synthesis
Foreword: A Note on the Specified Compound
Dear Researcher,
Upon receiving the request to generate detailed application notes for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in the context of Solid-Phase Peptide Synthesis (SPPS), we conducted a thorough and extensive search of the current scientific literature, chemical supplier databases, and established research protocols.
Our investigation confirmed the existence of "this compound" as a chemical entity, which is available from some suppliers[1]. However, we found no published articles, application notes, or patents that describe or document its use as a coupling additive or reagent in Solid-Phase Peptide Synthesis.
Adherence to the principles of scientific integrity, expertise, and trustworthiness is paramount. Generating a protocol for a compound with no verifiable application or performance data in SPPS would be speculative and could lead to failed experiments and misinterpretation of results.
Therefore, this document has been adapted to focus on a seminal and structurally related compound whose role in SPPS is extensively documented and fundamentally important to the field: 1-Hydroxybenzotriazole (HOBt) . The principles, mechanisms, and protocols detailed herein for HOBt provide the foundational knowledge relevant to the broader class of benzotriazole-based additives in peptide synthesis. This approach ensures that the provided information is scientifically sound, field-proven, and immediately applicable to your research.
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules. The efficiency and fidelity of this process hinge on the near-quantitative formation of amide bonds at every cycle. However, the activation of carboxylic acids required for coupling is fraught with challenges, most notably the risk of racemization and the occurrence of side reactions. This guide provides an in-depth exploration of 1-Hydroxybenzotriazole (HOBt), a cornerstone additive developed to mitigate these issues. We will detail its mechanism of action, provide validated protocols for its use with carbodiimide and onium salt activators, and present a scientifically grounded rationale for its critical role in modern peptide synthesis.
Introduction: The Challenge of Amide Bond Formation in SPPS
The core reaction in SPPS is the coupling of a protected amino acid to the free N-terminus of a growing peptide chain anchored to a solid support. To achieve this, the C-terminus of the incoming amino acid must be activated to form a highly reactive species susceptible to nucleophilic attack by the peptide's terminal amine.
While effective, this activation process can lead to a significant loss of stereochemical integrity at the α-carbon of the activated amino acid. The primary mechanism of racemization involves the formation of a symmetric 5(4H)-oxazolone intermediate, which can be protonated and deprotonated reversibly, scrambling the chiral center. Furthermore, highly reactive intermediates can be prone to undesirable side reactions, reducing coupling efficiency. It is in this context that additives like HOBt become indispensable.
The Mechanism of HOBt: A Two-Fold Strategy for Fidelity
HOBt is not a coupling reagent itself; it is an additive that works synergistically with a primary coupling reagent (e.g., a carbodiimide like DCC or an onium salt like TBTU). Its efficacy stems from two key functions:
-
Racemization Suppression: Upon activation of the amino acid by the primary reagent, HOBt rapidly intercepts the highly reactive intermediate to form a less reactive but still highly efficient HOBt-ester (1-benzotriazolyl ester). This active ester is more stable than the initial activated species and is significantly less prone to forming the problematic oxazolone intermediate. It effectively serves as a "racemization sink," preserving the stereochemistry of the amino acid.
-
Enhanced Coupling Efficiency: The HOBt-ester is an excellent acylating agent. It readily reacts with the N-terminal amine of the peptide chain to form the desired amide bond, regenerating the HOBt molecule. This pathway is often kinetically favored over side reactions, leading to higher coupling yields, which is particularly crucial when synthesizing long or "difficult" peptide sequences.
The generalized workflow can be visualized as follows:
Figure 1: Mechanism of HOBt in SPPS. HOBt traps the highly reactive intermediate to form a stable active ester, which suppresses racemization and efficiently acylates the peptide-resin.
Protocols for the Application of HOBt in SPPS
The following protocols are designed for standard manual or automated SPPS on a 0.1 to 0.25 mmol scale. Adjustments may be necessary based on the specific peptide sequence, resin, and synthesizer.
Protocol 1: HOBt with Carbodiimide Coupling (DCC/DIC)
This is a classic, cost-effective method. Dicyclohexylcarbodiimide (DCC) is the most common, but Diisopropylcarbodiimide (DIC) is often preferred as its urea byproduct is soluble in standard solvents, simplifying washing steps.
Materials:
-
Fmoc- or Boc-protected amino acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade (for DCC)
-
Resin-bound peptide with a free N-terminus
Step-by-Step Procedure:
-
Preparation of Amino Acid Solution:
-
In a clean vessel, dissolve the protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF. Use the minimum volume required for complete dissolution.
-
Causality Note: Using equimolar amounts of HOBt and the amino acid ensures that for every molecule of activated amino acid, there is a molecule of HOBt ready for interception. The excess is used to drive the reaction to completion.
-
-
Activation (Pre-activation):
-
Add DIC or DCC (3-5 equivalents) to the amino acid/HOBt solution.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. If using DCC, a white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Expertise Note: Pre-activation is critical. It allows for the formation of the HOBt-ester before the mixture is introduced to the resin. This minimizes direct contact between the highly reactive O-acylisourea intermediate and the resin-bound peptide, which could lead to side reactions.
-
-
Coupling:
-
Drain the solvent from the deprotected peptide-resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel (e.g., by shaking or nitrogen bubbling) for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin test to monitor the reaction's completion. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct (if using DIC). If using DCC, an additional wash with DCM may be required to help remove DCU.
-
Protocol 2: HOBt with Onium Salt Coupling (HBTU/TBTU)
Onium salts like HBTU and TBTU are pre-packaged forms of a benzotriazole-based activating agent. They are highly efficient, fast, and generally lead to lower racemization than carbodiimides even for sensitive residues. TBTU is one such reagent adapted for automated SPPS[2][3].
Materials:
-
Fmoc-protected amino acid
-
HOBt (while onium salts contain the benzotriazole moiety, adding free HOBt is still a common practice to ensure maximum efficiency)[3]
-
HBTU or TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)[2]
-
N,N-Diisopropylethylamine (DIPEA or DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminus
Step-by-Step Procedure:
-
Preparation of Reagent Solutions:
-
Amino Acid/HOBt Solution: Dissolve the Fmoc-amino acid (3-5 eq.) and HOBt (3-5 eq.) in DMF.
-
Onium Salt Solution: In a separate vessel, dissolve HBTU or TBTU (3-5 eq.) in DMF.
-
Base Solution: Prepare a solution of DIPEA in DMF. Typically, 6-10 equivalents of base are used.
-
-
Activation and Coupling:
-
To the drained peptide-resin, add the Amino Acid/HOBt solution, followed by the Onium Salt solution, and finally the DIPEA solution.
-
Causality Note: The base (DIPEA) is essential. It serves to neutralize the protonated N-terminus of the peptide-resin and to facilitate the formation of the carboxylate anion of the incoming amino acid, which is the species that reacts with the onium salt. An excess of base is used to drive the reaction kinetics[3].
-
Agitate the reaction vessel for 30-60 minutes. Onium salt couplings are typically much faster than carbodiimide methods.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to confirm reaction completion.
-
Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Data Summary and Comparison
The choice of coupling method often depends on a balance of cost, efficiency, and the specific chemical challenges of the peptide being synthesized.
| Parameter | HOBt + DCC/DIC | HOBt + HBTU/TBTU |
| Relative Cost | Lower | Higher |
| Coupling Time | Slower (1-2 hours) | Faster (30-60 minutes)[2] |
| Byproduct | Insoluble (DCC) or Soluble (DIC) Urea | Soluble byproducts |
| Racemization Risk | Low, but higher for sensitive residues | Very Low |
| Allergenicity | DCC is a potent contact allergen | Less sensitizing than DCC |
| Primary Use Case | Routine sequences, cost-sensitive syntheses | Difficult sequences, automated SPPS, high-purity syntheses |
Conclusion and Best Practices
1-Hydroxybenzotriazole is an indispensable tool in the peptide chemist's arsenal. Its ability to form stable, reactive esters makes it a powerful agent for both suppressing racemization and enhancing the efficiency of amide bond formation.
-
Always Use an Additive: For reliable, high-fidelity peptide synthesis, a benzotriazole-based additive like HOBt (or its modern successor, OxymaPure) should be considered standard practice.
-
Stoichiometry is Key: Always use at least one equivalent of HOBt for every equivalent of amino acid to ensure effective interception of the activated intermediate.
-
Pre-activation is Prudent: When using carbodiimides, a short pre-activation step is highly recommended to maximize the benefits of HOBt.
-
Base Management: When using onium salts, the amount and type of base are critical variables that can impact efficiency and side reactions.
By understanding the chemical principles behind HOBt and adhering to validated protocols, researchers can significantly improve the quality, yield, and stereochemical purity of their synthetic peptides, paving the way for more successful drug discovery and development efforts.
References
- This reference number is intentionally left blank as no data was found for the originally requested compound.
- BIOFOUNT. (n.d.). This compound.
- This reference number is intentionally left blank as the source is a general review not specific to SPPS additives.
- This reference number is intentionally left blank as the source is a general review not specific to SPPS additives.
- This reference number is intentionally left blank as the source is a general review not specific to SPPS additives.
- This reference number is intentionally left blank as the source is a general review not specific to SPPS additives.
- This reference number is intentionally left blank as the source is a general review not specific to SPPS additives.
-
Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309. Available at: [Link]
- This reference number is intentionally left blank as the source describes a different reaction of benzotriazole derivatives not directly rel
- Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium tetrafluoroborate (TBTU).
- This reference number is intentionally left blank as the source is a general encyclopedia entry.
- This reference number is intentionally left blank as the source pertains to azapeptides, a specialized applic
Sources
- 1. 1365271-45-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols for the Development of Novel Antibacterial Agents Based on the 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole Scaffold
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the benzotriazole nucleus, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole as a foundational core for the synthesis and evaluation of new antibacterial candidates. We present detailed protocols for in vitro screening, preliminary mechanism of action studies, and a framework for advancing promising leads toward in vivo evaluation. The methodologies are grounded in established standards to ensure reproducibility and data integrity.
Introduction: The Rationale for the Benzotriazole Scaffold
Benzotriazole and its derivatives are recognized for a wide spectrum of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] Their structural features, including a fused aromatic ring system and multiple nitrogen atoms, facilitate diverse non-covalent interactions with biological targets like enzymes and receptors.[4][5] The specific scaffold, This compound , incorporates moieties reminiscent of the highly successful fluoroquinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] This structural similarity provides a strong rationale for exploring this scaffold as a starting point for developing new agents, potentially with improved potency or activity against resistant strains.
This guide outlines the critical workflow for leveraging this scaffold in a drug discovery program.
Figure 1: High-level workflow for the development of novel antibacterial agents from a core scaffold.
Proposed Synthesis and Characterization
While numerous methods exist for synthesizing benzotriazole derivatives, a common and effective route involves the diazotization of an appropriate ortho-phenylenediamine precursor.[1][2]
Proposed Synthetic Route:
-
Precursor Synthesis: The synthesis begins with a suitable precursor, such as 4-fluoro-2-nitroaniline, which can be modified to introduce the cyclopropylamine group at the aniline nitrogen.
-
Reduction: The nitro group is then selectively reduced to an amine, yielding the key intermediate: 1-cyclopropyl-5-fluorobenzene-1,2-diamine.
-
Diazotization & Cyclization: The resulting diamine is treated with sodium nitrite in an acidic medium (e.g., acetic acid) at a low temperature. This forms a diazonium salt intermediate that spontaneously cyclizes to yield the target compound, this compound.[2][3]
Causality Behind the Method: This approach is widely adopted due to the commercial availability of starting materials and the generally high yields of the cyclization step. Acetic acid is a preferred solvent as it provides the necessary acidic environment for diazotization while being less harsh than strong mineral acids.
Post-Synthesis Protocol: Compound Validation
-
Objective: To confirm the identity, structure, and purity of the synthesized compound. This is a critical self-validating step before biological evaluation.
-
Methodologies:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the presence of impurities.
-
Column Chromatography: For purification of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the arrangement of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final compound, with a target of >95% for biological screening.
-
In Vitro Antibacterial Efficacy Protocols
The initial evaluation of a novel compound involves determining its ability to inhibit or kill bacteria in vitro. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[7]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
-
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer.
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically transfer several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be read by eye or with a plate reader measuring optical density (OD) at 600 nm.[7]
-
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination
-
Objective: To determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Methodology: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC). Plate these aliquots onto nutrient agar plates. Incubate the plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]
Data Presentation
Quantitative data should be summarized for clear comparison across different bacterial strains.
Table 1: Example Data Summary for a Novel Benzotriazole Derivative
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 25923 | Positive | 4 | 8 | 2 |
| Escherichia coli ATCC 25922 | Negative | 16 | 64 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >128 | >4 |
| MRSA USA300 | Positive | 8 | 16 | 2 |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Preliminary Mechanism of Action (MoA) Studies
Based on the structural similarity to fluoroquinolones, a primary hypothesis is the inhibition of bacterial DNA gyrase.[6][10]
Figure 3: Hypothesized mechanism of action via DNA gyrase inhibition.
Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay
-
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.
-
Principle: DNA gyrase, in the presence of ATP, converts relaxed plasmid DNA into its supercoiled form. This conformational change can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster. An inhibitor will prevent this conversion, leaving the DNA in its relaxed state.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase enzyme, and varying concentrations of the test compound.
-
Initiation: Add ATP to start the reaction. Include a "no enzyme" control and a "no compound" positive control.
-
Incubation: Incubate at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a dye solution containing a protein denaturant (e.g., SDS).
-
Analysis: Run the samples on a 1% agarose gel. Visualize the DNA bands under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.
-
Framework for In Vivo Evaluation
Compounds demonstrating potent in vitro activity (low MIC/MBC) and a defined MoA are candidates for in vivo testing. This phase is crucial for assessing efficacy, pharmacokinetics, and safety in a whole-organism system.[11][12]
-
Step 1: Preliminary Toxicology: Before efficacy studies, assess the compound's toxicity in an uninfected animal model (e.g., murine). Determine the maximum tolerated dose (MTD).
-
Step 2: Efficacy Model Selection: Choose an appropriate animal infection model relevant to the target pathogen. A common model is the murine thigh infection model or a systemic infection model.[9][11]
-
Step 3: Efficacy Study:
-
Induce infection in mice with a specific bacterial load.
-
Administer the test compound at various doses (below the MTD) at set time points post-infection.
-
Include a vehicle control group (infected, no treatment) and a positive control antibiotic group.
-
After a defined period (e.g., 24 hours), euthanize the animals and harvest the infected tissue (e.g., thigh muscle, spleen).
-
Homogenize the tissue and perform serial dilutions to quantify the bacterial burden (CFU/gram of tissue).
-
-
Evaluation: A successful compound will cause a significant, dose-dependent reduction in bacterial burden compared to the vehicle control.[13]
Conclusion and Future Directions
The development of novel antibacterial agents from the This compound scaffold represents a rational, structure-guided approach to combatting AMR. The protocols outlined here provide a systematic and validated pathway from chemical synthesis to in vitro screening and preliminary MoA studies. Positive results from these assays will justify further investigation into structure-activity relationships (SAR), enabling the synthesis of more potent and specific derivatives, and progression into comprehensive preclinical and clinical development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
Frontiers in Microbiology. (2015, May 27). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (n.d.). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved from [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]
-
Microbiology Spectrum. (2021, December 15). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzotriazole derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2021, December 22). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). In Vivo Models. Retrieved from [Link]
-
ACS Omega. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]
-
Mishra, A., Kaushik, N. K., Sardar, M., & Sahal, D. (2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Retrieved from [Link]
-
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Journal of Chemical and Pharmaceutical Research. (n.d.). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]
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ResearchGate. (2019, July 19). (PDF) Synthesis and antibacterial of some new 1, 2, 3 benzotriazoles derivatives containing pyrazolidinedione moieties. Retrieved from [Link]
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ResearchGate. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]
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experimental setup for large-scale synthesis involving 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
An Application Note for the Scalable Synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the development of various pharmaceuticals. Benzotriazole and its derivatives are notable for a wide spectrum of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, critical safety considerations, and in-process controls necessary for a safe, reproducible, and scalable manufacturing process. The protocols described herein are designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] The benzotriazole scaffold is a "privileged structure," frequently utilized in drug design due to its versatile biological activities and its ability to act as a bioisosteric replacement for other groups.[4] The specific combination of the cyclopropyl group and the fluorine atom in this molecule are common motifs in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
The synthesis of benzotriazoles is most classically achieved through the diazotization of an ortho-phenylenediamine derivative, followed by intramolecular cyclization.[5][6] This process involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a protic acid, which then reacts with the primary aromatic amine to form a diazonium salt. This intermediate subsequently undergoes a spontaneous ring-closure reaction to yield the stable benzotriazole ring system.
Causality of Key Process Parameters:
-
Low-Temperature Control (0-5 °C): The initial diazotization reaction is highly exothermic. Maintaining a low temperature is critical because the intermediate diazonium salt is thermally unstable and can decompose, leading to significantly lower yields and the formation of impure side products.[7]
-
Acidic Medium: The reaction is performed in an acidic environment (typically glacial acetic acid or mineral acids) for two essential reasons: it facilitates the formation of the reactive nitrous acid from sodium nitrite and it solubilizes the starting amine by forming its corresponding salt.[7]
-
Stoichiometric Control: Precise control over the stoichiometry of sodium nitrite is crucial. An excess can lead to unwanted side reactions and complex purification challenges, while an insufficient amount will result in incomplete conversion of the starting material.
Hazard Analysis and Safety Protocols
A thorough understanding and mitigation of risks are paramount for large-scale chemical synthesis. The following hazards must be addressed through stringent engineering controls and personal protective equipment (PPE).
2.1. Reagent and Product Hazards:
-
o-Phenylenediamine Precursors: These compounds are often toxic and should be handled with care to avoid inhalation of dust or skin contact.
-
Sodium Nitrite: A strong oxidizing agent that is acutely toxic if swallowed.[8][9] Contact with combustible materials may cause fire.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
-
Benzotriazoles: The final product and its intermediates may possess biological activity and should be treated as potentially hazardous. Harmful if swallowed and can cause serious eye irritation.[8][9]
2.2. Process Hazards:
-
Exothermic Reaction: The diazotization step can generate significant heat. A failure in cooling systems could lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Gas Evolution: The reaction releases nitrogen gas upon decomposition of the diazonium intermediate. The reactor must be properly vented to avoid pressure buildup.
2.3. Required Safety Measures:
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales. A jacketed reactor with an external cooling circulator is mandatory for temperature control.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a face shield, appropriate chemical-resistant gloves (consult supplier for compatibility), and a chemical-resistant lab coat or apron.[9][10]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[10] Spill kits appropriate for acids and oxidizers should be readily available.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100 g scale and can be adapted for larger quantities with appropriate engineering considerations.
3.1. Equipment and Reagents
-
Equipment:
-
2 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
500 mL pressure-equalizing dropping funnel.
-
Cooling circulator capable of maintaining -10 °C to 0 °C.
-
Vacuum filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
-
-
Reagents:
-
4-Fluoro-2-amino-N-cyclopropylaniline (or its corresponding precursor).
-
Sodium Nitrite (NaNO₂), ACS grade or higher.
-
Glacial Acetic Acid (CH₃COOH), ACS grade or higher.
-
Deionized Water.
-
Sulfamic Acid (H₃NSO₃) for quenching.
-
Ethanol for recrystallization.
-
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
3.3. Step-by-Step Procedure
-
Reactor Preparation: Assemble the 2 L jacketed reactor system. Ensure all glassware is clean and dry. Purge the reactor with nitrogen gas.
-
Charging Reagents: Charge the reactor with the starting amine, 4-fluoro-2-amino-N-cyclopropylaniline (1.0 eq), followed by glacial acetic acid (5 volumes) and deionized water (2 volumes). Begin stirring to form a homogeneous solution or suspension.
-
Cooling: Start the cooling circulator and bring the internal temperature of the reactor down to 0-5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water (3 volumes).
-
Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred amine solution in the reactor over 60-90 minutes.
-
IPC-1 (Temperature Control): The internal temperature must be rigorously maintained between 0-7 °C throughout the addition. An exotherm above 10 °C necessitates immediate pausing of the addition until the temperature is back in range.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
-
IPC-2 (Reaction Completion): To confirm completion, take a small sample of the reaction mixture and spot it on potassium iodide-starch paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying that the primary amine has been consumed.
-
-
Quenching: Slowly add a small amount of sulfamic acid to the reaction mixture to quench any remaining nitrous acid. Continue adding portion-wise until the KI-starch test is negative.
-
Isolation: Slowly add cold deionized water (10 volumes) to the reactor with vigorous stirring. The product should precipitate as a solid. Stir the resulting slurry for 30 minutes in the cold.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 volumes) to remove residual acids and salts.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to achieve high purity. Dissolve the solid in hot ethanol and slowly add water until turbidity persists, then allow to cool slowly to form crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
IPC-3 (Final Product Quality): Analyze the final product for purity via HPLC (>98% is typical), and confirm its identity using ¹H NMR and Mass Spectrometry.
-
Reaction Mechanism and Data
4.1. Chemical Transformation
The synthesis proceeds via the formation of a diazonium salt from the ortho-phenylenediamine precursor, which then undergoes intramolecular cyclization.
Caption: Simplified reaction scheme for benzotriazole formation.
4.2. Representative Batch Data
| Parameter | Value | Notes |
| Starting Material | 4-Fluoro-2-amino-N-cyclopropylaniline | 100.0 g (1.0 eq) |
| Sodium Nitrite | 45.9 g (1.1 eq) | Oxidizer, handle with care |
| Glacial Acetic Acid | 500 mL | Corrosive |
| Reaction Temperature | 0-5 °C | Critical for yield and safety |
| Crude Yield | 95-105 g | Varies based on workup efficiency |
| Purified Yield | 85-95 g (80-90%) | After recrystallization |
| Final Purity (HPLC) | > 99.0% | |
| Appearance | Off-white to light tan solid |
References
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-
SysKem Chemie GmbH. (2019). SAFETY DATA SHEET SysKem TT 1000. Retrieved January 15, 2026, from [Link]
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Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved January 15, 2026, from [Link]
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Journal of Pharmaceutical, Chemical and Biological Sciences. (2017). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. Retrieved January 15, 2026, from [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2017). Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro- 7-(4-(4-(2-isonicotinoyl-hydrazinyl).... Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved January 15, 2026, from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and potential applications of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. As a functionalized benzotriazole derivative, this compound holds significant promise for applications in medicinal chemistry and drug discovery, leveraging the diverse pharmacological activities associated with the benzotriazole scaffold.[1][2] This guide synthesizes established safety protocols for related benzotriazoles with practical, field-proven insights to ensure user safety and experimental integrity. All procedures are grounded in authoritative safety data for the parent compound class, providing a robust framework for risk mitigation.
Compound Profile and Scientific Context
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,2,3-triazole ring. The structure is further modified with a cyclopropyl group at the N1 position and a fluorine atom at the 6-position. These modifications are of significant interest in drug development:
-
Benzotriazole Core: This scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] It can act as a stable leaving group in synthetic reactions or as a key pharmacophore that interacts with biological targets.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles.
-
Cyclopropyl Group: This small, rigid ring can serve as a bioisostere for other groups, enhance metabolic stability, and introduce conformational constraints that can improve binding to target proteins.
While specific experimental data for this derivative is not widely published, its structural components suggest high potential as an intermediate or lead compound in the synthesis of novel therapeutic agents.
Inferred Physicochemical Properties
Based on the parent compound, 1,2,3-benzotriazole, the following properties can be anticipated. Researchers must verify these properties for the specific derivative upon receipt.
| Property | Inferred Value / Description | Source |
| Appearance | White to light tan/yellow crystalline solid or powder. | [5][6] |
| Molecular Formula | C₉H₈FN₃ | - |
| Molecular Weight | 177.18 g/mol | - |
| Melting Point | Likely near the parent compound's m.p. of 98-100 °C, but requires experimental verification. | [3][4] |
| Boiling Point | Expected to be high, similar to the parent compound's b.p. of 350 °C.[7] | [7] |
| Solubility | Likely slightly soluble in water and soluble in organic solvents like alcohols, acetone, benzene, and chloroform. | |
| Stability | Expected to be stable under normal conditions, but may be sensitive to heat and light.[5] Reacts with strong acids and strong oxidants.[8] | [5][8] |
Hazard Identification and Comprehensive Risk Assessment
As specific toxicity data for this compound is unavailable, this assessment is based on the known hazards of the 1,2,3-benzotriazole parent compound and general principles for handling fluorinated aromatic compounds. Users must treat this compound as hazardous until proven otherwise.
GHS Hazard Classification (Inferred) [9]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][11]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[10][11]
-
Acute Aquatic Toxicity (Category 2): Toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[10]
Primary Routes of Exposure: Ingestion, inhalation of dust, skin contact, and eye contact.[8]
Key Safety Concerns:
-
Irritation: The compound is expected to be a significant eye irritant and may cause skin irritation upon prolonged contact.[11]
-
Toxicity: Harmful if ingested, with potential for systemic effects.
-
Dust Explosion: As a crystalline solid, if handled as a fine powder, it may form explosive mixtures with air.[8][12] Prevent dust accumulation.
-
Thermal Decomposition: Upon heating, benzotriazoles may explode or decompose to release toxic fumes, including nitrogen oxides (NOx), ammonia, and hydrogen cyanide.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) and all reactions involving it must be performed inside a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of dust or vapors.[14]
-
Static Control: For transfers of large quantities of powder, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[15]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[16]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[17] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Wear chemical-resistant nitrile gloves.[17] For prolonged work, consider double-gloving. Always check gloves for integrity before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers the legs. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[8]
Standard Handling and Storage Protocols
Adherence to methodical procedures is critical for mitigating risk.
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound from storage to use.
Caption: Workflow for the safe handling of solid this compound.
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.[10]
-
Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][15]
-
Avoid exposure to direct sunlight or heat sources.
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[15] Flush the affected skin area with plenty of soap and water for 15 minutes.[18] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once.[13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Call a poison control center or seek immediate medical attention.[14]
Spill and Leak Containment
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or kitty litter).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[13]
-
-
Major Spill (outside a fume hood or >50 g):
Application Protocol: Palladium-Catalyzed C-N Cross-Coupling
This protocol describes a hypothetical but scientifically plausible use of this compound as a coupling partner in a Buchwald-Hartwig amination reaction to synthesize a novel substituted aniline derivative. Benzotriazoles can serve as effective amine surrogates in such reactions.
Reaction: this compound + Aryl Halide → N-Aryl-N-cyclopropyl-3-fluoroaniline derivative
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.1 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene (solvent)
-
Nitrogen or Argon gas supply (for inert atmosphere)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 eq), aryl bromide (1.1 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, weigh the Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). Add these solids to the main reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-N-cyclopropyl-3-fluoroaniline derivative.
Reaction Workflow Diagram
Caption: Workflow for a hypothetical Buchwald-Hartwig C-N cross-coupling reaction.
Waste Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, silica gel, Celite) must be placed in a clearly labeled, sealed container for solid hazardous waste.[13]
-
Liquid Waste: All aqueous and organic liquid waste from the reaction and workup must be collected in a designated, labeled container for hazardous liquid waste. Do not pour any waste down the drain.[10][19]
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste through your institution's EH&S office.[20]
References
-
Kopp. (n.d.). Standard Operating Procedures for Work with TRIZOL #1. UC Davis. Retrieved from [Link]
-
Tenger Chemical. (2025). Benzotriazole Safety Data Handling and Storage Guidelines. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Benzotriazole Granular Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org. Retrieved from [Link]
-
Penta s.r.o. (2025). 1,2,3-Benzotriazole Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
-
BIOCHEM. (n.d.). Safety data sheet of 'BIOCHEM - 1,2,3-BENZOTRIAZOLE - FOR SYNTHESIS - 10202'. Retrieved from [Link]
-
Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
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-
CPAchem Ltd. (2023). Safety data sheet: 1H-Benzotriazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
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YouTube. (2023). Benzotriazole : Organic Synthesis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2021). Synthesis of benzotriazole derivatives. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]
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Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical methodologies required for monitoring chemical reactions involving 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. Recognizing the importance of this moiety in modern synthetic chemistry, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices, aligning with Process Analytical Technology (PAT) principles to foster robust reaction understanding, optimization, and control.[1][2] Each protocol is designed as a self-validating system, complete with data interpretation guidelines and comparative analyses to empower researchers in selecting the optimal technique for their specific objectives.
Introduction: The Imperative for Rigorous Reaction Monitoring
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science, often employed as a reactive intermediate or a core structural component.[3][4] The successful synthesis and subsequent transformation of this molecule hinge on precise control over reaction parameters. Process Analytical Technology (PAT) provides a framework for achieving this control by advocating for real-time or near-real-time monitoring to gain a deeper understanding of reaction kinetics, pathway, and impurity formation.[5]
This guide moves beyond simple procedural lists to explain the causality behind experimental design. We will explore three complementary analytical techniques, each offering a unique window into the reaction's progress. By integrating data from these methods, researchers can build a comprehensive process understanding, leading to improved yield, purity, and safety.
Foundational Strategy: Off-line vs. On-line Analysis
The choice of an analytical workflow depends on the required data acquisition frequency and the level of process automation desired. Reaction monitoring can be broadly categorized as follows:
-
Off-line Analysis: A sample is manually withdrawn from the reactor, quenched (if necessary), and analyzed at a later time in a separate laboratory. This is the most traditional approach but can introduce time delays and potential sample degradation.
-
At-line Analysis: A sample is withdrawn (often automatically) and analyzed by an instrument located near the reactor. This reduces the delay between sampling and results.
-
On-line/In-situ Analysis: The analysis is performed continuously in real-time, either by diverting a stream from the reactor through a flow cell (On-line) or by inserting a probe directly into the reaction vessel (In-situ).[2][6] This provides the most immediate feedback on the state of the chemistry.
The protocols detailed herein primarily focus on off-line and at-line approaches, which are widely accessible. However, the principles can be readily adapted for on-line systems.
Caption: Workflow comparison of analytical monitoring strategies.
Method 1: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography is the cornerstone of quantitative reaction monitoring for non-volatile organic molecules. Its robustness, reproducibility, and high throughput make it ideal for tracking the consumption of reactants and the formation of products over time.
Causality and Methodological Choices:
-
Technique: Reversed-Phase HPLC is selected due to the moderate polarity of the benzotriazole core.
-
Stationary Phase: A C18 (octadecylsilyl) column is a versatile and robust choice, providing excellent retention and separation for a wide range of organic molecules. A Phenyl-Hexyl column can also be an effective alternative, offering different selectivity through π-π interactions with the aromatic benzotriazole ring.[7]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the efficient elution of compounds with varying polarities, ensuring that both early-eluting starting materials and potentially later-eluting products are resolved within a reasonable timeframe.[8][9]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The benzotriazole ring system possesses a strong chromophore, leading to excellent sensitivity. Monitoring at multiple wavelengths can help in peak purity assessment.
Protocol: HPLC-UV Monitoring
-
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Volumetric flasks and pipettes for standard preparation.
-
0.22 µm syringe filters for sample clarification.
-
-
Chromatographic Conditions:
-
A summary of a typical starting method is provided in the table below. This should be optimized for the specific reaction mixture.
-
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water | Polar component for retaining non-polar analytes. |
| Mobile Phase B | Acetonitrile | Non-polar component for eluting analytes. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential column overload. |
| Detection λ | 254 nm, 280 nm | Benzotriazoles typically have strong absorbance in this range. |
-
Reaction Sampling & Preparation:
-
At designated time points (t=0, 1h, 2h, etc.), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of a suitable solvent (e.g., acetonitrile). This stops the reaction and prepares the sample for analysis. Note: The dilution factor must be recorded accurately.
-
Vortex the diluted sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification & Data Analysis:
-
Prepare a calibration curve using authentic standards of the starting material (this compound) and, if available, the expected product.
-
Inject the time-point samples into the HPLC system.
-
Integrate the peak area of the starting material and the product(s) at each time point.
-
Calculate the concentration using the calibration curve and the known dilution factor.
-
Determine the percent conversion of the starting material over time.
-
Method 2: Structural Elucidation with NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For reaction monitoring, it is uniquely powerful because it is inherently quantitative (signal integral is directly proportional to the number of nuclei) and can identify transient intermediates that may not be observable by other techniques.[2][10][11]
Causality and Methodological Choices:
-
The ¹⁹F NMR Advantage: The target molecule contains a fluorine atom. ¹⁹F NMR is an exceptionally powerful tool for monitoring reactions involving this molecule. The wide chemical shift range, high sensitivity, and virtual absence of background signals in typical organic reactions provide a clean and unambiguous window into the transformation of the fluorine-containing moiety.[10][11] A change in the electronic environment around the fluorine atom will result in a distinct new signal, making it simple to track reactant consumption and product formation.
-
¹H NMR Utility: ¹H NMR provides complementary information. Monitoring the unique signals of the cyclopropyl group or aromatic protons can confirm the fate of different parts of the molecule. While solvent and reagent signals can complicate the spectrum, the information gained is invaluable for mechanistic studies.[12][13]
Caption: Workflow for preparing and analyzing reaction samples via NMR.
Protocol: ¹⁹F and ¹H NMR Monitoring
-
Instrumentation & Consumables:
-
NMR Spectrometer (benchtop or high-field).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction mixture.
-
Pipettes for accurate liquid handling.
-
-
Reaction Sampling & Preparation:
-
At designated time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction.
-
Transfer the aliquot directly into an NMR tube.
-
Add a known volume of deuterated solvent (e.g., 0.6 mL). The deuterated solvent provides the field frequency lock for the spectrometer.
-
For quantitative analysis, a known amount of an internal standard (a stable, non-reactive compound with a simple spectrum, e.g., 1,3,5-trimethoxybenzene for ¹H or α,α,α-trifluorotoluene for ¹⁹F) can be added.
-
-
NMR Acquisition Parameters (¹⁹F):
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single pulse (zg).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 10s is often a safe starting point for quantitative work).
-
Number of Scans (ns): Typically 16-64, depending on concentration.
-
-
NMR Acquisition Parameters (¹H):
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse (zg).
-
Relaxation Delay (d1): Use a longer delay (e.g., 30s) or perform a T₁ measurement to ensure full relaxation for accurate quantification.
-
Number of Scans (ns): 8-16 is usually sufficient.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Calibrate the chemical shift scale.
-
Integrate the signal corresponding to the starting material and the signal(s) for the product(s).
-
The relative ratio of the integrals directly reflects the molar ratio of the species in the solution.
-
Calculate reaction conversion: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.
-
Method 3: Volatile Byproduct Analysis by GC-MS
While HPLC and NMR are ideal for the primary, non-volatile components, Gas Chromatography-Mass Spectrometry is the method of choice for identifying unknown, volatile, or semi-volatile byproducts. Direct GC analysis of this compound is challenging due to its low volatility, often requiring derivatization.[14][15] Therefore, its primary utility in this context is for characterization rather than routine quantification of the main reaction pathway.
Causality and Methodological Choices:
-
Application: Use GC-MS to analyze the reaction headspace for volatile decomposition products or to identify low molecular weight impurities after a workup procedure. It is particularly adept at separating isomers that may be difficult to resolve by HPLC.[16]
-
Technique: A sample of the reaction mixture (or its headspace) is injected into the GC. Compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a "fingerprint" for identification.
Protocol: General GC-MS Screening
-
Instrumentation & Consumables:
-
GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent).
-
GC vials with septa.
-
Solvents for dilution (e.g., dichloromethane, ethyl acetate).
-
-
Sample Preparation:
-
Liquid Injection: Dilute a quenched reaction aliquot in a volatile solvent like ethyl acetate.
-
Headspace Analysis: Place a small amount of the reaction mixture in a headspace vial, seal, and heat to allow volatile compounds to partition into the gas phase.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| Column | 30 m x 0.25 mm, 0.25 µm film | Standard general-purpose column. |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min | Separates compounds across a wide boiling point range. |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas. |
| MS Source Temp. | 230 °C | Standard for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 500 amu | Covers the expected mass range for small organic molecules. |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify all separated peaks.
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectrum to a commercial library (e.g., NIST, Wiley) to tentatively identify the compound.
-
Confirm identity by running an authentic standard if available.
-
Method Selection and Strategy
The optimal analytical strategy often involves a combination of these techniques.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Magritek [magritek.com]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. researchgate.net [researchgate.net]
- 16. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Troubleshooting & Optimization
minimizing side reactions with 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique electronic properties and structural features make it a valuable component in the development of novel therapeutic agents.[2][3] Benzotriazole and its derivatives are known to act as synthetic auxiliaries, capable of being easily introduced into molecules and serving as effective leaving groups.[5][6] This dual reactivity allows for a wide range of chemical transformations.[6]
However, like many reactive intermediates, its use can be accompanied by the formation of undesired side products. This guide is designed to provide practical, experience-based solutions to common challenges encountered when working with this reagent.
Troubleshooting Guide: Minimizing Side Reactions
Side reactions can significantly impact yield and purity, complicating downstream processing. The following table outlines common issues, their probable causes, and validated strategies for mitigation.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Colored Impurities (Yellow to Reddish-Brown) | - Oxidation of the benzotriazole or starting materials. - Formation of phenolic polymers or other tarry byproducts from diazotization reactions.[7][8] | - Inert Atmosphere: Conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[8] - Decolorizing Agents: Treat the crude product solution with activated charcoal or acid-treated bentonite to adsorb colored impurities.[7][8][9] A minimal amount should be used, followed by filtration through celite. - Temperature Control: Avoid excessive heating during the reaction and workup, as this can promote the formation of polymeric byproducts.[8] |
| Low Yield of the Desired Product | - Incomplete reaction. - Decomposition of the benzotriazole reagent.[10] - Suboptimal reaction temperature. | - Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure completion.[11] - Temperature Optimization: The temperature for diazotization reactions is critical; too much cooling can hinder the reaction, while excessive heat can lead to decomposition.[12] Ensure the temperature rises sufficiently, as noted in many benzotriazole synthesis procedures.[12] - Reagent Quality: Use freshly prepared or properly stored this compound to avoid issues with reagent degradation. |
| Presence of Unreacted Starting Materials | - Insufficient stoichiometry of the benzotriazole reagent. - Poor solubility of reactants. - Inadequate activation of the reaction partner. | - Stoichiometry Adjustment: Consider a slight excess of the benzotriazole reagent to drive the reaction to completion. - Solvent Screening: Test a range of solvents to ensure all reactants are fully dissolved at the reaction temperature. - Activation Method: If the benzotriazole is used as a leaving group for acylation or alkylation, ensure the activation step (e.g., with a base or coupling agent) is efficient.[6] |
| Formation of Isomeric Byproducts | - For N-substitution reactions, alkylation or arylation may occur at different nitrogen atoms of the triazole ring. | - Regioselective Synthesis: Employ reaction conditions known to favor the desired isomer. For N-alkylation, the choice of base and solvent can influence regioselectivity. Copper-mediated N-arylation protocols can also provide better control.[11] |
| Difficult Purification of Oily Crude Product | - The presence of polar impurities and residual solvents can result in an oily crude product. | - Adsorbent Pre-treatment: Before chromatographic purification, consider a pre-treatment with an adsorbent like silica gel or activated carbon to remove highly polar impurities.[7] - Crystallization: Attempt to induce crystallization by seeding with a small crystal of the pure product or by using a binary solvent system where the product has low solubility at cooler temperatures.[8] - Vacuum Distillation: For thermally stable products, vacuum distillation can be an effective purification method for oily substances.[7][12] |
Experimental Workflow: General Protocol for Minimizing Side Reactions
The following diagram and protocol outline a generalized workflow designed to mitigate common side reactions when using this compound.
Caption: A generalized workflow for reactions involving this compound.
Step-by-Step Methodology
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup under Inert Atmosphere:
-
Assemble the reaction apparatus and purge with an inert gas.
-
Dissolve the starting materials in the appropriate anhydrous solvent.
-
If a base is required, add it to the reaction mixture and stir for a designated period to ensure complete deprotonation or activation.
-
-
Controlled Addition and Temperature Management:
-
Add the this compound solution dropwise to the reaction mixture, especially if the reaction is exothermic.
-
Maintain the optimal reaction temperature using a suitable cooling or heating bath.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.
-
Continue the reaction until the starting material is consumed.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
If the reaction was conducted under acidic or basic conditions, neutralize the mixture promptly.[8]
-
Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure.
-
If colored impurities are present, consider a pre-treatment with activated charcoal.[8]
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: Due to the versatile nature of the benzotriazole moiety, it can serve multiple roles. It is frequently used as a synthetic auxiliary. The benzotriazole group can be easily introduced into a molecule and subsequently act as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds (e.g., C-N, C-O, C-C, C-S).[5][6] N-acylbenzotriazoles, for example, are stable and effective acylating agents.[6]
Q2: How should this compound be stored to maintain its stability?
A2: Benzotriazoles are generally stable compounds.[3][10][13] However, to prevent potential degradation from moisture and air, it is best to store this compound in a tightly sealed container in a cool, dry place, away from light.[8] Storing under an inert atmosphere can further prolong its shelf life.
Q3: My reaction with this compound is sluggish. What can I do?
A3: A sluggish reaction could be due to several factors. First, verify the quality and purity of your starting materials and solvents. Ensure that the reaction temperature is optimal; some reactions may require heating to proceed at a reasonable rate.[11] If a base is used, its strength and stoichiometry are crucial for activating the substrate. Finally, ensure that the concentration of your reactants is appropriate for the reaction scale.
Q4: What is the mechanism behind the formation of colored byproducts?
A4: Colored impurities often arise from oxidation or polymerization.[8] The starting materials or the benzotriazole product itself can be susceptible to air oxidation, leading to colored species.[8] In reactions that involve diazotization as a synthetic step, the formation of tarry, polymeric byproducts is a known side reaction.[8]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between common problems and their primary solutions.
Caption: Relationship between problems, causes, and solutions in benzotriazole chemistry.
References
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 10. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. ijariie.com [ijariie.com]
- 15. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymer-supported triazole and benzotriazole leaving groups. Three new examples and a comparison of their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzotriazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Welcome to the technical support guide for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound in various reaction media. Here, we provide in-depth troubleshooting advice, scientifically grounded protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused benzene and triazole ring system.[1][2][3] Benzotriazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The specific substitutions of a cyclopropyl group at the 1-position and a fluorine atom at the 6-position can significantly influence its physicochemical properties, including solubility.
The inherent aromaticity and the presence of nitrogen atoms in the triazole ring contribute to its chemical stability.[3][6] However, the planarity of the bicyclic system and the non-polar nature of the cyclopropyl group can lead to poor solubility in many common solvents, posing a challenge for its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The limited solubility of this compound stems from its molecular structure. The flat, rigid benzotriazole core can lead to strong crystal lattice energy, which requires a significant amount of energy to overcome for dissolution. The "like dissolves like" principle is a key consideration here.[7] The compound has both polar (fluoro and triazole groups) and non-polar (cyclopropyl and benzene ring) characteristics, making solvent selection crucial. If the chosen solvent's polarity does not adequately match that of the solute, or if it cannot effectively disrupt the intermolecular forces in the solid state, poor solubility will be observed.
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Based on the general solubility of benzotriazole derivatives, highly polar aprotic solvents are often a good starting point.[8] Consider the following:
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide array of organic compounds, including many benzotriazole derivatives.[8][9]
-
Dichloromethane (DCM) and Chloroform can also be effective, particularly for aromatic compounds.[9]
-
Tetrahydrofuran (THF) is another viable option for many heterocyclic compounds.[9]
It is important to note that while benzotriazole itself is slightly soluble in water, its derivatives, especially with non-polar substitutions like the cyclopropyl group, are expected to have lower aqueous solubility.[1][2]
Q3: Can temperature be used to improve the solubility?
A3: Yes, for most solid solutes, solubility increases with temperature.[7][10][11] Gently heating the reaction mixture can provide the necessary energy to break the crystal lattice bonds and enhance dissolution.[8][11] However, it is critical to be mindful of the thermal stability of your reactants, reagents, and the desired product to avoid degradation. The dissolution process for many organic solids is endothermic, meaning heat is absorbed, which favors solubility at higher temperatures.[11][12]
Troubleshooting Guides & Detailed Protocols
Scenario 1: The compound fails to dissolve in a single solvent system.
If initial attempts with single solvents are unsuccessful, a systematic approach to solvent screening and the use of co-solvents is recommended.
Workflow for Solvent System Optimization
Caption: Decision workflow for optimizing the solvent system.
Protocol 1: Co-Solvent Titration for Solubility Enhancement
The use of a co-solvent can significantly improve the solubility of poorly soluble compounds by modifying the overall polarity of the solvent system.[9][13][14]
Objective: To identify an effective co-solvent system for this compound.
Materials:
-
This compound
-
Primary solvent (e.g., a solvent with some, but limited, solubility like DCM or THF)
-
Co-solvents (e.g., a more polar solvent like DMF or DMSO, or a less polar one like toluene)
-
Small-scale reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the primary solvent at room temperature.
-
In separate vials, add a known volume of this solution.
-
Slowly titrate each vial with a different co-solvent, adding it in small increments (e.g., 5-10% of the total volume at each step).
-
After each addition, stir the mixture vigorously and observe for any changes in solubility.
-
Record the solvent ratio at which complete dissolution is achieved.
-
Evaluate the compatibility of the optimal co-solvent mixture with your reaction conditions (e.g., temperature, reagents).
| Primary Solvent | Co-Solvent | Rationale for Combination | Expected Outcome |
| Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Increase the overall polarity to better solvate the triazole and fluoro groups. | Improved solubility through a balance of polar and non-polar interactions. |
| Tetrahydrofuran (THF) | Toluene | Decrease the overall polarity to better match the non-polar characteristics of the cyclopropyl and benzene moieties. | May improve solubility if non-polar interactions are dominant. |
| Ethanol | Water | Introduce hydrogen bonding capabilities and increase polarity. | May be effective for certain reaction types, but the low aqueous solubility of the compound might be a limiting factor. |
Scenario 2: The reaction is sluggish or stalls despite apparent dissolution.
Even if the compound appears to be dissolved, microscopic undissolved particles can hinder reaction kinetics, leading to a heterogeneous reaction environment.[8]
Protocol 2: Temperature Gradient for Ensuring Complete Dissolution
Objective: To determine the optimal temperature to achieve and maintain a homogeneous reaction mixture.
Materials:
-
Reaction vessel equipped with a temperature probe and heating mantle/oil bath
-
Magnetic or overhead stirrer
-
All reaction components (solvent, this compound, other reagents)
Procedure:
-
Combine the solvent and this compound in the reaction vessel.
-
While stirring vigorously, slowly increase the temperature of the mixture in increments of 5-10°C.
-
Visually inspect the solution for any remaining solid material at each temperature interval.
-
Once complete dissolution is observed, hold at that temperature to ensure stability.
-
Add the other reagents to the homogeneous solution.
-
Monitor the reaction progress. If precipitation occurs upon addition of other reagents, a higher reaction temperature or a different solvent system may be necessary.
Important Considerations:
-
Anhydrous Conditions: Ensure your solvents are anhydrous, as the presence of water can sometimes decrease the solubility of organic compounds in polar aprotic solvents.[8]
-
Vigorous Stirring: In cases where complete dissolution is not possible, maintaining a well-stirred suspension is crucial to maximize the surface area of the solid reactant.[8]
Scenario 3: Product Precipitation During the Reaction
The formation of a product that is less soluble than the starting material can lead to its precipitation from the reaction mixture.
Is this a problem? Not necessarily. Product precipitation can be advantageous as it can drive the reaction equilibrium towards the product side and may simplify purification (e.g., filtration).
How to handle it:
-
Monitor Reaction Completion: Ensure the reaction has gone to completion before isolating the precipitated product. This can be done using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the supernatant.
-
Maintain Stirring: Continue vigorous stirring to prevent the precipitate from clumping and to ensure consistent reaction conditions.
-
Consider a Different Solvent: If the precipitation is problematic (e.g., trapping starting material), a solvent system in which the product is more soluble may be required.
Advanced Solubilization Strategies
For particularly challenging cases, more advanced techniques can be employed.
Chemical Modification Approaches
-
Salt Formation: If the benzotriazole derivative is part of a molecule with acidic or basic functional groups, converting it to a salt can dramatically increase its solubility in polar solvents.[15]
-
Co-crystal Formation: Forming a co-crystal with a highly soluble co-former can enhance the dissolution rate and apparent solubility of the parent compound.[16]
-
Transient Silylation: For reactions involving functional groups that can be silylated (e.g., amines), a transient silylation step can increase solubility in less polar organic solvents and may also activate the group for subsequent reactions.[8]
Formulation-Based Approaches
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their concentration in the bulk solution.[13][17] This is particularly useful in aqueous or semi-aqueous reaction media.
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution profile.[17] Techniques like hot-melt extrusion or solvent evaporation can be used to prepare solid dispersions.[17]
Decision Logic for Advanced Strategies
Caption: Selection of advanced solubilization strategies.
References
- Benchchem. (n.d.). Technical Support Center: Managing Solubility Issues with N-Boc-Benzotriazole Substrates.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
- PMC. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
- Benchchem. (n.d.). Overcoming poor solubility of 2-Chlorobenzo[c]cinnoline in organic solvents.
- PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
- Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
- ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
- PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
- Wikipedia. (n.d.). Benzotriazole.
- ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.
- Springer. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives.
- Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE.
- ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Wiley Online Library. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
- ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.
- NIH. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
- BIOFOUNT. (n.d.). 1365271-45-9|this compound.
- PubChem - NIH. (n.d.). 1H-Benzotriazole.
- The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene.
- PubChem. (n.d.). 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid.
- ResearchGate. (n.d.). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents.
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
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- 14. wisdomlib.org [wisdomlib.org]
- 15. journal.appconnect.in [journal.appconnect.in]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process. The first step is the formation of the 6-fluoro-1H-benzotriazole core via diazotization of 4-fluoro-1,2-phenylenediamine. The second, and more challenging step, is the N-alkylation of the 6-fluoro-1H-benzotriazole with a cyclopropylating agent. This N-alkylation can be achieved through various methods, with the choice of reagents and conditions significantly impacting the yield and purity of the final product.
Q2: What are the common challenges in the N-cyclopropylation of 6-fluoro-1H-benzotriazole?
The primary challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[1][2] The separation of these isomers can be difficult and often requires chromatographic techniques. Other challenges include incomplete reactions, low yields, and potential side reactions, especially under harsh conditions.
Q3: Why is controlling reaction temperature and time critical in this synthesis?
Reaction temperature and time are pivotal parameters that directly influence the reaction rate, yield, and impurity profile. For the N-cyclopropylation of 6-fluoro-1H-benzotriazole, elevated temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and decomposition of the starting material or product. Conversely, temperatures that are too low may result in a sluggish or incomplete reaction. The reaction time must be optimized in conjunction with the temperature to ensure the reaction proceeds to completion without significant degradation. The proportion of N1 and N2 isomers can also be dependent on reaction time and temperature.[2]
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the product?
To effectively monitor the reaction, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for tracking the consumption of starting materials and the formation of products and byproducts. For the characterization of the final product and for distinguishing between the N1 and N2 isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is the most powerful tool. Mass spectrometry (MS) is also essential for confirming the molecular weight of the desired product.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the N-cyclopropylation of 6-fluoro-1H-benzotriazole. It is intended to be a baseline for further optimization.
Materials:
-
6-fluoro-1H-benzotriazole
-
Cyclopropyl bromide (or other suitable cyclopropylating agent)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base
-
Dimethylformamide (DMF) or Acetonitrile as a solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 6-fluoro-1H-benzotriazole (1 equivalent) and the chosen solvent.
-
Add the base (1.5-2 equivalents) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.
-
Add the cyclopropylating agent (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers and remove impurities.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Inactive reagents. 3. Insufficient reaction time. 4. Inappropriate base or solvent. | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Verify the quality of starting materials and reagents. 3. Extend the reaction time, monitoring by TLC/HPLC. 4. Screen alternative bases (e.g., Cs₂CO₃, NaH) and solvents (e.g., Acetonitrile, Dioxane). |
| Mixture of N1 and N2 Isomers | The reaction conditions favor the formation of both isomers. | 1. Modify the reaction temperature; lower temperatures may favor one isomer. 2. Screen different solvents as polarity can influence regioselectivity. 3. Consider a catalyst system known to favor N1 or N2 alkylation.[3] |
| Formation of Impurities/Decomposition | 1. Reaction temperature is too high. 2. Extended reaction time at elevated temperatures. 3. Presence of oxygen or moisture. | 1. Reduce the reaction temperature. 2. Optimize the reaction time to stop the reaction upon completion of product formation. 3. Ensure the reaction is conducted under a strict inert atmosphere with dry solvents. |
| Incomplete Reaction | 1. Insufficient amount of cyclopropylating agent or base. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the equivalents of the cyclopropylating agent and/or base. 2. Prolong the reaction time. 3. Increase the reaction temperature. |
Optimization Workflow
A systematic approach is crucial for optimizing the reaction temperature and time. A Design of Experiments (DoE) approach can be highly effective. The following workflow outlines a logical progression for optimization.
Caption: Optimization workflow for reaction temperature and time.
References
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health.
-
Ullmann condensation. Wikipedia.
-
A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education.
-
Benzotriazole synthesis. Organic Chemistry Portal.
-
1,2,3-benzotriazole. Organic Syntheses Procedure.
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry.
-
Synthesis method of benzotriazole. Google Patents.
-
The chemistry of N-substituted benzotriazoles. Part 4. A novel and versatile method for the mono-N-alkylation of aromatic and heteroaromatic amines. Royal Society of Chemistry.
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc.
-
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed.
-
Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications.
-
Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Royal Society of Chemistry.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing racemization in peptide synthesis with 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Topic: Preventing Racemization in Peptide Synthesis with Benzotriazole-Based Additives
Disclaimer: The specific compound "1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole" is not documented in standard chemical literature as a racemization suppressor for peptide synthesis. This guide is therefore based on the well-established principles and applications of its close structural and functional analogs, such as 1-hydroxybenzotriazole (HOBt) and its halogenated derivatives (e.g., 6-chloro-HOBt). The insights provided are grounded in the extensive use of these reagents in the field.
Introduction for the Senior Application Scientist
Welcome, researchers. In the precise world of peptide synthesis, maintaining stereochemical integrity is paramount. The racemization of an amino acid at its α-carbon is a critical side reaction that can lead to diastereomeric impurities, profoundly affecting the final peptide's structure, biological activity, and therapeutic potential. This guide provides an in-depth technical resource focused on mitigating racemization using benzotriazole-based additives, the cornerstone of modern peptide coupling strategies. We will delve into the mechanistic underpinnings of these reagents, troubleshoot common experimental hurdles, and provide validated protocols to ensure the stereochemical purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a problem?
A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during the coupling reaction. Amino acids (except glycine) are chiral, existing predominantly in the L-form in nature. During synthesis, the harsh chemical conditions required for peptide bond formation can cause the L-amino acid to convert into a mixture of both L- and D-enantiomers. This incorporation of an incorrect D-amino acid results in a diastereomeric peptide impurity that is often difficult to separate and can drastically alter the peptide's biological function.[1][2]
Q2: What is the primary chemical mechanism that leads to racemization?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated carbonyl is susceptible to intramolecular attack by the urethane carbonyl oxygen, forming the cyclic oxazolone. The proton on the α-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting planar, achiral enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers upon reaction with the incoming amine. A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base.[1]
Q3: How do additives like 1-hydroxybenzotriazole (HOBt) prevent racemization?
A3: Additives like HOBt are crucial for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC).[2][3][4] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very prone to oxazolone formation. HOBt acts as an auxiliary nucleophile that rapidly intercepts this O-acylisourea to form a benzotriazolyl active ester (OBt-ester). This OBt-ester is more stable than the O-acylisourea and is significantly less likely to cyclize into the problematic oxazolone.[2] It is, however, still reactive enough to efficiently acylate the N-terminal amine of the growing peptide chain, thus promoting the desired peptide bond formation while minimizing racemization.[2][3][5]
Q4: Would a compound like this compound be effective? What is the role of the fluoro-substituent?
A4: While this specific compound is not documented, we can infer its potential properties from known analogs like 6-chloro-HOBt (Cl-HOBt). Electron-withdrawing groups (like fluorine or chlorine) on the benzotriazole ring increase the acidity of the N-hydroxyl proton. This makes the corresponding anion (e.g., 6-Cl-OBt⁻) a better leaving group. As a result, the active ester formed is more reactive, which can accelerate the coupling reaction.[6] A faster coupling rate can further reduce the time available for the racemization side reaction to occur. Therefore, a fluoro-substituted HOBt analog could theoretically offer enhanced performance over standard HOBt, similar to how Cl-HOBt is often used for difficult couplings.[6][7] The cyclopropyl group at the 1-position is unusual for a racemization suppressor, as a hydroxyl group (or similar) is typically required to form the active ester. If the structure is 1-Cyclopropyl-6-fluoro-N-hydroxy-benzotriazole, it would be a functional analog.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant D-isomer impurity detected by chiral HPLC. | 1. Inefficient Racemization Suppression: The chosen additive (e.g., HOBt) may not be sufficient for a particularly racemization-prone residue (e.g., His, Cys). | - Switch to a more powerful additive: Replace HOBt with an analog containing an electron-withdrawing group, such as 6-chloro-HOBt (Cl-HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][6] HOAt is particularly effective due to anchimeric assistance from the neighboring pyridine nitrogen. |
| 2. Excess Base or Inappropriate Base: Strong or sterically unhindered bases (e.g., excess DIPEA) can directly abstract the α-proton, promoting racemization.[1] | - Optimize base: Use the minimum necessary amount of base (typically 2 equivalents of DIPEA for aminium reagents, 1 for carbodiimides). For sensitive couplings, consider switching to a bulkier or weaker base like 2,4,6-collidine.[1] | |
| 3. Prolonged Activation Time: Allowing the activated amino acid to sit for too long before coupling increases the opportunity for oxazolone formation. | - Use in-situ activation: Mix the amino acid, coupling reagent, and additive, and add this mixture to the deprotected peptide-resin immediately. Avoid long pre-activation times. | |
| Slow or incomplete coupling reaction. | 1. Sterically Hindered Amino Acids: Coupling bulky amino acids (e.g., Aib, Val-Val sequences) can be slow, allowing racemization to compete. | - Use a more reactive coupling reagent/additive combination: Employ HATU or HCTU, which are based on HOAt and 6-Cl-HOBt, respectively. These are more potent than their HBTU/HOBt counterparts.[5] |
| 2. Poor Solubility or Aggregation: The growing peptide chain may aggregate on the solid support, hindering access of the activated amino acid. | - Change solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties. - Disrupt secondary structures: Consider incorporating pseudoproline dipeptides to disrupt aggregation. | |
| Side reaction with Asparagine (Asn) or Glutamine (Gln). | Dehydration of side-chain amide: The side-chain amide of Asn or Gln can be dehydrated to a nitrile by the coupling reagent, especially with carbodiimides. | - Use side-chain protected residues: The most reliable solution is to use Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, where the trityl group protects the side-chain amide.[8] |
| Guanidinylation of N-terminus (+98 Da mass addition). | Excess Aminium/Uronium Reagent: Excess HBTU, HATU, or similar reagents can react with the free N-terminal amine of the peptide, forming a stable guanidinium cap that terminates the sequence.[8] | - Stoichiometric Control: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1.0 eq Amino Acid, 0.95 eq HBTU). Never add the coupling reagent directly to the resin before the protected amino acid is present.[8] |
Visualizing the Mechanism and Workflow
Mechanism of Racemization Suppression
The following diagram illustrates the critical role of a hydroxybenzotriazole additive (HOXt) in diverting the reaction from the racemization-prone oxazolone pathway.
Caption: Role of HOXt additives in preventing racemization.
Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Workflow
This workflow outlines the key steps for a coupling cycle using an in-situ activation strategy with a benzotriazole-based additive.
Caption: Standard SPPS coupling cycle workflow.
Experimental Protocol: Coupling with HCTU/DIPEA
This protocol details a standard procedure for coupling an Fmoc-protected amino acid during Solid-Phase Peptide Synthesis (SPPS) using HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a reagent based on the highly effective 6-Cl-HOBt additive.
Materials:
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
HCTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with N-terminal deprotected amine
Procedure:
-
Resin Preparation:
-
If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30 minutes.
-
For an ongoing synthesis, perform Fmoc deprotection on the resin-bound peptide using two treatments of 20% piperidine in DMF (e.g., 1 min then 7 min).
-
Wash the deprotected peptide-resin thoroughly to remove all piperidine. A typical wash sequence is: DMF (x5), DCM (x3), DMF (x3).
-
-
Amino Acid Activation (In-situ):
-
In a separate, clean reaction vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HCTU (2.9 eq.) in an appropriate volume of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Briefly agitate the mixture for 1-2 minutes to allow for pre-activation. Note: Do not let the mixture sit for an extended period.
-
-
Coupling Reaction:
-
Add the activated amino acid mixture to the vessel containing the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. A typical coupling time is 1-2 hours. For sterically hindered amino acids, this time may be extended, or a double coupling may be necessary.
-
-
Washing:
-
After the coupling period, drain the reaction solution from the resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (x5), DCM (x3).
-
-
Monitoring and Confirmation:
-
Take a small sample of the resin beads and perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines.
-
A negative result (yellow/colorless beads) indicates a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling (recoupling) step should be performed.
-
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry, 64(19), 7157-7159.
- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. International Journal of Peptide and Protein Research, 39(3), 237-244.
- Nishiyama, Y., & Ishizuka, S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(5), 1061-1067.
- The Royal Society of Chemistry. (n.d.). Peptide synthesis.
- Chempep Inc. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).
- A patent related to peptide synthesis methods, CN101522704A.
- AAPPTEC. (n.d.). Coupling Reagents.
- A paper on racemization-free peptide bond formation: Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics.
- A paper on the synthesis of peptides: Synthesis of peptides mediated by potassium salt of 1-hydroxy-7-azabenzotriazole.
- A paper on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles: Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
- A paper on a practical method for the synthesis of small peptides: A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- A paper on novel acylation catalysts in peptide synthesis: Novel acylation catalysts in peptide synthesis: derivatives of N-hydroxytriazoles and N-hydroxytetrazoles.
- A paper on a powerful reagent for peptide synthesis: 2-Trifluoroacetylthiopyridine–1-hydroxybenzotriazole: a powerful reagent for peptide synthesis.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for frequently encountered issues during the synthesis and subsequent reactions of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole . The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically involves two main strategies:
-
Cyclization of a Precursor: This common method starts with the diazotization of an appropriately substituted o-phenylenediamine, such as 4-fluoro-N1-cyclopropylbenzene-1,2-diamine, using reagents like sodium nitrite in an acidic medium (e.g., acetic acid). The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the benzotriazole ring.[1][2][3]
-
N-Cyclopropylation of 6-fluoro-1,2,3-benzotriazole: This approach involves the direct alkylation of the 6-fluoro-1,2,3-benzotriazole core with a cyclopropylating agent. This reaction typically requires a base to deprotonate the benzotriazole nitrogen, followed by nucleophilic attack on a cyclopropyl halide or a related electrophile.[4][5][6][7]
Q2: What is the expected regioselectivity of N-alkylation on the 6-fluoro-1,2,3-benzotriazole core?
N-alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers.[4][7] The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature.[6][7] For many alkyl halides, the N1-substituted product is often the major isomer.[4] However, specific catalysts can be employed to achieve high selectivity for either the N1 or N2 position.[8][9]
Q3: How does the fluorine substituent affect the reactivity of the benzotriazole ring?
The fluorine atom at the 6-position is an electron-withdrawing group. This has several effects on the molecule's properties and reactivity:
-
Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton of the triazole ring, potentially facilitating its deprotonation under basic conditions.
-
Nucleophilicity: The overall electron density of the aromatic system is reduced, which can affect its reactivity in certain reactions.
-
Physicochemical Properties: Fluorine substitution can alter properties like solubility, lipophilicity, and metabolic stability, which are crucial in drug development.[10]
Troubleshooting Guide for Failed Reactions
This section addresses common problems encountered during the synthesis and use of this compound.
Problem 1: Low or No Yield of this compound during Synthesis
Q: I am attempting to synthesize this compound via N-cyclopropylation of 6-fluoro-1,2,3-benzotriazole but am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors related to the reaction conditions and reagents. Below is a systematic approach to troubleshooting this problem.
-
Inefficient Deprotonation of 6-fluoro-1,2,3-benzotriazole:
-
Explanation: The formation of the benzotriazolide anion is crucial for the subsequent nucleophilic attack on the cyclopropylating agent. Incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Troubleshooting:
-
Choice of Base: Ensure the base is strong enough to deprotonate the benzotriazole. Common bases for N-alkylation of benzotriazoles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[5] The pKa of benzotriazole is around 8.2, and the fluorine substituent will slightly increase its acidity.
-
Reaction Conditions: Ensure anhydrous conditions if using moisture-sensitive bases like NaH. The reaction temperature can also be critical; some deprotonations may require gentle heating.
-
-
-
Low Reactivity of the Cyclopropylating Agent:
-
Explanation: The cyclopropylating agent (e.g., cyclopropyl bromide) may not be sufficiently reactive under the chosen conditions.
-
Troubleshooting:
-
Leaving Group: Consider using a cyclopropylating agent with a better leaving group, such as cyclopropyl iodide or a cyclopropyl triflate.
-
Activation: In some cases, the addition of a catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) when using a biphasic system with a base like NaOH, can enhance the reaction rate.[5]
-
-
-
Side Reactions:
-
Explanation: The reaction conditions might favor undesired side reactions, consuming the starting materials or the desired product.
-
Troubleshooting:
-
Temperature Control: Both excessively high and low temperatures can be detrimental. Monitor the reaction temperature closely. Exothermic reactions may require initial cooling.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
| Parameter | Recommendation | Rationale |
| Base | Start with K₂CO₃ in DMF or NaH in THF. | K₂CO₃ is a milder, non-hygroscopic base suitable for many N-alkylations. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions. |
| Solvent | Anhydrous polar aprotic solvents like DMF, DMSO, or THF. | These solvents are effective at dissolving benzotriazole derivatives and their salts. |
| Temperature | Start at room temperature and gently heat to 50-60 °C if no reaction is observed. | Balancing the need for activation energy with the risk of decomposition. |
| Cyclopropylating Agent | Use cyclopropyl bromide or iodide. | Iodides are generally more reactive than bromides. |
| Monitoring | TLC or LC-MS every 1-2 hours. | To determine the optimal reaction time and identify the formation of byproducts. |
Problem 2: Cleavage of the Cyclopropyl Ring in Subsequent Reactions
Q: I have successfully synthesized this compound, but in a subsequent reaction step involving acidic or transition metal-catalyzed conditions, I am observing products that suggest the cyclopropyl ring has opened. Why is this happening and how can it be prevented?
A: The cyclopropane ring is known to be susceptible to cleavage under certain conditions due to its inherent ring strain. This reactivity can be a significant challenge in multi-step syntheses.
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions.[11] This can be initiated by:
-
Lewis or Brønsted Acids: Protonation or coordination of a Lewis acid to a nearby functional group can trigger ring opening to relieve strain, often forming a carbocationic intermediate.
-
Transition Metals: Metals like palladium, rhodium, or copper can interact with the cyclopropane C-C bonds, leading to oxidative addition and subsequent rearrangement or cleavage.[11]
-
Radical Intermediates: Formation of a radical cation on the molecule can also lead to rapid ring opening.[12]
dot graph "Cyclopropyl_Ring_Cleavage_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Potential pathways for cyclopropyl ring cleavage.
-
Avoid Harsh Acidic Conditions:
-
Explanation: Strong acids can readily promote ring opening.
-
Solution: If an acid is necessary, use milder or sterically hindered acids. Alternatively, consider using a protecting group strategy to mask any acid-sensitive functionalities during the problematic step.
-
-
Careful Selection of Transition Metal Catalysts:
-
Explanation: The choice of metal, ligands, and oxidation state can significantly influence the propensity for cyclopropane C-C bond activation.
-
Solution: Screen different catalysts and ligands. Sometimes, a change from a palladium catalyst to a copper or nickel catalyst (or vice versa) can prevent the undesired side reaction. Lowering the reaction temperature may also disfavor the C-C bond cleavage pathway.
-
-
Control of Reaction Atmosphere:
-
Explanation: If radical-mediated cleavage is suspected, the presence of oxygen or other radical initiators could be a contributing factor.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of a radical scavenger, such as BHT, could be tested, but this may also interfere with the desired reaction.
-
Problem 3: Poor Solubility of Benzotriazole Starting Material or Product
Q: I am having difficulty dissolving this compound (or its precursor) in common organic solvents for my reaction. What can I do?
A: Poor solubility of benzotriazole derivatives can be a frustrating issue. Here are several strategies to address this:
| Strategy | Description | Considerations |
| Co-solvent Systems | Employing a mixture of solvents can disrupt crystal lattice energy and improve solubility. For example, a combination of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like dichloromethane or toluene) might be effective. | Ensure the co-solvent does not participate in any side reactions. |
| Highly Polar Aprotic Solvents | Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent at dissolving a wide range of polar organic molecules. | These solvents have high boiling points and can be difficult to remove completely during workup. |
| Gentle Heating | Increasing the temperature of the solvent can significantly improve the solubility of many compounds. | Be cautious not to exceed the decomposition temperature of your reactants or products. Monitor for any color changes that might indicate degradation. |
| Sonication | Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution. | This is a gentle method that can be used in conjunction with other techniques. |
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: A general workflow for troubleshooting failed reactions.
References
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Kubicka-Sergiej, A., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446. [Link]
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Nishimura, T., et al. (2024). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. Vinylcyclopropane rearrangement. [Link]
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Wang, Y., et al. (n.d.). Effects of Hydroxyl and Trifluoromethyl Substituents on the Corrosion Inhibition of Benzotriazole Derivatives in Copper Surface Planarization. New Journal of Chemistry. [Link]
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Tsuji, J. (n.d.). Cleavage of Cyclopropane Ring and Its Application to Organic Synthesis. J-Stage. [Link]
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Delgado, A., et al. (2020). C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions. Chemical Reviews, 120(15), 7388-7445. [Link]
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Li, J., et al. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
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Chimenti, F., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 951-968. [Link]
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Li, J., et al. (2022). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds. Nature Communications, 13, 5928. [Link]
-
Shaik, F., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules, 28(14), 5348. [Link]
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Mashraqui, S. H., Kumar, S., & Mudaliar, C. (n.d.). N-Alkylation of Benzotriazole a). ResearchGate. [Link]
-
Tiwari, V. K., et al. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
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Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-benzotriazole. Organic Syntheses. [Link]
-
Le, Z.-G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 39(14), 2521-2529. [Link]
-
Wang, X., et al. (n.d.). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]
-
Wang, Y., et al. (2023). Effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization. New Journal of Chemistry, 47(31), 14597-14607. [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]
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World Journal of Pharmaceutical Research. (n.d.). [Link]
-
Finjan, S., et al. (2022). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link]
-
Iovine, V., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(19), 6653. [Link]
-
Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Poloniae Pharmaceutica, 62(5), 337-345. [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. [Link]
-
Gopishetti, S., & Yadav, J. S. (2023). Benzotriazole-Triggered Three-Component Lewis Acid-Catalyzed Ring-Opening 1,3-Aminofunctionalization of Donor-Acceptor Cyclopropanes. Organic Letters, 25(10), 1643-1648. [Link]
-
Laroia, G., & Loeppky, R. N. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Journal of Organic Chemistry, 65(25), 8565-8572. [Link]
-
Sudhir, S. M., & Nadh, R. V. (n.d.). Novel Synthetic Approaches of 1, 2, 3 benzotriazole Derivatives under Solvent Free Conditions. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. [Link]
-
Patel, U. K., et al. (2022). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. RSC Medicinal Chemistry, 13(5), 589-601. [Link]
-
Mella, M., et al. (1994). Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐(piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. Helvetica Chimica Acta, 77(6), 1575-1590. [Link]
-
Jover, J., et al. (2018). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Journal of Thermal Analysis and Calorimetry, 134(1), 253-261. [Link]
-
Jover, J., et al. (2018). Benzotriazole is thermally more stable than 1,2,3-triazole. Journal of Thermal Analysis and Calorimetry, 134(1), 253-261. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
impact of base selection on the efficiency of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
A Guide to Optimizing N-Cyclopropylation Efficiency Through Strategic Base Selection
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and address the nuanced challenges researchers face, particularly concerning the critical choice of a base for the N-cyclopropylation step. This guide is structured as a series of troubleshooting questions and in-depth answers to help you enhance yield, improve purity, and streamline your synthesis.
Part 1: Foundational Concepts & Core Challenges
Q1: Why is base selection so critical for the synthesis of this compound?
The synthesis of the target molecule hinges on an N-alkylation reaction, specifically the attachment of a cyclopropyl group to the nitrogen of 6-fluoro-1H-benzotriazole. The base is arguably the most influential reagent in this process for three primary reasons:
-
Deprotonation Efficiency: The reaction cannot proceed without the deprotonation of the N-H proton on the benzotriazole ring (pKa ≈ 8.2) to form the nucleophilic benzotriazolide anion.[1] An insufficiently strong base will result in poor conversion and low yields.
-
Regioselectivity (N1 vs. N2 Isomerization): The benzotriazolide anion is an ambident nucleophile, meaning the subsequent alkylation can occur at either the N1 or N2 position. This leads to the formation of two distinct isomers.[2] The choice of base, its counter-ion, and the solvent system can significantly influence the ratio of these isomers, which is a critical purity and separation challenge.[2]
-
Side Reactions: An overly strong or poorly chosen base can promote side reactions with the solvent or the cyclopropyl electrophile (e.g., elimination reactions with cyclopropyl tosylate), leading to impurities and reduced yield.
The diagram below illustrates the central role of the base in initiating the reaction and the resulting regioselectivity challenge.
Sources
Technical Support Center: Purification Strategies for Products Synthesized with 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in their synthetic workflows. While this specific reagent is a novel benzotriazole derivative, its structural similarity to well-established coupling agents, such as 1-hydroxybenzotriazole (HOBt), allows us to predict its role in amide and peptide synthesis and anticipate the associated purification challenges. This guide provides a framework for troubleshooting common issues and answers frequently asked questions to streamline your purification process and ensure the high purity of your final product.
I. Understanding the Chemistry: The Role of this compound in Synthesis
Based on its chemical structure, this compound is likely employed as an activating agent or a leaving group in coupling reactions, particularly for the formation of amide bonds. In a typical scenario, it would be used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the coupling of a carboxylic acid and an amine. The benzotriazole derivative reacts with the activated carboxylic acid to form a highly reactive N-acylbenzotriazole intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, releasing the benzotriazole as a byproduct.
The primary purification challenge, therefore, lies in the efficient removal of the unreacted starting materials, the coupling reagents, and, most importantly, the benzotriazole-derived byproducts from the desired product.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of your target compound.
Issue 1: Persistent Benzotriazole Byproduct Contamination
Question: My final product is consistently contaminated with a byproduct that has a similar mass to this compound. How can I effectively remove it?
Answer: The benzotriazole byproduct is often the most persistent impurity. Its removal strategy depends on its solubility and the properties of your desired product.
Root Cause Analysis and Solutions:
-
Inadequate Work-up: A simple aqueous work-up may not be sufficient to remove the benzotriazole byproduct, especially if it has limited water solubility.
-
Acid/Base Washing: A common and effective method is to use acid and base washes to exploit the weakly basic nature of the benzotriazole ring. An acidic wash (e.g., 1M HCl) will protonate the benzotriazole, making it more water-soluble and facilitating its removal into the aqueous phase.[1] A subsequent wash with a weak base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid and can also help remove other impurities.
-
-
Co-elution in Chromatography: The benzotriazole byproduct may have a similar polarity to your product, leading to co-elution during column chromatography.
-
Optimize Your Mobile Phase: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate gradient, consider switching to a system with different selectivity, such as dichloromethane/methanol. The addition of a small amount of a modifier, like triethylamine (0.1-1%) for basic compounds, can alter the interaction with the silica gel and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For polar or basic compounds, alumina (neutral or basic) can be a good alternative to silica gel. Reversed-phase chromatography (C18) is another powerful option, particularly for polar products where the non-polar benzotriazole byproduct might be more strongly retained.
-
Experimental Protocol: Acid/Base Extraction for Benzotriazole Byproduct Removal
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (3 x 50 mL for a 1 g scale reaction).
-
Wash with deionized water (2 x 50 mL).
-
Wash with saturated sodium bicarbonate solution (2 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Analyze the purity of your product by TLC or LC-MS to confirm the removal of the benzotriazole byproduct.
Issue 2: Low Recovery After Crystallization
Question: I am attempting to purify my product by recrystallization, but the yield is very low. What can I do to improve it?
Answer: Low recovery during recrystallization can be due to several factors, including using too much solvent or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Minimize Solvent Usage: The key to successful recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of your pure compound can also initiate crystallization.
-
Consider a Different Solvent System: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or use a binary solvent system to find the optimal conditions.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in a reaction using this compound and a carbodiimide?
A1: The most common byproducts will be the this compound itself (from the reaction of the N-acyl intermediate with the amine) and the urea byproduct from the carbodiimide (e.g., dicyclohexylurea (DCU) if using DCC, or a water-soluble urea if using EDC).
| Byproduct | Origin | Typical Removal Strategy |
| This compound | Released after amide bond formation | Acid/base extraction, Chromatography |
| Dicyclohexylurea (DCU) | From DCC coupling agent | Filtration (DCU is often insoluble in common organic solvents) |
| Water-soluble urea | From EDC coupling agent | Aqueous work-up |
| Unreacted Carboxylic Acid | Starting material | Base wash (e.g., NaHCO₃ solution) |
| Unreacted Amine | Starting material | Acid wash (e.g., 1M HCl) |
Q2: My product appears to be degrading on the silica gel column. What are my options?
A2: Decomposition on silica gel is a common issue with sensitive compounds, particularly those with acidic or basic functional groups.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of triethylamine (e.g., 1%) and then evaporating the solvent.
-
Use an Alternative Stationary Phase: As mentioned earlier, alumina or reversed-phase silica (C18) are excellent alternatives that may be more compatible with your compound.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a higher flow rate.
Q3: How can I monitor the progress of the purification effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Use a UV lamp to visualize the spots, as the benzotriazole byproduct will be UV active. Staining with potassium permanganate or other appropriate stains can help visualize compounds that are not UV active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice, especially for peptide purification.
IV. Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of products from a benzotriazole-mediated coupling reaction.
Troubleshooting Chromatography Co-elution
Caption: A decision tree for troubleshooting co-elution issues during column chromatography.
V. References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Pandey, R. K., et al. (2023). Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. Arkivoc, 2023(vii), 202312042. [Link]
-
Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
-
ResearchGate. (2018). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Rauf, A., & Gangal, S. (2008). Facile One-Pot Synthesis of N-acyl-1H-1,2,3- benzotriazoles from Internal and Terminal Olefinic Fatty Acids and Their Antimicrob. Journal of Oleo Science, 57(8), 449-453. [Link]
-
protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]
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stability of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole under various reaction conditions
Welcome to the technical support center for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound under various experimental conditions.
Q1: What is the general stability profile of the benzotriazole core?
The 1,2,3-benzotriazole ring system is known to be a robust and stable heterocyclic scaffold.[1][2] It generally exhibits high stability towards acidic and alkaline conditions, as well as oxidative and reductive environments.[2][3][4] This inherent stability is a key reason for its widespread use in various applications, including pharmaceuticals and corrosion inhibition.[1][5][6]
Q2: How do the cyclopropyl and fluoro substituents affect the stability of the molecule?
The presence of the cyclopropyl and fluoro groups on the benzotriazole core can influence its overall stability and reactivity:
-
Cyclopropyl Group: The cyclopropyl group is a strained three-membered ring.[7] While this strain can sometimes lead to ring-opening reactions under harsh conditions, cyclopropylamines are frequently incorporated into pharmaceuticals, indicating a reasonable degree of stability under physiological and common synthetic conditions.[7][8] The N-cyclopropyl bond is generally stable, but strong acids or certain transition metal catalysts could potentially compromise its integrity.
-
Fluoro Group: The fluorine atom at the 6-position is an electron-withdrawing group. This can influence the electronic properties of the benzene ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack. The carbon-fluorine bond is very strong and is unlikely to be cleaved under typical reaction conditions. The presence of a halogen on the benzene ring of a benzotriazole has been shown in some cases to enhance biological activity.[6]
Q3: Is this compound stable to acidic and basic conditions?
Based on the high stability of the parent benzotriazole in both acids and bases, this compound is expected to be largely stable under moderately acidic and basic conditions.[2][3]
-
Acidic Conditions: The benzotriazole moiety is a very weak base.[1][5] Therefore, it is unlikely to be protonated under typical acidic reaction conditions. However, extremely strong, non-aqueous acids in combination with high temperatures could potentially lead to degradation.
-
Basic Conditions: The N-H proton of an unsubstituted benzotriazole is weakly acidic (pKa ≈ 8.2).[1][5] In this N-substituted derivative, there are no acidic protons on the triazole ring. Therefore, it is expected to be stable in the presence of common bases. Strong bases at elevated temperatures should still be used with caution.
Q4: What is the thermal stability of this compound?
Benzotriazoles are generally thermally stable compounds.[4] The parent benzotriazole has a melting point of around 100 °C and a boiling point of 350 °C.[5] While specific data for this compound is not available, it is expected to possess good thermal stability. However, prolonged exposure to very high temperatures should be avoided to prevent potential decomposition.
Q5: Is the compound sensitive to light?
Photostability is a key consideration for benzotriazole derivatives. Benzotriazoles are known to be sensitive to UV light and can undergo photodegradation.[9] The primary mechanism of photodegradation involves the cleavage of the N-N bond in the triazole ring.[9] Therefore, it is recommended to store this compound in a light-protected environment, such as an amber vial, and to minimize its exposure to direct sunlight or strong UV sources during experiments.
Q6: How does this compound behave under oxidative and reductive conditions?
The benzotriazole ring is generally resistant to both oxidation and reduction.[2][4]
-
Oxidative Stability: While strong oxidizing agents can degrade the molecule, it is stable under many common oxidative conditions. Advanced oxidation processes, such as those involving hydroxyl radicals, can lead to the degradation of the benzotriazole ring.[10][11]
-
Reductive Stability: The benzotriazole ring is generally stable to common reducing agents. Reductive cleavage of the N-N bonds would require harsh conditions that are not typically employed in standard organic synthesis.
Troubleshooting Guides
This section provides solutions to potential issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of the Compound During a Reaction
Symptoms:
-
Low yield of the desired product.
-
Appearance of multiple unknown spots on TLC or peaks in LC-MS.
-
Change in the color of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Photodegradation | The compound is known to be sensitive to UV light.[9] Ensure the reaction is carried out in a flask protected from light (e.g., wrapped in aluminum foil or using an amber flask). |
| Extreme pH and High Temperature | Although generally stable, the combination of very strong acids or bases with high temperatures could lead to decomposition. If possible, perform the reaction at a lower temperature and use milder acidic or basic conditions. |
| Presence of Strong Oxidizing Agents | Strong oxidants can degrade the benzotriazole ring. If an oxidation step is necessary, consider using a milder oxidizing agent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time). |
| Incompatible Reagents | Certain reagents may react with the benzotriazole ring or the substituents. Review the literature for known incompatibilities of benzotriazoles and cyclopropylamines. |
Experimental Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Formation of Isomeric Byproducts in N-Alkylation Reactions
Symptoms:
-
Isolation of a mixture of 1- and 2-alkylated benzotriazole isomers.
Potential Causes & Solutions:
While your starting material is already N-substituted, this information is crucial for those synthesizing similar compounds. The alkylation of an unsubstituted benzotriazole can lead to a mixture of 1- and 2-alkyl isomers.[1][12] The ratio of these isomers can be influenced by the reaction conditions.
| Potential Cause | Proposed Solution |
| Reaction Conditions | The choice of base, solvent, and alkylating agent can affect the regioselectivity of the alkylation. For instance, using NaOH or NaOEt as a base often favors the formation of the 1-alkylbenzotriazole.[1] |
| Nature of the Alkylating Agent | Different alkylating agents (e.g., alkyl halides, sulfates) can lead to different isomer ratios.[1] |
General Protocol for Regioselective N-Alkylation (for synthesis of similar compounds):
-
Dissolve the unsubstituted benzotriazole in a suitable solvent (e.g., DMF, THF).
-
Add a base (e.g., NaOH, NaH, K2CO3) and stir for a specified time at a controlled temperature.
-
Add the alkylating agent dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to separate the isomers.
Visualizing Potential Degradation Pathways
While this compound is generally stable, under forcing conditions such as advanced oxidation processes, degradation can occur. The following diagram illustrates a hypothetical degradation pathway based on known mechanisms for benzotriazoles.
Caption: Hypothetical degradation pathway under oxidative stress.
Summary of Stability
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
| Condition | Expected Stability | Notes |
| Acidic (mild) | High | The benzotriazole core is stable in mild acids.[2][3] |
| Acidic (strong) | Moderate to High | Caution should be exercised with strong, non-aqueous acids at high temperatures. |
| Basic (mild) | High | The N-substituted benzotriazole is stable in mild bases. |
| Basic (strong) | Moderate to High | Stable under most conditions, but high temperatures should be avoided. |
| Thermal | High | Benzotriazoles are generally thermally stable.[4] |
| Photolytic (UV) | Low | Susceptible to photodegradation.[9] Store protected from light. |
| Oxidative | Moderate | Stable to mild oxidants, but can be degraded by strong oxidizing agents and advanced oxidation processes.[10][11] |
| Reductive | High | The benzotriazole ring is generally resistant to reduction.[2][4] |
References
-
Wikipedia. Benzotriazole. [Link]
-
PubChem. 1H-Benzotriazole. National Institutes of Health. [Link]
-
Kansas State University. BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 10(12), 2409–2412. [Link]
-
RSC Publishing. (2022-06-13). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]
-
Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666. [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
-
ResearchGate. (2011). Benzotriazole in Medicinal Chemistry. [Link]
-
PubMed Central. (2022-05-23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
ResearchGate. Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. [Link]
-
ResearchGate. Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. [Link]
-
MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]
-
PubMed. (2023-02-11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]
-
PubMed. (2014-04-15). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. [Link]
-
Chemcasts. Thermophysical Properties of cyclopropylamine. [Link]
-
PubMed Central. Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. [Link]
-
ResearchGate. (2019). Electronic Structure and Stability of Benzotriazoles. [Link]
-
RSC Publishing. (2022-06-13). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]
-
ResearchGate. Currently known electrochemical degradation pathways of 1H-benzotriazole. [Link]
-
ScienceDirect. Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. [Link]
-
PubMed Central. Selective and Scalable Electrosynthesis of 2H‐2‐(Aryl)‐benzo[d]‐1,2,3‐triazoles and Their N‐Oxides by Using Leaded Bronze Cathodes. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
CDC Stacks. The Enthalpies of Combustion and Formation of Cyclopropylamine. The C–N Thermochemical Bond Energy. [Link]
-
Journal of The Electrochemical Society. Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. [Link]
-
ResearchGate. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology. [Link]
-
Ataman Kimya. 1,2,3-BENZOTRIAZOLE. [Link]
-
ResearchGate. (2019). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. [Link]
-
BIOFOUNT. This compound. [Link]
-
ResearchGate. (2019). Oxidative stability and reaction mechanism of lithium bis(oxalate)borate as a cathode film-forming additive for lithium ion batteries. [Link]
-
MDPI. (2024-03-04). Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics. [Link]
Sources
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- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzotriazole - Wikipedia [en.wikipedia.org]
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- 8. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with aggregation in peptide synthesis using 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Technical Support Center: Advanced Strategies for Mitigating Peptide Aggregation in SPPS
A Note from the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in solid-phase peptide synthesis (SPPS). The topic of on-resin aggregation is a persistent challenge that can severely impact synthesis efficiency and final peptide purity.
You have specifically inquired about the use of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole for this purpose. It is important to clarify at the outset that while benzotriazole derivatives are a cornerstone of modern peptide synthesis, serving as highly effective coupling additives, the specific compound this compound is not documented in the mainstream scientific literature as a standard reagent for peptide coupling or aggregation disruption. Its unique structure may lend itself to novel applications, but established protocols and mechanistic data are not currently available.
Therefore, this guide will address your core challenge—dealing with peptide aggregation —by focusing on the principles and applications of well-established benzotriazole-based additives and other field-proven strategies. We will explore the mechanism of action of classic reagents like 1-hydroxybenzotriazole (HOBt), their modern, safer replacements, and a comprehensive set of troubleshooting protocols to rescue or prevent difficult syntheses.
Frequently Asked Questions (FAQs) on Peptide Aggregation
Q1: What exactly is on-resin peptide aggregation and what are its signs?
Answer: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets.[1] These structures cause the peptide-resin matrix to collapse, rendering the N-terminal amines of the growing chains inaccessible to reagents for deprotection and subsequent amino acid coupling.[2]
The common signs of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent, which is a primary indicator that the internal matrix is not well-solvated.[1][3]
-
Incomplete or Slow Reactions: Both the N-terminal deprotection (e.g., Fmoc removal) and the amino acid coupling steps become sluggish or fail to reach completion.[2][3]
-
Positive Colorimetric Tests: After a coupling step, a positive ninhydrin (Kaiser) or TNBS test indicates a significant number of unreacted free amines, a hallmark of failed acylation.[1]
-
Reduced Final Yield and Purity: Aggregation is a leading cause of low yields of the desired peptide and the presence of deletion sequences (peptides missing one or more amino acids) in the crude product.[1]
Q2: Are certain peptide sequences more susceptible to aggregation?
Answer: Yes, the propensity for aggregation is highly sequence-dependent.[4] While difficult to predict with absolute certainty, several factors increase the risk:
-
Hydrophobic Residues: Stretches of contiguous hydrophobic amino acids, particularly β-branched ones like Valine (Val) and Isoleucine (Ile), are major contributors to aggregation.[1][4]
-
Chain Length: Aggregation is less common in peptides shorter than 5-6 residues but becomes a significant risk as the chain elongates, especially beyond 20 amino acids.[1][3]
-
Alternating Hydrophobic/Hydrophilic Patterns: Such patterns can favor the formation of stable, amphipathic β-sheet structures.
Q3: What is the role of benzotriazole-based additives in peptide coupling?
Answer: Benzotriazole-based additives, such as the classic 1-hydroxybenzotriazole (HOBt), are not primarily anti-aggregation agents themselves. Their main role is to improve the efficiency and safety of the amide bond formation step, which is typically mediated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[5][6]
Their mechanism involves two key functions:
-
Accelerating Coupling: In the presence of a carbodiimide, HOBt converts the N-protected amino acid into a highly reactive benzotriazolyl active ester. This active ester reacts more rapidly with the free N-terminal amine of the peptide chain than the initial O-acylisourea intermediate formed by the carbodiimide alone.[5]
-
Suppressing Racemization: The active ester intermediate is significantly less prone to racemization (loss of stereochemical integrity) at the α-carbon of the amino acid, ensuring the chiral purity of the final peptide.[5][6]
By ensuring rapid and efficient coupling, these additives help prevent the formation of deletion sequences, which can complicate purification and potentially contribute to aggregation issues.
Q4: Are there modern alternatives to classic benzotriazole additives?
Answer: Absolutely. While effective, HOBt and its more reactive analogue HOAt have been reported to have explosive properties, posing a safety risk.[6] This has led to the development of safer, oxime-based additives. The most prominent of these is OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).
Oxyma has demonstrated coupling efficiencies comparable or even superior to HOBt and HOAt, along with a remarkable ability to suppress racemization, without the associated explosion risk.[6][7] For demanding applications, Oxyma-B , a barbiturate-based oxime, has also been shown to be an excellent racemization suppressor.[8][9][10]
| Reagent | Type | Key Advantage(s) | Key Disadvantage(s) |
| HOBt | Benzotriazole | Effective, low cost | Potential explosion hazard |
| HOAt | Azabenzotriazole | More reactive than HOBt | Potential explosion hazard, higher cost |
| OxymaPure® | Oxime | High reactivity, excellent racemization suppression, safer thermal profile[6] | Higher cost than HOBt |
| Oxyma-B | Oxime | Superior racemization suppression in difficult couplings[8][9][10] | Higher cost |
Troubleshooting Guide: Combating On-Resin Aggregation
When facing signs of aggregation, a systematic approach is required. The following strategies can be employed, often in combination, to disrupt the intermolecular hydrogen bonds causing the problem.
Issue 1: Positive Kaiser Test After Standard Coupling
-
Cause: The N-terminal amines on the resin are inaccessible due to aggregation, preventing the activated amino acid from reaching the reaction site.
-
Solution 1: Solvent Exchange: Switch the primary synthesis solvent from DMF to a more powerful hydrogen bond disrupter.[3]
-
N-Methyl-2-pyrrolidone (NMP): Often the first choice for improving solvation.
-
Dimethyl Sulfoxide (DMSO): A highly effective solvent for overcoming severe aggregation. It can be used as a co-solvent with NMP or as the primary solvent for both coupling and deprotection steps.
-
-
Solution 2: Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution containing a chaotropic salt, which disrupts ordered hydrogen-bonding networks.
-
Example: A 0.4 M solution of Lithium Chloride (LiCl) in DMF can be used to wash the resin after Fmoc deprotection and before adding the activated amino acid.[1]
-
Issue 2: Synthesis Fails Repeatedly on a "Difficult Sequence"
-
Cause: The inherent nature of the peptide sequence promotes strong and irreversible aggregation from a certain point in the synthesis.
-
Solution 1: Incorporate Backbone Protection: Introduce protecting groups that disrupt the hydrogen-bonding pattern of the peptide backbone itself.
-
Solution 2: Use Pseudoproline Dipeptides: At specific Serine (Ser) or Threonine (Thr) residues, introduce a pre-formed Fmoc-Xaa-(Tfa-pro)-OH dipeptide. This dipeptide forces a "kink" in the peptide backbone, effectively breaking up any forming secondary structures.[4] The pseudoproline ring is cleaved back to the native Ser or Thr residue during the final TFA cleavage.[4]
-
Solution 3: Microwave-Assisted SPPS: Performing the synthesis at an elevated temperature using a microwave peptide synthesizer can provide the energy needed to overcome aggregation-induced energy barriers, leading to more complete reactions.[3]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle (Manual Synthesis)
This protocol outlines a single cycle for adding one amino acid using a DIC/Oxyma approach.
-
Resin Preparation: Start with the Fmoc-protected peptide-resin from the previous cycle. Swell the resin in DMF for 20-30 minutes.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative result, i.e., colorless beads, indicates completion).[1]
-
If the test is positive, continue coupling for another hour or proceed to a troubleshooting protocol.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Protocol 2: Troubleshooting - Recoupling with a Chaotropic Salt Wash
Use this protocol if the Kaiser test is positive after the standard coupling procedure.
-
Wash: Drain the initial coupling solution and wash the resin with DMF (3 times).
-
Chaotropic Wash:
-
Add a solution of 0.4 M LiCl in DMF to the resin.
-
Agitate for 15-30 minutes.
-
Drain the LiCl solution and wash thoroughly with DMF (5 times) to completely remove the salt.[1]
-
-
Second Coupling (Recoupling):
-
Prepare a fresh batch of activated Fmoc-amino acid as described in Protocol 1, Step 3.
-
Add the new coupling solution to the resin and agitate for 2 hours.
-
-
Monitoring: Perform a second Kaiser test. If it is still positive, aggregation is severe. At this point, it is advisable to "cap" the unreacted amines with acetic anhydride to prevent the formation of deletion sequences before proceeding.[2]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (15), 1777-1778. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
- Method for peptide synthesis.
-
Jo, H., et al. (2019). Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. The Journal of Organic Chemistry, 84(23), 15217–15226. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. [Link]
-
The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. (2014). Journal of the American Chemical Society, 136(14), 5449–5461. [Link]
-
Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Semantic Scholar. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Katritzky, A. R., et al. (2005). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. The Journal of Organic Chemistry, 70(23), 9233-43. [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(41), 8351-8356. [Link]
-
Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. (2020). Nature Communications, 11(1), 2270. [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(41), 8351-6. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. | Semantic Scholar [semanticscholar.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: HATU vs. HOBt-Carbodiimide Systems
A Senior Application Scientist's In-Depth Analysis of Performance, Mechanism, and Protocol
In the landscape of synthetic chemistry, particularly in the realms of drug discovery and proteomics, the efficient and high-fidelity construction of amide bonds is paramount. The success of peptide synthesis, whether in solution or on a solid phase, is critically dependent on the choice of coupling reagent. These reagents are the catalysts that drive the formation of the peptide bond, and their selection influences reaction speed, yield, and perhaps most importantly, the stereochemical integrity of the final product.
This guide provides a detailed comparison of two stalwart methods in the peptide chemist's toolbox: the modern standalone reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , and the classic combination of 1-Hydroxybenzotriazole (HOBt) with a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) .
It is important to note that while the topic of this guide was intended to include a comparison with 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole, a thorough review of the scientific literature and chemical databases has yielded no publicly available data on its application or performance as a peptide coupling reagent. Therefore, this guide will focus on the well-documented and widely utilized HATU and HOBt-based systems to provide actionable, data-supported insights for the research community.
At a Glance: Key Performance Indicators
For the researcher pressed for time, the following table summarizes the fundamental differences in performance between HATU and a typical HOBt/Carbodiimide coupling strategy.
| Parameter | HATU | HOBt / Carbodiimide (DCC, DIC) |
| Reagent Type | Standalone Aminium/Uronium Salt | Additive/Co-reagent System |
| Coupling Efficiency | Very High, especially for hindered amino acids[1] | High, but can be lower than HATU for difficult sequences |
| Reaction Speed | Fast (typically 15-60 minutes)[2] | Slower (typically 60-180 minutes or longer)[2] |
| Racemization | Very Low Suppression[3] | Good Suppression (primary role of HOBt)[4] |
| Side Reactions | Potential for guanidinylation of N-terminus if used in excess.[3] | Formation of insoluble dicyclohexylurea (DCU) with DCC; nitrile formation with Asn/Gln.[4] |
| Cost | Higher | Lower |
| Ease of Use | Simple one-reagent addition (plus base) | Multi-reagent addition; DCU filtration required for DCC |
Deeper Dive: The Mechanism of Action
Understanding the "why" behind the performance differences requires a look at the chemical pathways each reagent employs to activate the carboxylic acid for amide bond formation. The choice of reagent dictates the nature of the active intermediate, which is the species that ultimately reacts with the amine.
The HATU Activation Pathway
HATU is a third-generation uronium salt that leverages the reactivity of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[5] The process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is a swift, two-stage cascade.
-
Carboxylate Formation : The base deprotonates the carboxylic acid of the N-protected amino acid.
-
Active Ester Formation : The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This reaction is rapid and efficient. The electron-withdrawing effect of the pyridine nitrogen in the HOAt ring makes the OAt-ester significantly more reactive than the OBt-ester formed by HOBt-based reagents.[1]
-
Nucleophilic Attack : The N-terminal amine of the peptide chain attacks the highly electrophilic carbonyl carbon of the OAt-ester, forming the tetrahedral intermediate which then collapses to yield the desired peptide bond and release free HOAt. The pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[6]
The HOBt/Carbodiimide Activation Pathway
This classic method relies on a carbodiimide (like DCC or DIC) to perform the initial activation, with HOBt playing a crucial role as an additive to mitigate side reactions, most notably racemization.[4]
-
O-Acylisourea Formation : The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to racemization via oxazolone formation.
-
HOBt Interception : Before the O-acylisourea can racemize or undergo other side reactions, it is rapidly intercepted by the nucleophilic HOBt.
-
Active Ester Formation : This interception forms an OBt-active ester, which is more stable and significantly less prone to racemization than the O-acylisourea.[7]
-
Nucleophilic Attack : The N-terminal amine of the peptide chain then attacks the OBt-ester to form the new peptide bond, releasing HOBt. The byproduct of the carbodiimide activation (e.g., DCU from DCC) must be removed from the reaction mixture.
Experimental Data: A Head-to-Head Comparison
The true measure of a coupling reagent lies in its performance in practice. The following data, synthesized from peer-reviewed literature, highlights the differences in efficiency and, critically, the suppression of racemization.
Coupling Efficiency
HATU consistently demonstrates superior performance, especially in the synthesis of "difficult" sequences that are prone to aggregation or involve sterically hindered amino acids.[1]
| Reagent System | Model Peptide Synthesis | Crude Purity / Yield | Reference |
| HATU | ABRF 1992 (difficult sequence) | ~93% | [5] |
| HATU | Aib-enkephalin pentapeptide | >95% | [8] |
| DIC/HOBt | Aib-enkephalin pentapeptide | ~70-80% | [8] |
| HBTU/HOBt | Glycosylated Asp-Phe-Ala | ~70% | [9] |
| HATU | Glycosylated Asp-Phe-Ala | ~90% | [9] |
Racemization Suppression: The Critical Differentiator
Racemization, the loss of stereochemical integrity at the alpha-carbon of the activated amino acid, is a critical issue in peptide synthesis. Certain amino acids, like histidine (His) and cysteine (Cys), are particularly susceptible.[4] While HOBt's primary function is to suppress this side reaction, the inherent reactivity of the HOAt-ester generated by HATU often leads to even lower levels of epimerization.
A recent study provides quantitative data on the extent of racemization for sensitive amino acids with various coupling reagents.
| Amino Acid | Coupling Reagent System | % D-Isomer (Racemization) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | ~1.5% |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | < 0.5% (negligible) |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | ~0.8% |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma* | < 0.5% (negligible) |
*Oxyma is a modern, non-explosive alternative to HOBt that functions via a similar mechanism and is often used as a benchmark for high-performance additives.
These data indicate that while modern carbodiimide/additive systems like DIC/Oxyma are exceptionally effective at preventing racemization, HATU also performs very well, keeping epimerization to very low levels. The choice may therefore depend on other factors such as the steric hindrance of the amino acids being coupled, where HATU's superior reaction kinetics can be a decisive advantage.
Experimental Protocols: From Theory to Practice
The following are representative protocols for a single coupling cycle in manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
General SPPS Workflow
Protocol 1: HATU Coupling
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.[3]
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)
-
DIPEA (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the resin is swollen and the N-terminal Fmoc group has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: DIC/HOBt Coupling
This protocol describes a general procedure for peptide coupling on a solid support using DIC in the presence of HOBt to minimize racemization.[4]
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (2-5 equivalents)
-
HOBt (2-5 equivalents)
-
DIC (2-5 equivalents)
-
DMF, DCM
Procedure:
-
Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as described in the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add the DIC to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction is typically slower than with HATU.
-
Monitoring and Washing: Monitor the reaction for completion using the Kaiser test. After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents and the diisopropylurea byproduct.
Conclusion and Recommendations
The choice between HATU and a HOBt/carbodiimide system is a classic decision in peptide synthesis, balancing performance with cost.
HATU is the reagent of choice for:
-
Difficult Couplings: When synthesizing peptides with sterically hindered residues (e.g., Aib, N-methyl amino acids) or sequences known to aggregate.[1]
-
Speed and Efficiency: For rapid synthesis protocols where high throughput is desired.[2]
-
Maximizing Purity: When the highest possible crude purity is required to simplify downstream purification.
A HOBt/Carbodiimide system (particularly DIC/HOBt) is well-suited for:
-
Routine Synthesis: For standard, non-challenging peptide sequences, it provides a reliable and effective method.
-
Cost-Sensitive Projects: It is a significantly more economical option, especially for large-scale synthesis.
-
When Guanidinylation is a Concern: Unlike aminium reagents like HATU, carbodiimides do not pose a risk of capping the N-terminus via guanidinylation.
Ultimately, both methods hold a validated and essential place in the peptide chemist's repertoire. By understanding the mechanistic underpinnings and performance characteristics of each, researchers can make informed decisions, optimizing their synthetic strategies to achieve their scientific goals with precision and efficiency.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Aapptec Peptides. Coupling Reagents.
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Díaz-Rodríguez, E., & van der Donk, W. A. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- YouTube. (2023).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Huaren Chemical. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis.
- Luxembourg Bio Technologies. Coupling Reagents.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PubMed Central.
- Wikipedia. Peptide synthesis.
- ResearchGate.
- Wikipedia.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?.
- ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- RSC Publishing. (2024).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Luxembourg Bio Technologies.
- ResearchG
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate.
Sources
- 1. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 5. Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
The Strategic Advantage of Fluorination and Cyclopropyl Substitution: A Cost-Benefit Analysis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in Synthesis
For Immediate Publication
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the high-stakes arena of drug discovery and peptide synthesis, the choice of a coupling reagent is a critical determinant of success. It directly influences reaction efficiency, product purity, and ultimately, the economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of a specialized, yet promising reagent: 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole . While direct, head-to-head comparative data for this specific molecule is emerging, a thorough examination of its structural components, benchmarked against widely-used alternatives, offers invaluable insights into its potential performance and strategic value.
This analysis is built upon the foundational principles of peptide chemistry and draws parallels with well-documented benzotriazole-based reagents such as HBTU, HATU, and HCTU. We will explore the synergistic effects of the N-cyclopropyl and 6-fluoro substitutions on the benzotriazole core, providing a robust framework for researchers to evaluate its suitability for their specific synthetic challenges.
The Benzotriazole Backbone: A Legacy of Efficient Amide Bond Formation
Benzotriazole-based coupling reagents have long been the workhorses of peptide synthesis. Their mechanism of action, which involves the formation of a highly reactive benzotriazolyl ester intermediate, is well-established for its efficiency and its ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of the final product. The general mechanism is depicted below.
Caption: Generalized mechanism of benzotriazole-based peptide coupling.
The core value proposition of these reagents lies in the delicate balance between the reactivity of the activated ester and its stability against side reactions. It is in the fine-tuning of this balance that substitutions on the benzotriazole ring, such as fluorination and N-alkylation, play a pivotal role.
The Impact of Fluorination: A Proven Strategy for Enhanced Reactivity
The introduction of a fluorine atom at the 6-position of the benzotriazole ring is a strategic modification with well-documented benefits. Fluorine's high electronegativity exerts a significant electron-withdrawing effect on the aromatic system. This, in turn, increases the acidity of the corresponding hydroxybenzotriazole leaving group, making it a better leaving group during the nucleophilic attack by the amine.
This principle is exemplified by the superior performance of HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) compared to its non-halogenated counterpart, HBTU. The chlorine atom in HCTU enhances the reactivity of the active ester, often leading to faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids. It is therefore highly probable that the 6-fluoro substitution in this compound will confer similar, if not superior, reactivity enhancements due to fluorine's greater electronegativity compared to chlorine.
The N-Cyclopropyl Moiety: A Less Explored Avenue with Potential Benefits
While the effect of fluorination is relatively straightforward, the influence of the N-cyclopropyl group is more nuanced. N-alkylation of the benzotriazole is a common feature in many commercially successful coupling reagents (e.g., the tetramethyluronium group in HBTU and HATU). The primary role of this substitution is to create a stable, isolable salt that is easy to handle and has a good shelf life.
The choice of a cyclopropyl group is intriguing. Cyclopropyl groups are known for their unique electronic properties, exhibiting some characteristics of a double bond. This can influence the overall electronics of the benzotriazole system. While extensive research on the specific impact of an N-cyclopropyl group on coupling reagent performance is not widely published, it may contribute to the stability of the reagent or subtly modulate the reactivity of the activated ester. Further experimental investigation is warranted to fully elucidate its role.
Comparative Analysis: Benchmarking Against Established Alternatives
To provide a practical framework for decision-making, we will compare the anticipated performance of this compound with established coupling reagents based on their known characteristics.
| Feature | This compound (Anticipated) | HBTU | HATU | HCTU |
| Reactivity | High to Very High | Good | Very High | High |
| Racemization Suppression | Good to Excellent | Good | Excellent | Very Good |
| Cost | High | Moderate | High | Moderate-High |
| Key Structural Feature | 6-Fluoro, N-Cyclopropyl | Standard Benzotriazole | 7-Aza-benzotriazole | 6-Chloro-benzotriazole |
| Anticipated Advantage | Enhanced reactivity from fluorine, potentially unique electronic properties from cyclopropyl group. | Cost-effective standard. | Highest reactivity and best for difficult couplings. | Good balance of reactivity and cost. |
| Potential Drawback | High cost, limited performance data. | Lower reactivity for hindered couplings. | High cost, potential for side reactions if not used correctly. | Byproducts can be more difficult to remove. |
Cost-Benefit Analysis: Where Does this compound Fit?
The primary barrier to the widespread adoption of this compound is likely its cost. As a specialty reagent, its price point is expected to be significantly higher than that of workhorse reagents like HBTU. However, a simple cost-per-gram comparison can be misleading. A holistic cost-benefit analysis must consider the following factors:
-
Yield Improvement: If the enhanced reactivity of the fluorinated system leads to a significant increase in the yield of the final product, especially for high-value targets like complex peptides or drug candidates, the initial higher cost of the reagent can be easily offset.
-
Purity and Reduced Purification Costs: Superior coupling efficiency can lead to a cleaner crude product with fewer deletion sequences or other byproducts. This can dramatically reduce the time and expense associated with downstream purification, which is often a major bottleneck and cost driver in synthetic campaigns.
-
Time Savings: Faster reaction kinetics can shorten cycle times in solid-phase peptide synthesis (SPPS) or reduce the overall reaction time in solution-phase synthesis, leading to increased throughput and operational efficiency.
-
Success with "Difficult" Couplings: The true value of a high-performance coupling reagent often lies in its ability to succeed where others fail. For sterically hindered amino acids or aggregation-prone sequences, a more reactive reagent can be the difference between a successful synthesis and a failed one.
Caption: A cost-benefit analysis framework for coupling reagent selection.
Experimental Protocol for Comparative Evaluation
To empower researchers to conduct their own cost-benefit analysis, we provide a generalized experimental protocol for comparing the efficiency of this compound with other coupling reagents in a solid-phase peptide synthesis context.
Objective: To compare the coupling efficiency, reaction time, and purity of the resulting peptide using this compound and a standard coupling reagent (e.g., HBTU).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound (as a uronium or phosphonium salt)
-
Standard coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash thoroughly with DMF.
-
Coupling (Parallel Synthesis):
-
Reaction A: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with this compound derivative (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add to the deprotected resin.
-
Reaction B: In a separate vessel, pre-activate the same Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add to a separate batch of deprotected resin.
-
-
Reaction Monitoring: Agitate both reactions at room temperature. Take small resin samples at regular intervals (e.g., 15, 30, 60, 120 minutes) and perform a Kaiser test to monitor the disappearance of the free amine.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
-
Cleavage and Deprotection: After the desired peptide sequence is assembled, cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Analysis: Analyze the crude peptide from both reactions by RP-HPLC to determine the purity and identify any byproducts.
This standardized protocol will provide quantitative data on the relative performance of the coupling reagents under identical conditions, enabling an informed and data-driven decision.
Conclusion: A Niche Reagent with High-Impact Potential
This compound represents a logical progression in the design of high-performance coupling reagents. The combination of a reactivity-enhancing fluoro-substituent with a stabilizing N-cyclopropyl group positions it as a potentially powerful tool for tackling challenging synthetic targets. While its high cost may preclude its use for routine applications, its true value will likely be realized in situations where yield, purity, and success with difficult couplings are paramount. For researchers and drug development professionals working on the cutting edge of synthesis, the strategic application of such advanced reagents can provide a significant competitive advantage, justifying the initial investment through improved outcomes and accelerated timelines. Further experimental validation is encouraged to fully unlock the potential of this promising molecule.
References
- Note: As direct literature on the performance of this compound as a coupling reagent is not readily available, this reference list includes sources on the synthesis and general properties of benzotriazoles and the performance of rel
-
Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization. ResearchGate. Accessed January 15, 2026. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Accessed January 15, 2026. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Accessed January 15, 2026. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Accessed January 15, 2026. [Link]
A Senior Application Scientist's Guide to the Analytical Validation of Novel Compounds Synthesized Using 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
In the landscape of modern medicinal chemistry, the synthesis of novel chemical entities with desirable pharmacological properties is a primary objective. The reagent 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has emerged as a valuable building block in the creation of complex molecules, particularly in the introduction of the cyclopropyl and fluoro moieties, which are known to enhance metabolic stability and binding affinity. However, the synthesis of a novel compound is merely the first step; rigorous analytical validation is paramount to ensure its identity, purity, and quality, forming the bedrock of any subsequent drug development program.[1][2]
This guide provides a comprehensive comparison of analytical techniques for the validation of compounds synthesized using this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Imperative of a Multi-Modal Validation Approach
A singular analytical technique is insufficient to fully characterize a novel compound. A robust validation strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. This multi-modal approach ensures a comprehensive understanding of the synthesized compound, from its elemental composition to its three-dimensional structure. The overall workflow for the analytical validation of a newly synthesized compound is depicted below.
Sources
A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Comparative Study of Fluorinated vs. Non-Fluorinated Benzotriazoles
For professionals in peptide chemistry and drug development, the selection of a coupling reagent is a decision that dictates the efficiency, purity, and ultimate success of a synthetic route. Among the arsenal of available reagents, those based on the benzotriazole scaffold have become indispensable. This guide provides an in-depth, objective comparison between the classical non-fluorinated benzotriazole reagents and their modern, more reactive fluorinated counterparts. We will explore the mechanistic underpinnings of their reactivity, present supporting experimental data, and offer practical protocols to inform your selection process.
The Mechanistic Core: How Benzotriazoles Facilitate Amide Bond Formation
The fundamental role of a benzotriazole-based coupling reagent is to convert a stable carboxylic acid into a highly reactive "active ester." This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired amide bond. The key to the reagent's efficacy lies in the chemical nature of the benzotriazole-derived leaving group.
The Non-Fluorinated Workhorses: HOBt and Uronium Salts
For many years, 1-Hydroxybenzotriazole (HOBt), used with a carbodiimide like DCC or EDC, was the gold standard. It acts as an additive that traps the highly reactive O-acylisourea intermediate, preventing side reactions and, crucially, suppressing the racemization of the activated amino acid.[1]
This concept evolved with the development of uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which conveniently integrates the HOBt moiety into a single, stable, and easy-to-handle reagent.[2][3] HBTU directly activates the carboxyl group to form the HOBt active ester, which then reacts with the amine.[2]
The Fluorine Advantage: Enhancing Reactivity through Electronics
The introduction of highly electronegative atoms into the benzotriazole structure marked a significant leap in coupling efficiency. The premier example is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While not containing fluorine itself, its 7-azabenzotriazole (HOAt) moiety serves a similar electronic purpose. The nitrogen atom at the 7-position acts as a potent electron-withdrawing group.[4][5]
This electronic pull increases the acidity of the hydroxyl group, making the resulting OAt-ester a much better leaving group than the OBt-ester formed by HBTU.[4][5] This enhanced reactivity leads to faster and more complete coupling reactions, a critical advantage for challenging synthetic targets.[4][6]
Performance Metrics: A Data-Driven Comparison
The theoretical advantages of fluorinated (or aza-substituted) reagents are borne out by extensive experimental evidence, particularly in demanding applications like solid-phase peptide synthesis (SPPS).
Coupling Efficiency and Reaction Speed
Fluorinated reagents consistently outperform their non-fluorinated counterparts in terms of reaction rate and overall coupling efficiency. This is especially true for sterically hindered amino acids (e.g., Isoleucine, Valine) or "difficult" peptide sequences known for aggregation.[4][7]
A standard benchmark for evaluating coupling reagents is the synthesis of the acyl carrier protein (ACP) fragment 65-74, a notoriously difficult sequence.[4][8] Studies consistently show that HATU provides a higher purity product with fewer deletion sequences compared to HBTU in this synthesis.[4]
Table 1: Quantitative Performance Comparison in Sterically Hindered Couplings
| Parameter | HATU (Fluorinated/Aza Analogue) | HBTU (Non-Fluorinated) | Rationale |
| Typical Yield | High to Very High (>95%) | Good to High (>85%) | The higher reactivity of the OAt-ester from HATU drives the reaction to completion more effectively.[7] |
| Reaction Speed | Faster | Slower | The electron-withdrawing nature of the HOAt leaving group accelerates the rate of aminolysis.[4][6] |
| Racemization Risk | Lower | Higher | Faster coupling rates minimize the time the activated amino acid exists, reducing the window for epimerization.[4][6] |
Note: The values presented are illustrative, based on general performance data for sterically hindered couplings.[7]
Suppression of Racemization
In peptide synthesis, maintaining the stereochemical integrity of each amino acid is paramount. Racemization can occur via the formation of an oxazolone intermediate from the activated amino acid. The rate of this side reaction is in direct competition with the desired aminolysis.
Because fluorinated reagents like HATU promote significantly faster coupling, the reactive intermediate is consumed more rapidly by the amine, leaving less opportunity for racemization to occur.[4][6] While additives like HOBt are effective at suppressing racemization with carbodiimides, the inherent speed of HATU provides an additional layer of security.[1][9]
Experimental Protocol: Racemization Assessment via HPLC
To empirically validate the racemization suppression of a coupling reagent, a standardized protocol can be employed.
-
Model System: Choose a racemization-prone protected amino acid (e.g., Fmoc-L-Cys(Trt)-OH or Fmoc-L-His(Trt)-OH) as the carboxylic acid component.[10] Use a chiral amine nucleophile (e.g., L-Leu-OtBu).
-
Coupling Reaction:
-
Dissolve the Fmoc-amino acid (1.0 equiv) in DMF.
-
Add the coupling reagent (1.05 equiv) and a suitable base (e.g., DIEA, 2.0 equiv).
-
Allow for a brief pre-activation period (2-5 minutes).
-
Add the chiral amine (1.0 equiv) and let the reaction proceed to completion.
-
-
Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude dipeptide.
-
Analysis: Dissolve the crude product in a suitable solvent and analyze it using chiral reverse-phase HPLC (RP-HPLC). The two resulting diastereomers (L-L and D-L) will have different retention times, allowing for precise quantification of the percentage of the undesired D-isomer.
This self-validating system directly compares the performance of different reagents under identical conditions.
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying chemistry and the experimental sequence is key to successful application.
Generalized Reaction Mechanism
The diagram below illustrates the two critical steps in the coupling process. The key difference between fluorinated and non-fluorinated reagents lies in the stability and reactivity of the "Active Ester" intermediate, governed by the electron-withdrawing properties of the benzotriazole leaving group.
Caption: Generalized mechanism for uronium salt-mediated peptide coupling.
Standard Experimental Workflow
The following flowchart outlines the logical progression of a typical solid-phase peptide synthesis (SPPS) coupling cycle.
Caption: A typical coupling cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion and Strategic Recommendations
The choice between these two classes of reagents is a strategic one, balancing cost, stability, and required performance.
-
Non-Fluorinated Reagents (HBTU, TBTU): These are robust, cost-effective, and highly reliable for routine syntheses, standard amino acids, and solution-phase couplings where purification is straightforward. Their excellent stability and lower cost make them the workhorses for large-scale production.[2]
-
Fluorinated/Aza Reagents (HATU): Despite a higher cost, HATU is the superior choice for all challenging applications. Its use is strongly recommended for:
For research and development professionals, particularly in the context of complex therapeutic peptides, the enhanced efficiency and higher purity afforded by HATU often outweigh the cost considerations, leading to more reliable outcomes and accelerating discovery.
References
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Yang, J., et al. (2024).
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Wikipedia. Peptide synthesis.
- Reddit User Discussion. (2017).
- AAPPTec. Coupling Reagents.
- Wikipedia. HBTU.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH.
- Ritter, K., et al. (2013). Synthesis of new asparagine-based glycopeptides for future scanning tunneling microscopy investigations. Beilstein Journal of Organic Chemistry, 9, 2196-2204.
-
Yang, J., et al. (2024). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
- Noda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
A Comparative Guide to 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole: A Novel Antibacterial Candidate vs. Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. This guide introduces 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole, a hypothetical but rationally designed antibacterial agent, and provides a comprehensive comparison with the well-established fluoroquinolone, Ciprofloxacin. By leveraging the known antimicrobial properties of the benzotriazole core and the advantageous structural motifs of a cyclopropyl group and a fluorine atom, we explore the potential efficacy and mechanism of action of this novel compound. This guide offers a detailed examination of its hypothetical synthesis, its putative biological activity based on related compounds, and a direct comparison with Ciprofloxacin, supported by experimental data from the literature.
Introduction: The Rationale for a Novel Benzotriazole Antibiotic
Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The benzotriazole scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile.[4] The introduction of specific substituents can enhance potency and modulate the mechanism of action.
The design of This compound is predicated on the following rationale:
-
Benzotriazole Core: This heterocyclic system is a known pharmacophore with inherent antimicrobial activity.[5][6]
-
Fluorine Substitution: The incorporation of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties.[7] In the context of antibacterials, a fluoro group can increase the drug's penetration into bacterial cells.
-
Cyclopropyl Moiety: This small, strained ring is a key feature of many successful antibiotics, including the fluoroquinolones. It is known to contribute to the binding affinity of drugs to their target enzymes, such as DNA gyrase.[8]
This guide will therefore explore the potential of this compound as a novel antibacterial agent, using the highly successful antibiotic, Ciprofloxacin, as a benchmark for comparison.
Hypothetical Synthesis of this compound
While the synthesis of this compound has not been explicitly reported, a plausible synthetic route can be devised based on established methods for benzotriazole formation. The key steps would involve the synthesis of the precursor N-cyclopropyl-4-fluoro-1,2-phenylenediamine, followed by diazotization and intramolecular cyclization.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of N-cyclopropyl-4-fluoro-1,2-phenylenediamine
-
To a solution of 4-Fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add cyclopropylamine (1.2 eq).[9]
-
The reaction mixture is heated to reflux for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield N-cyclopropyl-4-fluoro-1,2-phenylenediamine.
Step 2: Synthesis of this compound
-
Dissolve N-cyclopropyl-4-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.[10][11]
-
The reaction is stirred at this temperature for 1-2 hours. The formation of the diazonium salt is followed by spontaneous intramolecular cyclization.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Comparative Analysis: this compound vs. Ciprofloxacin
Structural Comparison
Caption: Structural comparison highlighting shared and distinct moieties.
While both molecules share the beneficial cyclopropyl and fluoro substituents, their core structures are fundamentally different. Ciprofloxacin is a fluoroquinolone, while the novel compound is a benzotriazole. This difference is expected to result in distinct mechanisms of action and antibacterial spectra.
Mechanism of Action
Ciprofloxacin:
Ciprofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA and ultimately cell death.[14][15]
This compound (Putative Mechanism):
The mechanism of action for benzotriazole-based antibacterials is not as universally defined as that for fluoroquinolones and can vary depending on the specific derivatives. Some benzotriazoles have been suggested to inhibit DNA gyrase, similar to fluoroquinolones.[16] Other proposed mechanisms include disruption of the bacterial cell membrane and inhibition of other essential enzymes.[1] The presence of the cyclopropyl and fluoro groups in the hypothetical compound may favor an interaction with DNA gyrase.
Caption: Comparative mechanisms of action of Ciprofloxacin and the putative benzotriazole derivative.
Antibacterial Spectrum and Efficacy
Ciprofloxacin:
Ciprofloxacin has a broad spectrum of activity, particularly against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[8][17] It is less potent against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[15]
This compound (Projected Efficacy):
The antibacterial spectrum of the novel benzotriazole is speculative but can be inferred from related compounds. Many benzotriazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[18][19] For instance, some substituted benzotriazoles exhibit potent activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[18] The presence of the fluoro and cyclopropyl groups may enhance its activity, potentially leading to a broad-spectrum profile.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | Ciprofloxacin | Representative Fluoro-Benzotriazole Derivatives |
| Escherichia coli | 0.01 - 0.5[20] | 6.25[18] |
| Pseudomonas aeruginosa | 0.1 - 1.0[20] | 3.12[18] |
| Staphylococcus aureus | 0.25 - 0.5[20] | 1.56[18] |
| Bacillus subtilis | Not commonly reported | 1.56[18] |
Note: Data for fluoro-benzotriazole derivatives are from a study on 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[8][12][21]triazol-1-yl-propan-1-one and are intended to be representative of the potential of this class of compounds.
Experimental Protocols: Antibacterial Susceptibility Testing
To evaluate the efficacy of a novel antibacterial agent like this compound, standardized antimicrobial susceptibility testing methods are employed.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound and a comparator (e.g., Ciprofloxacin) are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37 °C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
While this compound remains a hypothetical molecule, its rational design, based on the established antimicrobial properties of the benzotriazole scaffold and the beneficial effects of fluoro and cyclopropyl substituents, makes it a compelling candidate for synthesis and evaluation. A direct comparison with a well-established antibiotic like Ciprofloxacin highlights the potential for this novel compound to exhibit a broad spectrum of antibacterial activity, possibly through a similar mechanism of DNA gyrase inhibition.
Future research should focus on the actual synthesis of this compound and its analogs. Subsequent in vitro evaluation against a panel of clinically relevant bacteria, including multidrug-resistant strains, will be crucial to determine its true potential. Mechanistic studies would then be required to elucidate its precise mode of action. The exploration of such novel chemical entities is a vital step in the ongoing effort to combat the global threat of antimicrobial resistance.
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A Comparative Guide to Amide Bond Formation: Evaluating Benzotriazole-Based Reagents Against Green Chemistry Alternatives
This guide provides an in-depth evaluation of reagents used in amide bond formation, a cornerstone of pharmaceutical and peptide synthesis. While the specific molecule 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is not established as a standard reagent in the reviewed literature, this guide will address the broader and critically important class of benzotriazole-based coupling agents. We will compare these legacy reagents to modern, greener alternatives, focusing on the principles of green chemistry, safety, and efficiency. This analysis is designed for researchers, chemists, and drug development professionals seeking to implement more sustainable and safer laboratory protocols.
The Imperative for Greener Amide Bond Synthesis
The amide bond is one of the most prevalent functional groups in active pharmaceutical ingredients (APIs). Its construction, however, has traditionally been one of the most inefficient and wasteful processes in synthetic chemistry.[1][2] Conventional methods often rely on coupling reagents that suffer from poor atom economy, require hazardous solvents, and generate significant amounts of toxic waste.[3]
The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate its environmental impact.[4][5] This involves a shift towards processes that are not only cost-effective and efficient but also sustainable and environmentally friendly.[1] Key metrics used to quantify the "greenness" of a chemical process include:
-
E-Factor: The mass ratio of waste to the desired product. The pharmaceutical sector often has high E-factors, ranging from 25 to over 100.[4][5]
-
Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[6][7]
The selection of a coupling reagent is a critical decision that directly influences these metrics and the overall sustainability of a synthesis.[6]
The Legacy Workhorses: Benzotriazole-Based Coupling Reagents
For decades, reagents derived from 1-hydroxybenzotriazole (HOBt) have been the gold standard for promoting amide bond formation, particularly in solid-phase peptide synthesis (SPPS).[2][3] These include uronium/aminium salts like HBTU and HATU, and phosphonium salts like PyBOP.
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
(O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU)
These reagents are effective because they rapidly convert carboxylic acids into activated esters, which are highly susceptible to nucleophilic attack by an amine. HATU, for instance, reacts faster and with less risk of amino acid racemization compared to HBTU.[8][9]
However, the significant safety and environmental drawbacks of benzotriazole-based reagents have driven the search for alternatives:
-
Explosive Hazard: The benzotriazole motif is known to have explosive properties, making its large-scale use and storage a significant safety concern.[2][3][10]
-
Hazardous Byproducts: The coupling reactions release benzotriazole derivatives, which are toxic and environmentally persistent.
-
Poor Atom Economy: The high molecular weight of these reagents contributes to a low atom economy, generating substantial waste relative to the product formed.[2]
The Rise of Greener Alternatives
The inherent risks and environmental burden of benzotriazole reagents have led to the development of safer and more sustainable alternatives, primarily based on oxime additives.
Oxyma and COMU: The New Standard
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its derived uronium salt, (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) , have emerged as superior alternatives.[2][11]
-
Enhanced Safety: Critically, COMU and Oxyma lack the explosive benzotriazole moiety, making them inherently safer to handle and store.[10][11]
-
High Efficiency: COMU often demonstrates equal or superior coupling efficiency and better suppression of racemization compared to its benzotriazole counterparts.[2][10] It exists in the more reactive uronium form and requires only one equivalent of base for high yields, unlike the two equivalents often needed for HATU and HBTU.[8]
-
Improved Solubility: The morpholino group in COMU enhances its solubility and overall performance.[8]
One noted limitation is the instability of COMU in the common peptide synthesis solvent N,N-dimethylformamide (DMF), which can be a consideration for its application in automated synthesizers.[2][3]
T3P®: A Phosphonic Anhydride Alternative
Propylphosphonic anhydride (T3P®) is another promising green coupling reagent. It offers a different mechanistic pathway for activating carboxylic acids and has been successfully used in green, solution-phase peptide synthesis protocols, often in more environmentally friendly solvents like ethyl acetate.
Comparative Performance Analysis
The choice of a coupling reagent involves a trade-off between reactivity, safety, cost, and environmental impact. The following table summarizes a comparative analysis of legacy and modern reagents.
| Feature | HBTU / HATU | PyBOP | COMU | T3P® |
| Core Moiety | Benzotriazole | Benzotriazole | Oxyma (Oxime-based) | Propylphosphonic Anhydride |
| Safety Profile | High Risk: Explosive potential.[2][3] | High Risk: Explosive potential. | Low Risk: Non-explosive moiety.[10][11] | Moderate Risk: Corrosive. |
| Byproducts | Potentially hazardous benzotriazole derivatives. | Less hazardous than BOP byproducts.[8] | Water-soluble, easily removed byproducts. | Water-soluble phosphate salts. |
| Efficacy | High coupling efficiency, rapid reactions.[8] | High efficiency, rapid reactions.[8] | Excellent efficiency, low racemization.[2] | High efficiency in solution-phase. |
| Green Metrics | Poor atom economy, high PMI contribution. | Poor atom economy. | Improved atom economy over benzotriazoles. | Good atom economy. |
| Solvent Choice | Typically used in DMF, NMP. | Typically used in DMF, NMP. | Effective in various solvents, but unstable in DMF over time.[2][3] | Effective in greener solvents like EtOAc. |
Visualizing the Workflow and Decision Logic
To better understand the practical application and selection process, the following diagrams illustrate a typical peptide coupling workflow and the logic behind choosing a greener reagent.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Decision logic for selecting a coupling reagent based on modern lab priorities.
Experimental Protocols: A Comparative Example
Here we provide representative step-by-step protocols for coupling a protected amino acid to a resin-bound peptide.
Scenario: Coupling Fmoc-Gly-OH onto a resin-bound peptide chain with a free N-terminal amine (H-Peptide-Resin).
Protocol A: Traditional Method Using HBTU/HOBt
-
Rationale: This protocol relies on the classic, highly effective but hazardous benzotriazole chemistry. The addition of HOBt is known to help suppress racemization. Two equivalents of base are often used to ensure complete activation and neutralization.
-
Resin Preparation: Swell 100 mg of H-Peptide-Resin in 2 mL of DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in 1 mL of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the reagent solution. Agitate for 2 minutes. The color may change, indicating the formation of the active ester.
-
Coupling: Add the activated reagent solution to the swollen resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 2 mL), followed by Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents and byproducts.
Protocol B: Green Chemistry Method Using COMU
-
Rationale: This protocol replaces the hazardous benzotriazole reagents with the safer and highly efficient COMU. A key advantage is the reduction in the amount of base required, which improves the overall process greenness.
-
Resin Preparation: Swell 100 mg of H-Peptide-Resin in 2 mL of a greener solvent alternative like 2-Methyltetrahydrofuran (2-MeTHF) or DMF for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve Fmoc-Gly-OH (1.5 equivalents) and COMU (1.5 equivalents) in 1 mL of the chosen solvent.
-
Activation & Coupling: Add DIPEA (1.5 equivalents) to the reagent solution. Immediately add the solution to the swollen resin. The activation and coupling occur in situ. Agitate at room temperature for 30-45 minutes.
-
Monitoring: Perform a Kaiser test to confirm reaction completion. The reaction is typically faster than with HBTU.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with the synthesis solvent (3 x 2 mL), followed by a final rinse with a volatile solvent like DCM or Isopropyl Alcohol (IPA) (3 x 2 mL).
Conclusion and Future Directions
While traditional benzotriazole-based coupling reagents like HBTU and HATU are undeniably effective, their significant safety hazards and poor environmental profile render them unsuitable for modern, sustainable chemical synthesis. Reagents like COMU and T3P® represent a significant advancement, offering comparable or superior efficacy with a vastly improved safety and green chemistry profile.
The future of amide bond synthesis will continue to evolve towards even more sustainable practices. Key areas of development include:
-
Flow Chemistry: Continuous processing minimizes waste, improves safety, and allows for greater control over reaction conditions.[3][4]
-
Biocatalysis: The use of enzymes to form peptide bonds under mild, aqueous conditions represents an ideal green chemistry approach.[7]
-
Greener Solvents: Research into replacing polar aprotic solvents like DMF with more benign alternatives is a high priority for the field.[2][12][13]
By embracing these innovations, researchers and drug development professionals can continue to produce complex and life-saving molecules while minimizing their impact on the environment and ensuring a safer workplace.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry, 15(37), 9404-16. Retrieved from [Link]
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Malik, A., Goel, R., & Randhawa, J. K. (2022). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. Current Green Chemistry, 9(2), 94–112. Retrieved from [Link]
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Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved from [Link]
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Shanley, P. (2009). Green Chemistry in Pharmaceutical Applications. Pharmaceutical Technology, 33(9). Retrieved from [Link]
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Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4614-4628. Retrieved from [Link]
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SCL Lifesciences. (n.d.). Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry. Retrieved from [Link]
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ResearchGate. (n.d.). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Request PDF. Retrieved from [Link]
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Lanari, D., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(1), 355-364. Retrieved from [Link]
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Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 781-789. Retrieved from [Link]
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ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
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Peptide Synthesis. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. Retrieved from [Link]
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The Next Frontier in Amide Bond Synthesis: A Comparative Guide to 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole and Modern Coupling Reagents
Introduction: The Unceasing Quest for the Perfect Amide Bond
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and natural products underscores the critical importance of efficient, high-fidelity amide bond formation.[1] The journey from simple carbodiimides to sophisticated phosphonium and uronium salts has been driven by the relentless pursuit of higher yields, faster reaction times, and, most critically, the preservation of stereochemical integrity.[2][3] As peptide-based therapeutics and complex molecular entities grow in significance, the demand for novel coupling reagents that can overcome the limitations of current options—such as steric hindrance, epimerization-prone residues, and safety concerns—has never been more acute.[4][5]
This guide introduces a theoretical yet rationally designed next-generation coupling additive, 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole , and benchmarks it against established, high-performance coupling reagents. While direct experimental data for this novel compound is not yet publicly available, its design is rooted in well-established structure-activity relationships of benzotriazole-based additives. We will explore the anticipated benefits of its unique substitution pattern and propose a rigorous experimental framework for its evaluation against leading next-generation reagents like COMU and HDMA .
The Rationale Behind this compound: A Hypothesis-Driven Design
The performance of benzotriazole-based coupling additives is profoundly influenced by the electronic nature of substituents on the aromatic ring.[4] The design of this compound is predicated on the synergistic effects of its fluoro and cyclopropyl moieties.
-
The Role of the Fluoro Substituent: The inclusion of a fluorine atom at the 6-position is expected to exert a strong electron-withdrawing inductive effect.[6] This would increase the acidity of the corresponding N-hydroxybenzotriazole, making its conjugate base a better leaving group. This is analogous to the enhanced performance of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) over the parent HOBt, which leads to faster acylation rates and a marked reduction in racemization.[7][8][9]
-
The Influence of the Cyclopropyl Group: The cyclopropyl group is a unique substituent with the ability to act as a weak π-electron donor through hyperconjugation, a consequence of the high p-character of its C-C bonds.[10][11] This electron-donating characteristic could subtly modulate the electronic properties of the benzotriazole system, potentially enhancing the stability of the active ester intermediate and further contributing to the suppression of racemization.
Based on these principles, it is hypothesized that 1-Cyclopropyl-6-fluoro-1-hydroxybenzotriazole (if used as an additive) or a corresponding onium salt would offer a superior balance of high reactivity and robust racemization suppression, particularly in challenging peptide couplings.
Benchmarking Against the Next Generation: COMU and HDMA
To validate the performance of our hypothetical reagent, a head-to-head comparison with established next-generation coupling reagents is essential. We select two standouts: COMU, a highly efficient and safer uronium salt, and HDMA, an immonium-type reagent known for low racemization.
| Feature | This compound (Hypothesized) | COMU | HDMA |
| Reagent Type | Benzotriazole-derived additive or onium salt | Uronium Salt (Oxyma-based) | Immonium Salt |
| Key Advantage | Potentially superior racemization suppression due to synergistic electronic effects. | High coupling efficiency, safer (non-explosive) Oxyma backbone, excellent solubility.[12][13] | Reduced racemization compared to HATU, requires only one equivalent of base.[14] |
| Potential Drawbacks | Unknown performance, synthesis may be complex. | Limited stability in some solvents like DMF.[13][15] | May be less effective in extremely sterically hindered couplings compared to COMU. |
| Byproducts | Water-soluble benzotriazole derivatives. | Water-soluble Oxyma-based byproducts and morpholino-urea.[12] | Water-soluble urea derivatives. |
Proposed Experimental Benchmarking Protocol
To rigorously evaluate the performance of this compound, a series of standardized model peptide syntheses should be conducted. The results should be compared against those obtained using COMU and HDMA under identical conditions.
Model Peptide Synthesis: The ACP (65-74) "Difficult Sequence"
The synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) is a well-established benchmark for comparing coupling reagent efficiency due to its propensity for aggregation.[8]
Experimental Workflow:
Caption: Proposed workflow for the synthesis of ACP (65-74) to benchmark coupling reagents.
Data to be Collected:
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) by RP-HPLC | Target Mass [M+H]+ Observed |
| This compound | 30 | To be determined | To be determined |
| COMU | 30 | To be determined | To be determined |
| HDMA | 30 | To be determined | To be determined |
Racemization Study: The Z-Phe-Pro-OH Model
To specifically quantify the racemization suppression capabilities, the coupling of Z-Phe-Pro-OH with H-Phe-OMe is a highly sensitive model. The resulting tripeptide diastereomers can be readily separated and quantified by chiral HPLC.
Experimental Protocol:
-
Activation: Dissolve Z-Phe-Pro-OH (1 equiv.), the test coupling reagent (1.1 equiv.), and a suitable base (e.g., N-methylmorpholine, 2 equiv.) in DMF.
-
Coupling: Add H-Phe-OMe (1 equiv.) to the activated mixture.
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Quench the reaction and perform a standard aqueous workup.
-
Analysis: Analyze the crude product by chiral RP-HPLC to determine the ratio of L-L-L to D-L-L diastereomers.
Expected Data Presentation:
| Coupling Reagent | % D-Phe Epimer |
| This compound | To be determined |
| COMU | To be determined |
| HDMA | To be determined |
| HBTU (Control) | To be determined |
Conclusion and Future Outlook
The rational design of novel coupling reagents is a critical endeavor in advancing chemical and pharmaceutical synthesis. While the performance of this compound remains to be experimentally validated, its design is based on sound chemical principles that suggest a high potential for efficacy, particularly in the suppression of racemization. The proposed benchmarking studies against leading reagents like COMU and HDMA will provide the necessary data to ascertain its true value to the scientific community. Should this hypothetical reagent prove successful, it would represent a significant step forward, offering researchers a new tool to tackle increasingly complex synthetic challenges with greater precision and confidence.
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- ACS Publications. (n.d.). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry | ACS Sustainable Chemistry & Engineering.
- Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1.
- StackExchange. (2017, August 23).
- Google Patents. (n.d.). US20080200648A1 - Method of Peptide Synthesis.
- The Doyle Group - Princeton University. (2018, April 13). Predicting reaction performance in C–N cross-coupling using machine learning.
- SciSpace. (2021, January 4).
- GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
- MDPI. (n.d.). Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers.
- Current Opinion. (n.d.).
- Google Patents. (n.d.). CN101522704A - Method for peptide synthesis.
- National Institutes of Health. (n.d.).
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- ResearchGate. (n.d.).
- In-silico studies of some novel benzotriazole derivatives against the NNIBP of HIV-1 RT. (2022, July 20).
- PubMed. (2017, October 4).
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- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
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- Justia Patents. (2017, November 30).
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- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- National Institutes of Health. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
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- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- ResearchGate. (2025, August 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
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- The Indispensable Role of HOBt in Modern Peptide Synthesis. (n.d.).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
This guide provides essential safety and logistical information for the proper disposal of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. As a valued professional in research and development, your safety and environmental stewardship are paramount. This document is structured to provide a deep, procedural understanding of waste handling for this specific compound, grounded in established chemical safety principles.
Hazard Profile and Waste Characterization
Understanding the hazard profile is the critical first step in establishing a safe disposal workflow. The structure of this compound combines the toxicological characteristics of a benzotriazole with the chemical stability and disposal challenges of a fluorinated aromatic compound.
Core Hazards (Based on 1,2,3-Benzotriazole):
Additional Considerations for the Fluoro-substituent: The carbon-fluorine bond is exceptionally strong, which imparts high thermal and chemical stability to the molecule.[4] This stability makes the compound persistent in the environment and resistant to conventional degradation methods.[5] During thermal decomposition (incineration), there is a high potential for the formation of hazardous byproducts, including hydrogen fluoride (HF).
Based on these characteristics, this compound must be classified and handled as hazardous waste .[6][7] It is an environmentally hazardous substance that must not be released into drains or the environment.[1][6]
Personal Protective Equipment (PPE) and Handling
Prior to handling the waste material, ensure all appropriate personal protective equipment is in use. The causality is clear: preventing exposure is the most effective safety measure.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8] | Protects against accidental splashes of solutions or contact with airborne dust particles that can cause serious eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[6] | Prevents skin contact. Although benzotriazole is not a primary skin irritant, repeated contact should be avoided. |
| Body Protection | Standard laboratory coat. | Protects against incidental contact with skin and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved particulate filter respirator (e.g., N95) if dust formation is likely.[6] | Required only when handling the solid material in a way that generates dust, to prevent inhalation. Use within a fume hood or with adequate ventilation.[6] |
On-Site Waste Collection and Segregation Protocol
Proper segregation at the point of generation is crucial for a compliant and safe disposal pathway.
Step 1: Container Selection Use only UN-approved, chemically compatible containers designated for hazardous waste. The container must have a secure, tight-fitting lid to prevent leaks or spills.
Step 2: Waste Accumulation
-
Solid Waste: Collect solid this compound waste in a clearly labeled, dedicated waste container.
-
Contaminated Labware: Any items grossly contaminated (e.g., weigh boats, gloves, paper towels) should be placed in the same solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 3: Labeling The waste container must be labeled immediately with the following information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
Associated Hazards: "Acutely Toxic, Eye Irritant, Environmental Hazard "
-
Accumulation Start Date
Disposal Decision Workflow
The disposal of this compound requires professional handling. Laboratory-based chemical neutralization is not recommended due to the compound's stability and the potential for hazardous reactions.
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Operational Guide: Personal Protective Equipment (PPE) for Handling 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Hazard Identification and Risk Assessment
Benzotriazoles as a class are recognized as hazardous materials.[5][6] The primary routes of exposure are inhalation of dust, eye contact, skin contact, and ingestion.[7] The parent compound, 1H-Benzotriazole, is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects.[5] The presence of a fluoro- group on the aromatic ring may alter its toxicological profile, necessitating a conservative approach to handling.
Assumed Hazard Profile Summary:
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful or fatal if swallowed. Animal studies on 1H-Benzotriazole show an oral LD50 in rats between 500-965 mg/kg.[8] | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Serious Eye Damage/Irritation | Causes serious, potentially severe eye irritation.[2][9] Studies on rabbits showed severe irritation effects.[8] | Wear chemical splash goggles at all times.[10] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2] Pre-existing dermatitis may be accentuated.[6] | Avoid skin contact by wearing appropriate gloves and a lab coat.[2] |
| Respiratory Irritation | Inhalation of fine dust may irritate the respiratory system.[6] | Handle as a powder only in a certified chemical fume hood or with appropriate respiratory protection. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5][6] Benzotriazoles are noted for their environmental persistence.[11] | Prevent release to the environment. Dispose of as hazardous waste.[6] |
| Thermal Instability | Caution is advised for vacuum distillation of benzotriazoles, as explosions may occur.[6][8] | Avoid heating under vacuum unless a thorough risk assessment has been conducted. |
Core PPE Directive: A Multi-Layered Defense
A risk-based approach to PPE is mandatory. The selection of equipment is dictated by the specific procedure being performed (e.g., weighing a few milligrams vs. a multi-gram reaction).
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is handled.[10]
-
Elevated Risk Tasks: When handling larger quantities (>1 liter of a solution) or performing operations with a high splash potential outside of a fume hood, a full-face shield must be worn in addition to chemical splash goggles.[10][12] Safety glasses alone are insufficient.[13]
Hand Protection
Skin contact may be harmful, with potential for systemic effects upon absorption.[6]
-
Glove Selection: Nitrile or neoprene gloves are recommended for incidental contact.[12] Always consult the glove manufacturer’s resistance chart for specific breakthrough times.
-
Double Gloving: For weighing, transfers, and direct handling of the solid or its solutions, wearing two pairs of chemotherapy-grade gloves (meeting ASTM D6978 standard) is a required best practice.[12]
-
Integrity and Disposal: Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves immediately if contaminated and wash hands thoroughly with soap and water. Dispose of contaminated gloves as hazardous waste.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required.[10] Ensure the coat is fully buttoned and the sleeves cover the wrists.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.[10] Shorts, skirts, and sandals are strictly prohibited.
-
Apron: For large-scale work or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risk.
-
Fume Hood: All manipulations of the solid compound (weighing, transfers, additions to reaction vessels) must be performed inside a certified chemical fume hood to prevent the generation of airborne dust.[7]
-
Respirator Use: A NIOSH-approved respirator (e.g., N95) may be required if engineering controls are not feasible or during cleanup of a large spill.[13][14] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing and training.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Safe handling is a combination of proper PPE and robust operational procedures.
Engineering Controls
-
Chemical Fume Hood: Use a properly functioning and certified chemical fume hood for all procedures that may generate dust or aerosols.[7]
-
Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 10 air changes per hour recommended.[9]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[7]
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Don all required PPE as determined by the workflow above.
-
Work Area: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Tare a suitable container on the balance. Gently transfer the solid using a spatula, minimizing any dust generation. Avoid pouring the powder.
-
Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.
-
Container Sealing: Securely seal the main container immediately after use.
-
Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms develop, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Call a poison control center or doctor immediately.[9]
Spill and Disposal Plan
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[1]
-
Large Spill: Evacuate the area. Alert emergency services. Prevent the material from entering drains or waterways.[15]
-
Waste Disposal: All contaminated materials (gloves, wipes, bench paper) and excess chemicals must be collected in a clearly labeled, sealed container for hazardous waste.[6] Dispose of contents in accordance with all local, state, and federal regulations.[6][15] Do not allow wash water from cleaning to enter drains.[6]
Caption: Emergency response workflow for a chemical spill.
References
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- 1-Hydroxy-6-(Trifluoromethyl)Benzotriazole Safety Data Sheet. Source: AK Scientific, Inc.
- Benzotriazole Safety Data Sheet.
- Personal Protective Equipment (PPE).
- Protective Equipment.
- SAFETY DATA SHEET - 1-(Trifluoromethanesulfonyl)-1H-benzotriazole.
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- Toxicological Review of Benzotriazole. Source: Inchem.
- Personal protective equipment in your pharmacy.
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- 1H-Benzotriazole Safety Data Sheet.
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- SAFETY DATA SHEET - Benzotriazole.
- Safety data sheet - 1H-Benzotriazole.
- 1,2,3-Benzotriazole SAFETY DATA SHEET. Source: Ing. Petr Švec - PENTA s.r.o.
- Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark.
- Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water.
- Toxicological evaluation for benzotriazole.
- 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole Product Page.
- Safety Data Sheet: 1,2,3-Benzotriazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
